molecular formula C32H38ClN5O4 B607873 GSK-923295 CAS No. 1088965-37-0

GSK-923295

货号: B607873
CAS 编号: 1088965-37-0
分子量: 592.1 g/mol
InChI 键: WHMXDBPHBVLYRC-OFVILXPXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK-923295 is a small-molecule inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E), and the third novel drug candidate to arise from Cytokinetics' broad strategic alliance with GlaxoSmithKline (GSK). This compound demonstrated a broad spectrum of activity against a range of human tumor xenografts grown in nude mice, including models of colon, breast, ovarian, lung and other tumors. This compound is the first drug candidate to enter human clinical trials that specifically targets CENP-E and is currently in Phase I human clinical trials being conducted by GSK.
CENP-E Inhibitor GSK-923295A is a small-molecule inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E), with potential antineoplastic activity. Upon administration, GSK-923295A binds to and inhibits CENP-E, thereby preventing cell division, inducing cell cycle arrest, and ultimately leading to an inhibition of cell proliferation. CENP-E, a kinetochore-associated mitotic kinesin, plays an essential role in chromosome movement during mitosis and regulates cell-cycle transition from metaphase to anaphase.
GSK-923295A is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an antimotitic agent and CENP-E inhibito

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-chloro-N-[(2S)-1-[[2-(dimethylamino)acetyl]amino]-3-[4-[8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38ClN5O4/c1-20(2)42-29-13-12-24(16-27(29)33)32(41)35-25(17-34-30(40)19-37(4)5)15-22-8-10-23(11-9-22)28-18-38-14-6-7-26(21(3)39)31(38)36-28/h6-14,16,18,20-21,25,39H,15,17,19H2,1-5H3,(H,34,40)(H,35,41)/t21-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMXDBPHBVLYRC-OFVILXPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CNC(=O)CN(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C[C@@H](CNC(=O)CN(C)C)NC(=O)C4=CC(=C(C=C4)OC(C)C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677145
Record name 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088965-37-0
Record name GSK-923295A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088965370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-923295A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072702W9QD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GSK-923295: A Deep Dive into its Mechanism of Action as a First-in-Class CENP-E Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of GSK-923295, a novel, first-in-class, allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor protein. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology and therapeutic potential of this antimitotic agent.

Core Mechanism: Allosteric Inhibition of CENP-E ATPase Activity

This compound functions as a potent and specific inhibitor of CENP-E, a crucial motor protein for chromosome alignment during mitosis.[1][2][3] Unlike competitive inhibitors, this compound binds to an allosteric site on the CENP-E motor domain.[1][4] This binding event does not prevent the interaction of CENP-E with microtubules or ATP. Instead, it inhibits the release of inorganic phosphate (Pi) from the active site following ATP hydrolysis.[1] This stalls the motor protein in a high-affinity, microtubule-bound state, effectively tethering the chromosomes and preventing their proper congression to the metaphase plate.[1]

The inhibition of the microtubule-stimulated ATPase activity of CENP-E is a key aspect of this compound's mechanism.[1][5] This leads to a failure of metaphase chromosome alignment and sustained activation of the spindle assembly checkpoint (SAC).[1][6] The persistent SAC signal ultimately triggers mitotic arrest and subsequent apoptosis, or programmed cell death, in cancer cells.[2][6]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various preclinical studies. The following tables summarize key quantitative data.

Table 1: Biochemical Inhibition Constants (Ki)

SpeciesKi (nM)Reference
Human3.2 ± 0.2[1][5]
Canine1.6 ± 0.1[5]

Table 2: In Vitro Growth Inhibition (IC50) in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
SW48Colon17.2[5]
RKOColon (BRAF mutant)55.6[5]
SW620Colon (KRAS mutant)42[5]
HCT116Colon (KRAS mutant)51.9[5]
Pediatric Preclinical Testing Program (PPTP) Panel (median)Various27[7][8][9]
PPTP ALL Panel (median)Acute Lymphoblastic Leukemia18[7][8][9]
PPTP Neuroblastoma Panel (median)Neuroblastoma39[7][8][9]
Human Neuroblastoma Cell Lines (average)Neuroblastoma41[5]

Table 3: Phase I Clinical Trial Data

ParameterValueReference
Maximum Tolerated Dose (MTD)190 mg/m²[10][11]
Terminal Elimination Half-life9-11 hours[10][11]
Route of Administration1-hour intravenous infusion[10][11]
Dosing ScheduleOnce weekly for 3 consecutive weeks, every 4 weeks[10][11]

Signaling Pathway and Cellular Consequences

The inhibition of CENP-E by this compound initiates a cascade of events within the dividing cell, as depicted in the following signaling pathway diagram.

cluster_0 This compound Action cluster_1 Molecular Consequences cluster_2 Cellular Outcomes GSK923295 This compound CENPE_MT CENP-E Motor Domain (Microtubule-Bound) GSK923295->CENPE_MT Allosteric Binding ATPase_Inhibition Inhibition of Pi Release (ATPase Cycle Arrest) CENPE_MT->ATPase_Inhibition CENPE_MT_Stabilization Stabilization of CENP-E/Microtubule Complex ATPase_Inhibition->CENPE_MT_Stabilization Chromosome_Misalignment Chromosome Misalignment CENPE_MT_Stabilization->Chromosome_Misalignment SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Chromosome_Misalignment->SAC_Activation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of this compound action.

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate the mechanism of action of this compound.

CENP-E ATPase Activity Assay

Objective: To determine the inhibitory effect of this compound on the microtubule-stimulated ATPase activity of CENP-E.

Methodology:

  • A library of small organic compounds was screened for inhibition of CENP-E microtubule-stimulated ATPase activity.[1]

  • The concentration-dependent inhibition of the CENP-E motor domain's ATPase activity by this compound was measured in the presence and absence of microtubules.[1]

  • The mode of inhibition with respect to ATP and microtubules was determined to characterize the nature of the interaction.[1]

In Vitro Cell Proliferation Assay

Objective: To assess the growth inhibitory activity of this compound across a panel of cancer cell lines.

Methodology:

  • A panel of 237 human cancer cell lines was exposed to this compound to determine the 50% growth inhibition (GI50) values.[1]

  • For the Pediatric Preclinical Testing Program (PPTP), 23 cell lines were exposed to this compound at concentrations ranging from 1.0 nM to 10.0 µM for 96 hours.[7][8][9]

  • Cell viability was measured using standard methods to calculate the IC50 values.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in animal models.

Methodology:

  • Human tumor xenografts, such as the Colo205 colon tumor cell line, were established in immunocompromised mice.[1]

  • This compound was administered to the tumor-bearing mice.[1] For the PPTP studies, the agent was administered via the intraperitoneal (i.p.) route at a daily dose of 125 mg/kg on a days 1-3 and 8-10 schedule, repeated at day 21.[7][8][9]

  • Tumor growth was monitored over time and compared to vehicle-treated control groups.[1][5]

  • Tumors were excised for histological analysis to observe mitotic figures and apoptotic bodies.[1]

Experimental Workflow Visualization

The general workflow for evaluating a novel compound like this compound, from initial screening to in vivo testing, is illustrated below.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Development Biochemical_Screen Biochemical Screen (ATPase Assay) Cell_Proliferation Cell Proliferation Assays Biochemical_Screen->Cell_Proliferation Mechanism_Studies Mechanism of Action Studies Cell_Proliferation->Mechanism_Studies Xenograft_Models Tumor Xenograft Models Mechanism_Studies->Xenograft_Models Lead Compound Selection Efficacy_Testing Efficacy Testing (Tumor Growth Delay) Xenograft_Models->Efficacy_Testing Toxicity_Assessment Toxicity Assessment Efficacy_Testing->Toxicity_Assessment Phase_I_Trial Phase I Clinical Trial Toxicity_Assessment->Phase_I_Trial

Caption: General experimental workflow for this compound.

Conclusion

This compound represents a targeted therapeutic strategy against cancer by specifically inhibiting the mitotic kinesin CENP-E. Its allosteric mechanism of action, leading to mitotic arrest and apoptosis, has demonstrated significant antitumor activity in a broad range of preclinical models and has been evaluated in a Phase I clinical trial.[1][5][10][11] The data presented in this guide provide a comprehensive overview of the molecular pharmacology of this compound, supporting its continued investigation as a potential antineoplastic agent.

References

An In-Depth Technical Guide to GSK-923295: A CENP-E Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GSK-923295, a first-in-class, allosteric inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin motor protein. This document details its mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental methodologies for its evaluation.

Introduction to this compound and its Target, CENP-E

This compound is a small molecule inhibitor that specifically targets the ATPase activity of CENP-E, a crucial motor protein in mitotic progression.[1] CENP-E plays an essential role in the alignment of chromosomes at the metaphase plate and is a key component of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation.[2][3] By inhibiting CENP-E, this compound disrupts these processes, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][4] This targeted approach offers a promising therapeutic window, as CENP-E's function is primarily restricted to mitosis, potentially minimizing the side effects commonly associated with conventional chemotherapies that affect both dividing and non-dividing cells.[5]

Mechanism of Action

This compound acts as an allosteric inhibitor of the CENP-E kinesin motor ATPase activity.[6] It binds to a site distinct from the ATP or microtubule binding pockets, stabilizing the interaction between the CENP-E motor domain and microtubules.[7] This "molecular braking" action prevents the release of inorganic phosphate, a critical step in the ATP hydrolysis cycle that powers the motor protein's movement along microtubules.[8] The consequence of this inhibition is a failure of proper chromosome alignment at the metaphase plate.[6][9] While most chromosomes may eventually congress to the equatorial plane, a few remain near the spindle poles.[9] This persistent misalignment activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterSpeciesValueReference(s)
Ki (CENP-E ATPase activity) Human3.2 ± 0.2 nM[6][8]
Canine1.6 ± 0.1 nM[8]
Median IC50 (PPTP Cell Lines) Human27 nM[7][10]
Median IC50 (ALL Panel) Human18 nM[7][10]
Median IC50 (Neuroblastoma Panel) Human39 nM[7][10]
GI50 (SW48) Human17.2 nM[8]
GI50 (RKO) Human55.6 nM[8]
GI50 (SW620) Human42 nM[8]
GI50 (HCT116) Human51.9 nM[8]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Tumor ModelDosing ScheduleRoute of AdministrationObjective ResponsesMaintained Complete ResponsesComplete ResponsesReference(s)
Solid Tumor Xenografts (35 models) 125 mg/kg, Days 1-3 & 8-10, repeated at Day 21Intraperitoneal (IP)13 of 3593[7][10]
Ewing Sarcoma, Rhabdoid, and Rhabdomyosarcoma Xenografts 125 mg/kg, Days 1-3 & 8-10, repeated at Day 21Intraperitoneal (IP)Inducement of Complete Responses--[7][10]
Table 3: Phase I Clinical Trial Data of this compound in Patients with Refractory Solid Tumors
ParameterValueReference(s)
Maximum Tolerated Dose (MTD) 190 mg/m²[11]
Dosing Schedule 1-hour intravenous infusion, once weekly for 3 consecutive weeks, repeated every 4 weeks[11]
Pharmacokinetics Dose-proportional from 10 to 250 mg/m²[11]
Mean Terminal Elimination Half-life 9-11 hours[11]
Common Drug-Related Adverse Events (Grade 3) Fatigue (5%), Increased AST (2.5%), Hypokalemia (2.5%), Hypoxia (2.5%)[11]
Partial Response 1 patient with urothelial carcinoma at 250 mg/m²[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Cell Proliferation Assay

This protocol is a generalized procedure based on the methodologies described in the Pediatric Preclinical Testing Program (PPTP) for evaluating the in vitro cytotoxicity of this compound.[7][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • This compound stock solution (prepared in DMSO)

  • Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader for luminescence or absorbance measurement

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for logarithmic growth over the 96-hour duration of the assay. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium from the DMSO stock. The final concentrations should typically range from 1.0 nM to 10.0 µM.[7][10] Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Drug Exposure: Remove the overnight culture medium from the cells and add the prepared drug dilutions.

  • Incubation: Incubate the plates for 96 hours in a humidified incubator at 37°C and 5% CO₂.[7][10]

  • Viability Assessment: After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the antitumor activity of this compound in mouse xenograft models, as described in preclinical studies.[7][10]

Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID, nude mice)

  • Human tumor cells for implantation

  • This compound formulation for in vivo use (e.g., dissolved in a 1:1 mixture of dimethylacetamide and Cremophor EL, then in acidified water, pH 5.0)[7]

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneally). A typical dosing schedule is 125 mg/kg daily for 3 days, followed by a 4-day break, and then another 3 days of treatment, with this cycle repeated after a 10-day break (Days 1-3 and 8-10, repeated at Day 21).[7][10] The control group receives the vehicle on the same schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Efficacy Endpoints: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Key efficacy endpoints include tumor growth inhibition, tumor regression, and event-free survival.

  • Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the tumor growth between the treated and control groups.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of CENP-E in the spindle assembly checkpoint and its inhibition by this compound.

CENP_E_Pathway cluster_kinetochore Kinetochore cluster_spindle Spindle Microtubule cluster_cell_cycle Cell Cycle Control Unattached Kinetochore Unattached Kinetochore CENP-E CENP-E Unattached Kinetochore->CENP-E recruits BubR1 BubR1 CENP-E->BubR1 activates Microtubule Microtubule CENP-E->Microtubule binds & moves along Mitotic Arrest Mitotic Arrest CENP-E->Mitotic Arrest inhibition leads to (via SAC activation) SAC Activation SAC Activation BubR1->SAC Activation leads to APC/C APC/C SAC Activation->APC/C inhibits Microtubule->SAC Activation attachment silences Anaphase Anaphase APC/C->Anaphase triggers This compound This compound This compound->CENP-E allosterically inhibits (stabilizes MT binding)

Caption: CENP-E signaling at the kinetochore and its inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines a typical preclinical evaluation workflow for an anti-cancer agent like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Target_Enzyme_Assay CENP-E ATPase Assay (Determine Ki) Cell_Line_Screening Cancer Cell Line Panel (Determine IC50/GI50) Target_Enzyme_Assay->Cell_Line_Screening Lead Compound Mechanism_of_Action_Studies MoA Studies (e.g., Immunofluorescence for mitotic arrest) Cell_Line_Screening->Mechanism_of_Action_Studies Xenograft_Model_Development Tumor Xenograft Model (Cell line or PDX) Cell_Line_Screening->Xenograft_Model_Development Promising Candidates Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model_Development->Efficacy_Study Pharmacodynamic_Analysis PD Analysis (e.g., Mitotic index in tumors) Efficacy_Study->Pharmacodynamic_Analysis Phase_I_Trial Phase I Clinical Trial (Safety, MTD, PK) Efficacy_Study->Phase_I_Trial Preclinical Proof-of-Concept

Caption: Preclinical to clinical workflow for this compound development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Allosteric Inhibition of CENP-E by GSK-923295

This technical guide provides a comprehensive overview of this compound, a first-in-class, allosteric inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin. CENP-E is a critical motor protein for chromosome segregation during mitosis, making it an attractive target for anticancer therapies.[1][2] this compound has demonstrated potent antitumor activity in preclinical models and has been investigated in clinical trials.[3][4][5]

Core Mechanism of Allosteric Inhibition

This compound functions as a potent and highly selective allosteric inhibitor of the CENP-E motor domain's ATPase activity.[1][6] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct pocket, similar to that used by loop-5 inhibitors of the kinesin Eg5.[7][8]

The key aspects of its mechanism include:

  • Uncompetitive Inhibition: Kinetic analysis reveals that this compound is an uncompetitive inhibitor with respect to both ATP and microtubules (MT).[7][9][10] This indicates that it binds to the CENP-E/microtubule/ADP complex.

  • Stabilization of the CENP-E-Microtubule Complex: The inhibitor prevents the hydrolysis of ATP by locking the motor domain in a state with a high affinity for microtubules.[1][9] Specifically, it inhibits the release of inorganic phosphate (Pi), which stabilizes the CENP-E-ADP-MT intermediate state.[7][9]

  • Induction of Mitotic Arrest: This tight, stabilized binding prevents the CENP-E motor from moving along microtubules.[1] While CENP-E remains bound, this state is insufficient to satisfy the Spindle Assembly Checkpoint (SAC), a critical regulatory mechanism in mitosis.[7] The failure to align chromosomes correctly at the metaphase plate leads to persistent SAC activation, prolonged mitotic arrest, and ultimately, apoptotic cell death.[1][2][7]

cluster_0 Normal CENP-E Function in Mitosis cluster_1 Inhibition by this compound Kinetochore Kinetochore (on Chromosome) CENPE CENP-E Motor Protein Kinetochore->CENPE binds to MT Microtubule (+) end CENPE->MT attaches to ATP_hydrolysis ATP Hydrolysis Cycle (ATP -> ADP + Pi) CENPE->ATP_hydrolysis powered by Movement Movement to Metaphase Plate ATP_hydrolysis->Movement Alignment Chromosome Alignment Movement->Alignment SAC_Satisfied Spindle Assembly Checkpoint Satisfied Alignment->SAC_Satisfied Anaphase Anaphase Onset SAC_Satisfied->Anaphase GSK This compound Allosteric_Binding Allosteric Binding to CENP-E/MT Complex GSK->Allosteric_Binding CENPE_MT_Complex CENP-E binds MT CENPE_MT_Complex->Allosteric_Binding Inhibition Inhibition of Pi Release Allosteric_Binding->Inhibition Locked_State CENP-E Locked on MT (High Affinity State) Inhibition->Locked_State Misalignment Chromosome Misalignment Locked_State->Misalignment SAC_Active Persistent SAC Activation Misalignment->SAC_Active Mitotic_Arrest Mitotic Arrest SAC_Active->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis cluster_workflow Workflow: Biochemical Potency Assay P1 Prepare Reagents: - Purified CENP-E - Stabilized Microtubules - ATP, Assay Buffer - this compound Dilutions P2 Combine CENP-E, MTs, and this compound in Microplate Wells P1->P2 P3 Initiate Reaction with ATP P2->P3 P4 Incubate at Constant Temperature P3->P4 P5 Measure Pi Release (ATPase Activity) P4->P5 P6 Plot Activity vs. [Inhibitor] to Determine IC50/Ki P5->P6 cluster_workflow Workflow: Immunofluorescence Assay S1 Plate Cells on Coverslips S2 Treat with this compound or Vehicle Control S1->S2 S3 Fix and Permeabilize Cells S2->S3 S4 Block and Incubate with Primary Antibodies (e.g., anti-Tubulin) S3->S4 S5 Incubate with Fluorescent Secondary Antibodies S4->S5 S6 Counterstain DNA with DAPI S5->S6 S7 Acquire Images via Fluorescence Microscopy S6->S7 S8 Analyze for Mitotic Phenotypes S7->S8

References

Unveiling the Molecular Grip: A Technical Guide to the GSK-923295 Binding Site on CENP-E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular interactions between the potent and selective inhibitor, GSK-923295, and its target, the mitotic kinesin CENP-E. By elucidating the specific binding site and the subsequent functional consequences, this document aims to provide a comprehensive resource for researchers in oncology, cell biology, and drug development. Through a detailed presentation of quantitative data, experimental methodologies, and visual representations of key pathways and workflows, this guide offers a foundational understanding of the mechanism of action of this first-in-class CENP-E inhibitor.

Executive Summary

This compound is a potent, allosteric inhibitor of the CENP-E kinesin motor domain. It binds to a pocket distinct from the ATP-binding site, locking CENP-E in a state of high affinity for microtubules and inhibiting its ATPase activity. This aberrant stabilization of the CENP-E-microtubule interaction disrupts chromosome congression during mitosis, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and eventual apoptosis in cancer cells. This guide provides a detailed exploration of the this compound binding site, the biochemical and cellular consequences of its binding, and the experimental approaches used to characterize this interaction.

The this compound Binding Site on the CENP-E Motor Domain

This compound binds to an allosteric pocket on the CENP-E motor domain, a site spatially distinct from the nucleotide-binding pocket. This binding site is located between the α2 and α3 helices, in proximity to loop L5. This region is analogous to the binding site of inhibitors for other kinesins like KSP/Eg5, yet the mechanism of inhibition by this compound is unique.

Site-directed mutagenesis and photo-cross-linking studies have been instrumental in mapping the key residues involved in the interaction. While a high-resolution co-crystal structure of this compound bound to CENP-E is not publicly available, the existing data provides a robust model of the binding pocket.

Quantitative Data on this compound and CENP-E Interaction

The interaction between this compound and CENP-E has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of the inhibitor's potency and efficacy.

Parameter Human CENP-E Canine CENP-E Reference
Ki (nM) 3.2 ± 0.21.6 ± 0.1[1]
Caption: Table 1. Biochemical Potency of this compound.
Cell Line Cancer Type IC50 (nM) Reference
SW48Colon17.2[1]
RKO (BRAF mutant)Colon55.6[1]
SW620 (KRAS mutant)Colon42[1]
HCT116 (KRAS mutant)Colon51.9[1]
Neuroblastoma (average)Neuroblastoma41[1]
Caption: Table 2. Cellular Proliferation Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and effects of this compound on CENP-E.

CENP-E Motor Domain Expression and Purification

Objective: To produce recombinant CENP-E motor domain for use in in vitro biochemical and biophysical assays.

Methodology:

  • Construct Generation: The cDNA encoding the human CENP-E motor domain (amino acids 1-400) is cloned into an appropriate expression vector (e.g., pET vector for bacterial expression or baculovirus vector for insect cell expression) with a purification tag (e.g., His-tag or GST-tag).

  • Protein Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3) or Sf9 insect cells). Protein expression is induced under optimized conditions (e.g., IPTG for bacteria, viral infection for insect cells).

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors to release the recombinant protein.

  • Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for GST-tagged proteins).

  • Elution: The bound protein is eluted from the column using a specific eluent (e.g., imidazole for His-tagged proteins, reduced glutathione for GST-tagged proteins).

  • Further Purification (Optional): For higher purity, additional purification steps such as ion-exchange chromatography and size-exclusion chromatography can be performed.

  • Protein Characterization: The purity and concentration of the final protein product are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

Microtubule-Stimulated ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis by the CENP-E motor domain in the presence and absence of microtubules and to determine the inhibitory effect of this compound.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 2 mM MgCl₂, 1 mM DTT, and 10 µM paclitaxel.

    • CENP-E Motor Domain: Purified as described in section 4.1.

    • Microtubules: Polymerized from purified tubulin in the presence of GTP and stabilized with paclitaxel.

    • This compound: A stock solution in DMSO, serially diluted to the desired concentrations.

    • ATP: A stock solution of ATP in water.

    • Malachite Green Reagent: For the detection of inorganic phosphate (Pi).

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, CENP-E motor domain, and microtubules.

    • Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the malachite green reagent to each well to detect the amount of inorganic phosphate released.

    • Measure the absorbance at 650 nm using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each reaction.

    • Plot the rate of ATP hydrolysis as a function of this compound concentration to determine the IC50 value.

    • To determine the Ki, perform the assay with varying concentrations of both ATP and this compound and fit the data to an appropriate inhibition model (e.g., uncompetitive inhibition).

Immunofluorescence Staining for Chromosome Alignment

Objective: To visualize the effect of this compound on chromosome alignment in mitotic cells.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or U2OS) on coverslips in a petri dish and culture until they reach the desired confluency.

    • Treat the cells with this compound at the desired concentration (e.g., 50 nM) for a specific duration (e.g., 2-4 hours) to induce mitotic arrest. Include a DMSO-treated control.

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking and Antibody Staining:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

    • Incubate the cells with a primary antibody against a kinetochore marker (e.g., anti-CENP-A) and/or microtubules (e.g., anti-α-tubulin) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • DNA Staining and Mounting:

    • Wash the cells three times with PBS.

    • Stain the DNA with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of mitotic cells in both the control and this compound-treated samples.

    • Analyze the images for chromosome alignment at the metaphase plate. Misaligned chromosomes are typically observed near the spindle poles in this compound-treated cells.

Signaling Pathways and Experimental Workflows

CENP-E and the Spindle Assembly Checkpoint (SAC)

This compound-mediated inhibition of CENP-E leads to the persistent activation of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.

Spindle_Assembly_Checkpoint cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm cluster_Anaphase Anaphase Progression CENPE CENP-E BubR1 BubR1 CENPE->BubR1 Activates Mad2 Mad2 BubR1->Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC Forms APCCDC20 APC/C-Cdc20 MCC->APCCDC20 Inhibits Anaphase Anaphase APCCDC20->Anaphase Promotes GSK923295 This compound GSK923295->CENPE Inhibits Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_InVivo In Vivo Studies ATPase ATPase Activity Assay Proliferation Cell Proliferation Assay ATPase->Proliferation SPR Surface Plasmon Resonance (SPR) SPR->Proliferation PhotoCrosslinking Photo-Cross-linking PhotoCrosslinking->Proliferation Immunofluorescence Immunofluorescence (Chromosome Alignment) Proliferation->Immunofluorescence FACS Flow Cytometry (Cell Cycle Analysis) Immunofluorescence->FACS Xenograft Xenograft Models FACS->Xenograft Start Start Start->ATPase Start->SPR Start->PhotoCrosslinking

References

The Structure-Activity Relationship of GSK-92329-5: A CENP-E Inhibitor with Potent Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

GSK-923295 is a first-in-class, potent, and selective allosteric inhibitor of Centromere-Associated Protein E (CENP-E), a kinesin motor protein crucial for chromosome alignment during mitosis.[1][2][3] Inhibition of CENP-E's ATPase activity leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a compelling target for anticancer therapies.[4][5][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that influence its inhibitory potency and cellular activity.

Mechanism of Action and Binding

This compound acts as an uncompetitive inhibitor with respect to both ATP and microtubules, with a Ki of 3.2 nM for human CENP-E.[1][2] It binds to a pocket between helices α2 and α3 of the CENP-E motor domain, adjacent to loop L5.[7] This binding stabilizes the CENP-E-microtubule interaction and inhibits the release of inorganic phosphate, ultimately halting the catalytic cycle.[1][3] This allosteric inhibition mechanism is distinct from ATP-competitive inhibitors.[8]

Core Structure-Activity Relationship

The discovery of this compound began with a high-throughput screen that identified a small fragment, 3-chloro-4-isopropoxybenzoic acid, as a weak inhibitor of CENP-E.[2] Extensive medicinal chemistry efforts led to the optimization of this initial hit, culminating in the highly potent and selective this compound. The core SAR can be understood by dissecting the molecule into three key regions: the benzamide moiety, the phenylalanine-derived core, and the imidazopyridine headgroup.

Benzamide Moiety Modifications

The 3-chloro-4-isopropoxybenzamide group plays a crucial role in the molecule's activity. Modifications at this position have a significant impact on potency.

CompoundR1R2CENP-E IC50 (µM)
3aCli-Pr0.023
3bHi-Pr1.3
3cMei-Pr0.057
3dClH1.1
3eClMe0.045
3fClEt0.031

Data sourced from Qian et al., 2010.[2]

As shown in the table, a chloro group at the 3-position and an isopropoxy group at the 4-position of the benzamide ring are optimal for high potency. Removal of the chloro substituent (3b) or the isopropoxy group (3d) leads to a significant loss of activity.

Phenylalanine Core and Stereochemistry

The central phenylalanine-derived core is critical for orienting the key pharmacophores. The stereochemistry at the α-carbon of this core is paramount for activity.

CompoundStereochemistryCENP-E IC50 (µM)SKOV-3 IC50 (µM)
5aS0.0040.02
5bR>2>10

Data sourced from Qian et al., 2010.[2]

The (S)-enantiomer (5a) is over 400 times more potent than the (R)-enantiomer (5b), highlighting a strict stereochemical requirement at the binding site.[2] This stereoselectivity is also observed in cellular assays.[2]

Imidazopyridine Headgroup and C-Terminal Modifications

The imidazopyridine headgroup and the C-terminal modifications were extensively explored to enhance potency and pharmacokinetic properties. The introduction of a hydroxyethyl group on the imidazopyridine and a dimethylglycyl moiety at the C-terminus were key to achieving the final profile of this compound.

CompoundRCENP-E IC50 (nM)SKOV-3 IC50 (nM)
1 (GSK923295)(S)-CH(OH)Me3.226
7aH1101200
7bMe20200
7cEt15150
7dCH2OH880

Data sourced from Qian et al., 2010.[2]

The (S)-1-hydroxyethyl substituent on the imidazopyridine ring (as in GSK923295) provided the best balance of enzymatic and cellular potency.

Cellular Activity and In Vivo Efficacy

This compound demonstrates broad anti-proliferative activity against a wide range of human tumor cell lines, with an average GI50 of 253 nM and a median GI50 of 32 nM across 237 cell lines.[3][8] In cell-based assays, treatment with this compound leads to the accumulation of cells in mitosis with misaligned chromosomes, a characteristic phenotype of CENP-E inhibition.[3][6] The compound has also shown significant tumor growth delay in various mouse xenograft models.[1]

Experimental Protocols

CENP-E ATPase Assay

The inhibitory activity of this compound and its analogs was determined using a microtubule-stimulated ATPase assay. The assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis by the CENP-E motor domain in the presence of microtubules.

Methodology:

  • Recombinant human CENP-E motor domain is purified.

  • Taxol-stabilized microtubules are prepared from purified tubulin.

  • The assay is performed in a buffer containing 20 mM Pipes (pH 6.8), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 10 µM taxol.

  • Varying concentrations of the inhibitor are pre-incubated with the CENP-E motor domain and microtubules.

  • The reaction is initiated by the addition of ATP.

  • After a defined incubation period at room temperature, the reaction is quenched.

  • The amount of released Pi is quantified using a malachite green-based colorimetric detection method.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., SKOV-3)

The effect of this compound on cell viability is assessed using a standard cell proliferation assay.

Methodology:

  • SKOV-3 human ovarian cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of the test compound for 72 hours.

  • Cell viability is determined using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Luminescence is measured using a plate reader.

  • IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a nonlinear regression model.

Visualizations

Signaling_Pathway cluster_cell Mitotic Cell GSK923295 This compound CENPE_MT CENP-E-Microtubule Complex GSK923295->CENPE_MT Binds to and stabilizes complex CENPE CENP-E CENPE->CENPE_MT Binds MT Microtubule MT->CENPE_MT ADP_Pi ADP + Pi CENPE_MT->ADP_Pi Inhibits Pi release Chromosome_Alignment Chromosome Alignment CENPE_MT->Chromosome_Alignment ATP Hydrolysis ATP ATP ATP->CENPE_MT Mitotic_Arrest Mitotic Arrest Chromosome_Alignment->Mitotic_Arrest Failure of Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Model start_biochem Start: CENP-E ATPase Assay incubate Incubate CENP-E, Microtubules, and Inhibitor start_biochem->incubate add_atp Add ATP to initiate reaction incubate->add_atp quench Quench reaction add_atp->quench detect_pi Detect inorganic phosphate quench->detect_pi calc_ic50_biochem Calculate IC50 detect_pi->calc_ic50_biochem start_cell Start: Cell Proliferation Assay calc_ic50_biochem->start_cell Lead compounds seed_cells Seed cancer cells start_cell->seed_cells add_inhibitor Add inhibitor at various concentrations seed_cells->add_inhibitor incubate_cells Incubate for 72 hours add_inhibitor->incubate_cells measure_viability Measure cell viability incubate_cells->measure_viability calc_ic50_cell Calculate IC50 measure_viability->calc_ic50_cell start_invivo Start: Xenograft Model calc_ic50_cell->start_invivo Candidate compounds implant_tumors Implant human tumor cells in mice start_invivo->implant_tumors treat_mice Treat mice with inhibitor implant_tumors->treat_mice measure_tumor Measure tumor volume treat_mice->measure_tumor assess_efficacy Assess antitumor efficacy measure_tumor->assess_efficacy SAR_Logic cluster_sar Structure-Activity Relationship Logic cluster_benzamide Benzamide Moiety cluster_phenylalanine Phenylalanine Core cluster_imidazo Imidazopyridine & C-Terminus Core Core Scaffold: Benzamide-Phenylalanine-Imidazopyridine cluster_benzamide cluster_benzamide Core->cluster_benzamide cluster_phenylalanine cluster_phenylalanine Core->cluster_phenylalanine cluster_imidazo cluster_imidazo Core->cluster_imidazo R1_Cl 3-Chloro High_Potency High Potency CENP-E Inhibition (this compound) R1_Cl->High_Potency Optimal R2_iPr 4-Isopropoxy R2_iPr->High_Potency Optimal S_Stereo (S)-Stereochemistry S_Stereo->High_Potency Essential Hydroxyethyl (S)-1-Hydroxyethyl on Imidazopyridine Hydroxyethyl->High_Potency Enhances Dimethylglycyl N,N-Dimethylglycyl at C-terminus Dimethylglycyl->High_Potency Enhances

References

The Discovery of GSK-923295: A Novel CENP-E Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of GSK-923295, a first-in-class, potent, and selective allosteric inhibitor of the centromere-associated protein E (CENP-E) kinesin. The document details the journey from a high-throughput screening hit to a clinical candidate, including its mechanism of action, biochemical and cellular potency, and key experimental methodologies. Quantitative data are presented in structured tables, and critical pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

The search for novel anti-mitotic agents for cancer chemotherapy has led to the exploration of targets beyond tubulin. Mitotic kinesins, motor proteins essential for various stages of cell division, represent a promising class of targets. One such kinesin, centromere-associated protein E (CENP-E), plays a crucial role in the alignment of chromosomes at the metaphase plate, a critical step for proper cell division.[1] Disruption of CENP-E function leads to mitotic arrest and subsequent cell death, making it an attractive target for therapeutic intervention in rapidly proliferating cancer cells.[2][3]

This compound emerged from a collaboration between Cytokinetics and GlaxoSmithKline as a potent and selective small-molecule inhibitor of CENP-E.[3] This document elucidates the discovery and characterization of this compound.

Discovery and Optimization

This compound was identified through a high-throughput screen of a 700,000-member small molecule library designed to find inhibitors of the microtubule-stimulated ATPase activity of CENP-E.[2] The initial hit, a benzoic acid derivative, exhibited a biochemical IC50 of 6.7 μM but lacked cellular activity at concentrations up to 40 μM.[2]

A subsequent medicinal chemistry campaign focused on improving potency and drug-like properties. The optimization efforts, which involved the exploration of substituted glycinamides, led to a significant enhancement in both biochemical and cellular potency, as well as improved solubility and pharmacokinetic profiles.[2] This iterative process ultimately culminated in the identification of this compound.[2]

Mechanism of Action

This compound is an allosteric inhibitor of CENP-E.[4][5] It does not compete with ATP or microtubules for binding to the CENP-E motor domain.[4][6] Instead, it stabilizes the CENP-E-ADP-microtubule complex, thereby inhibiting the release of inorganic phosphate and ADP.[4][6] This action effectively locks CENP-E onto the microtubule, preventing its motor function and disrupting chromosome alignment during mitosis.[7]

The inhibition of CENP-E by this compound activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.[7] This sustained arrest ultimately triggers apoptotic cell death.[3][7]

G cluster_mitosis Mitosis cluster_cenpe CENP-E Function Prophase Prophase Prometaphase Prometaphase Prophase->Prometaphase Metaphase Metaphase Prometaphase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase CENP-E CENP-E Chromosome_Alignment Chromosome_Alignment CENP-E->Chromosome_Alignment Essential for Chromosome_Alignment->Metaphase enables transition to This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->CENP-E targets Mitotic_Arrest Mitotic_Arrest Inhibition->Mitotic_Arrest causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis leads to

Caption: Mechanism of Action of this compound.

Quantitative Data

The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

ParameterSpeciesValue (nM)Reference
Ki (CENP-E ATPase) Human3.2 ± 0.2[4]
Canine1.6 ± 0.1[4]
IC50 (CENP-E ATPase) Human6.7 µM (Initial Hit)[2]

Table 2: Cellular Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
SW48 Colon17.2[4]
RKO Colon (BRAF mutant)55.6[4]
SW620 Colon (KRAS mutant)42[4]
HCT116 Colon (KRAS mutant)51.9[4]
Various 19 Neuroblastoma Lines (average)41[4]
PPTP Panel 23 Pediatric Cancer Lines (median)27[8][9]
ALL Panel Acute Lymphoblastic Leukemia (median)18[8][9]
Neuroblastoma Panel Neuroblastoma (median)39[8][9]

Experimental Protocols

CENP-E Microtubule-Stimulated ATPase Assay

This assay was central to the discovery of this compound.

Objective: To identify and characterize inhibitors of the ATPase activity of the CENP-E motor domain, which is stimulated by the presence of microtubules.

Methodology:

  • Reagents: Recombinant human CENP-E motor domain, polymerized tubulin (microtubules), ATP, and a phosphate detection reagent (e.g., malachite green).

  • Procedure: a. The CENP-E motor domain is incubated with microtubules in an appropriate assay buffer. b. The test compound (e.g., this compound) at various concentrations is added to the mixture. c. The reaction is initiated by the addition of ATP. d. The mixture is incubated at a controlled temperature (e.g., 25°C) for a defined period. e. The reaction is quenched, and the amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of ATP hydrolysis is determined, and IC50 values are calculated by fitting the dose-response data to a suitable equation.

Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of this compound against various cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Procedure: a. Cells are seeded into 96-well plates and allowed to attach overnight. b. The cells are then treated with a range of concentrations of this compound. c. The plates are incubated for a specified duration (e.g., 72 or 96 hours).[8][9] d. Cell viability is assessed using a suitable method, such as the MTS or CellTiter-Glo assay, which measures metabolic activity.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. IC50 values, the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Phase HTS High-Throughput Screen (700K Compounds) Hit_ID Hit Identification (Benzoic Acid 2) HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt GSK923295_ID Identification of This compound Lead_Opt->GSK923295_ID Biochem_Assays Biochemical Assays (ATPase Activity) GSK923295_ID->Biochem_Assays Cell_Assays Cellular Assays (Proliferation) GSK923295_ID->Cell_Assays In_Vivo In Vivo Studies (Xenograft Models) Cell_Assays->In_Vivo Phase_I Phase I Clinical Trial (First-in-Human) In_Vivo->Phase_I G cluster_target Target cluster_mechanism Mechanism cluster_cellular_effect Cellular Effect cluster_outcome Therapeutic Outcome This compound This compound CENP-E CENP-E This compound->CENP-E binds to Allosteric_Inhibition Allosteric Inhibition CENP-E->Allosteric_Inhibition undergoes Stabilization Stabilizes CENP-E-ADP-MT Complex Allosteric_Inhibition->Stabilization Chromosome_Misalignment Chromosome Misalignment Stabilization->Chromosome_Misalignment results in Mitotic_Arrest Mitotic Arrest Chromosome_Misalignment->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Antitumor_Activity Antitumor Activity Apoptosis->Antitumor_Activity leads to

References

GSK-923295: A Deep Dive into its Target Selectivity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of GSK-923295, a potent and selective allosteric inhibitor of Centromere-Associated Protein E (CENP-E). The document details the quantitative biochemical and cellular activity of the compound, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is a first-in-class small-molecule inhibitor of the mitotic kinesin CENP-E.[1][2] CENP-E is a crucial motor protein for the proper alignment of chromosomes at the metaphase plate during mitosis.[3] By inhibiting CENP-E, this compound disrupts this process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it a target for cancer therapy.[1][3] The mechanism of inhibition is allosteric, meaning this compound binds to a site on CENP-E distinct from the ATP or microtubule binding sites.[2][4] This binding stabilizes the CENP-E motor domain's interaction with microtubules and inhibits the release of inorganic phosphate, ultimately suppressing the microtubule-stimulated ATPase activity of CENP-E.[2][5]

Quantitative Selectivity Profile

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Target Species Parameter Value
Human CENP-EKi3.2 ± 0.2 nM[2]
Canine CENP-EKi1.6 ± 0.1 nM[2]
Cell Line Cancer Type IC50 / GI50
SW48Colon17.2 nM[2]
RKO (BRAF mutant)Colon55.6 nM[2]
SW620 (KRAS mutant)Colon42 nM[2]
HCT116 (KRAS mutant)Colon51.9 nM[2]
HCC1954Breast27 nM[6]
Pediatric Preclinical Testing Program (PPTP) Panel (median)Various Pediatric Cancers27 nM[7][8]
PPTP ALL Panel (median)Acute Lymphoblastic Leukemia18 nM[7][8]
PPTP Neuroblastoma Panel (median)Neuroblastoma39 nM[7][8]
Human Neuroblastoma Cell Lines (average)Neuroblastoma41 nM[2]
Panel of 237 Cancer Cell Lines (median)Various32 nM[9]

This compound has demonstrated high selectivity for CENP-E, with minimal inhibitory activity (<25% at 50 µM) against a panel of other human mitotic kinesins.[10]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the molecular mechanism of this compound in disrupting mitosis.

cluster_mitosis Mitotic Progression CENP-E CENP-E ADP_Pi ADP + Pi CENP-E->ADP_Pi Releases Chromosome_Alignment Chromosome Alignment CENP-E->Chromosome_Alignment Drives Microtubule Microtubule ATP ATP ATP->CENP-E Hydrolysis by Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis This compound This compound This compound->CENP-E Allosteric Inhibition

Caption: Mechanism of this compound-induced mitotic arrest.

Experimental Protocols

CENP-E Microtubule-Stimulated ATPase Activity Assay

This assay quantifies the inhibitory effect of this compound on the ATPase activity of CENP-E in the presence of microtubules.

  • Reagents and Preparation:

    • Purified recombinant human CENP-E motor domain.

    • Paclitaxel-stabilized microtubules.

    • ATP.

    • Malachite green reagent for phosphate detection.

    • Assay buffer (e.g., 20 mM Pipes pH 6.8, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 10 µM paclitaxel).

    • This compound serial dilutions in DMSO.

  • Procedure:

    • A reaction mixture containing CENP-E, microtubules, and varying concentrations of this compound is prepared in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at room temperature for a defined period (e.g., 30 minutes).

    • The reaction is quenched by the addition of the malachite green reagent.

    • The absorbance at a specific wavelength (e.g., 650 nm) is measured to quantify the amount of inorganic phosphate released.

    • Data is normalized to control wells (no inhibitor) and background (no enzyme).

    • IC₅₀ values are determined by fitting the data to a four-parameter logistic equation. The Ki is then calculated based on the mode of inhibition, which for this compound is uncompetitive with respect to both ATP and microtubules.[9]

Cell Proliferation (GI₅₀) Assay

This assay determines the concentration of this compound that inhibits the growth of a cancer cell line by 50%.

  • Cell Culture:

    • Human cancer cell lines are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The following day, cells are treated with a serial dilution of this compound.

    • The plates are incubated for a specified period (e.g., 72 or 96 hours).[9][11]

    • Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

    • The absorbance or luminescence is measured.

    • GI₅₀ values are calculated by comparing the growth of treated cells to untreated control cells.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

Start Start Compound_Synthesis Compound Synthesis (this compound) Start->Compound_Synthesis Primary_Assay Primary Target Assay (CENP-E ATPase) Compound_Synthesis->Primary_Assay Selectivity_Panel Kinesin Selectivity Panel Primary_Assay->Selectivity_Panel Determine Potency Cell-based_Assays Cell-based Assays (Proliferation, Mitotic Arrest) Selectivity_Panel->Cell-based_Assays Assess Off-Target Effects In_Vivo_Studies In Vivo Xenograft Models Cell-based_Assays->In_Vivo_Studies Evaluate Cellular Efficacy Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials Determine In Vivo Efficacy and Toxicity End End Clinical_Trials->End

Caption: Workflow for kinase inhibitor selectivity profiling.

Clinical Evaluation

This compound has undergone Phase I clinical trials in patients with refractory solid tumors.[12][13] The maximum tolerated dose (MTD) was determined to be 190 mg/m².[13][14] The compound exhibited dose-proportional pharmacokinetics and a mean terminal elimination half-life of 9-11 hours.[12][13] Common drug-related adverse events included fatigue, diarrhea, nausea, and vomiting.[12][13] Notably, the incidence of myelosuppression and neuropathy was low.[12][13] A durable partial response was observed in one patient with urothelial carcinoma.[12][13] These findings suggest that further investigation into this compound as an antiproliferative agent is warranted.[12][13]

References

The Impact of GSK-923295 on the Mitotic Checkpoint: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-923295 is a potent and selective allosteric inhibitor of Centromere Protein E (CENP-E), a kinesin-7 motor protein crucial for chromosome alignment and the proper functioning of the mitotic checkpoint. By locking CENP-E in a state of high affinity for microtubules, this compound prevents its motor activity, leading to chromosome misalignment, sustained activation of the Spindle Assembly Checkpoint (SAC), mitotic arrest, and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying cellular processes.

Introduction to this compound and the Mitotic Checkpoint

The mitotic checkpoint, also known as the Spindle Assembly Checkpoint (SAC), is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during cell division.[1] It delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[2] CENP-E, a plus-end directed kinesin motor protein, plays a dual role in this process. It is essential for the congression of chromosomes to the metaphase plate and is also a key component in the generation of the SAC signal at unattached kinetochores.[3][4]

This compound is a first-in-class small molecule inhibitor that targets the ATPase activity of CENP-E.[5] Its allosteric inhibition stabilizes the CENP-E motor domain on the microtubule, preventing the ATP hydrolysis required for movement along the spindle.[3] This leads to a failure of proper chromosome alignment, with some chromosomes remaining near the spindle poles.[3] This persistent misalignment triggers a robust SAC response, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death in rapidly dividing cancer cells.[3][6]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cancer cell lines and in clinical settings.

Table 1: In Vitro Growth Inhibition (GI₅₀/IC₅₀) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI₅₀/IC₅₀ (nM)Reference
Pediatric Preclinical Testing Program (PPTP) Panel [7]
Median (23 cell lines)Various Pediatric Cancers27[7]
ALL Panel (Median)Acute Lymphoblastic Leukemia18[7]
Neuroblastoma Panel (Median)Neuroblastoma39[7]
NCI-60 Panel [8]
Median (237 cell lines)Various Cancers32[8]
Average (237 cell lines)Various Cancers253[8]
Specific Cell Lines
Colo205Colon Carcinoma22[5]
HCT-116Colorectal Carcinoma51.9[9]
HeLaCervical Cancer--
HCC1954Breast Carcinoma27[10]
RKOColon Carcinoma55.6[9]
SK-OV-3Ovarian Cancer22[5]
SW48Colon Adenocarcinoma17.2[9]
SW620Colorectal Adenocarcinoma42[9]

Table 2: Mitotic Arrest Induced by this compound

Cell LineConcentrationDurationPercentage of Cells in PrometaphaseReference
HeLa50 nM2 hours>95%[2]
DLD-150 nM2 hours~91%[2]
HeLa50 nM4 hours94%[3]

Table 3: Phase I Clinical Trial Data for this compound in Patients with Refractory Solid Tumors

ParameterValueReference
Maximum Tolerated Dose (MTD)190 mg/m²[3]
Administration1-hour intravenous infusion, once weekly for 3 weeks, every 4 weeks[3]
Dose-Limiting Toxicities (Grade 3)Fatigue (5%), Increased AST (2.5%), Hypokalemia (2.5%), Hypoxia (2.5%)[3]
Most Common Drug-Related Adverse EventFatigue (33%)[3]
Mean Terminal Elimination Half-life9-11 hours[3]

Experimental Protocols

Immunofluorescence for Chromosome Misalignment

This protocol is designed to visualize the effects of this compound on chromosome alignment in cultured cells.

Materials:

  • This compound

  • Cell culture medium

  • Poly-L-lysine coated coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies:

    • Anti-α-tubulin (for spindle visualization)

    • Anti-CENP-A or anti-centromere antibody (for kinetochore/centromere visualization)

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst stain (for DNA visualization)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on poly-L-lysine coated coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 50 nM) for a specified duration (e.g., 4-24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

  • Incubate the cells with primary antibodies (e.g., anti-α-tubulin and anti-CENP-A) diluted in blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with appropriate fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the DNA with DAPI or Hoechst stain for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope. Chromosome misalignment is characterized by the presence of chromosomes near the spindle poles rather than aligned at the metaphase plate.

CENP-E ATPase Activity Assay

This assay measures the microtubule-stimulated ATPase activity of CENP-E and its inhibition by this compound. A common method is a malachite green-based colorimetric assay that detects inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Recombinant human CENP-E motor domain

  • Taxol-stabilized microtubules

  • This compound

  • Assay buffer (e.g., 25 mM PIPES-KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Malachite green reagent

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare taxol-stabilized microtubules by polymerizing tubulin in the presence of GTP and then stabilizing with taxol.

  • Prepare a reaction mixture containing assay buffer, taxol-stabilized microtubules, and the desired concentration of this compound or vehicle control.

  • Add recombinant CENP-E motor domain to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding ATP to a final concentration of, for example, 1 mM.

  • At various time points, take aliquots of the reaction and stop the reaction by adding a solution that will denature the enzyme (e.g., an acidic solution).

  • To measure the amount of Pi released, add the malachite green reagent to the stopped reaction aliquots. This will form a colored complex with the free phosphate.

  • Incubate for a specified time to allow color development.

  • Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.

  • Create a standard curve using the phosphate standard solution to determine the concentration of Pi in the experimental samples.

  • Calculate the rate of ATP hydrolysis (moles of Pi released per mole of CENP-E per second) and determine the inhibitory effect of this compound.

In Vitro BubR1 Kinase Assay

This assay measures the kinase activity of BubR1, which can be influenced by its interaction with CENP-E.

Materials:

  • Recombinant BubR1 kinase

  • Recombinant CENP-E (optional, to study its effect on BubR1 activity)

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Substrate for BubR1 (e.g., Histone H1 or a specific peptide substrate)

  • [γ-³²P]ATP or unlabeled ATP and a phosphospecific antibody for detection

  • This compound (to test its indirect effect on BubR1 activity via CENP-E)

  • SDS-PAGE gels and autoradiography film or Western blotting reagents

Procedure:

  • Prepare a reaction mixture containing kinase buffer, the BubR1 substrate, and recombinant BubR1 kinase.

  • If investigating the effect of CENP-E, include recombinant CENP-E in the reaction mixture.

  • To test the effect of this compound, pre-incubate CENP-E with the inhibitor before adding it to the kinase reaction.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (for radiometric detection) or unlabeled ATP (for detection with a phosphospecific antibody).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • If using [γ-³²P]ATP, dry the gel and expose it to autoradiography film to visualize the phosphorylated substrate.

  • If using unlabeled ATP, transfer the proteins to a membrane and perform a Western blot using a phosphospecific antibody against the substrate.

  • Quantify the band intensity to determine the level of substrate phosphorylation and assess the kinase activity of BubR1 under different conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of the Mitotic Checkpoint and the Effect of this compound

The following diagram illustrates the central role of CENP-E in the mitotic checkpoint and how this compound disrupts this process.

Mitotic_Checkpoint_and_GSK923295 cluster_kinetochore Kinetochore cluster_spindle Mitotic Spindle cluster_cell_cycle Cell Cycle Control Unattached Kinetochore Unattached Kinetochore CENP-E CENP-E Unattached Kinetochore->CENP-E recruits BubR1 BubR1 CENP-E->BubR1 binds and activates Microtubule Microtubule CENP-E->Microtubule binds and moves along (motor activity) Chromosome Misalignment Chromosome Misalignment CENP-E->Chromosome Misalignment causes SAC Activation SAC Activation BubR1->SAC Activation promotes MCC Mitotic Checkpoint Complex (MCC) SAC Activation->MCC leads to formation of Chromosome Alignment Chromosome Alignment Microtubule->Chromosome Alignment leads to APC/C Anaphase-Promoting Complex (APC/C) MCC->APC/C inhibits Mitotic Arrest Mitotic Arrest MCC->Mitotic Arrest Anaphase Anaphase APC/C->Anaphase triggers Cell Division Cell Division Anaphase->Cell Division This compound This compound This compound->CENP-E inhibits ATPase activity (locks on microtubule) Chromosome Alignment->APC/C allows activation of Chromosome Misalignment->SAC Activation sustained Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: this compound inhibits CENP-E, causing misalignment and sustained SAC activation.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the cellular effects of this compound.

GSK923295_Workflow cluster_invitro In Vitro Assays cluster_biochemical Biochemical Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cancer Cell Lines Treatment Treat with this compound (various concentrations and times) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Immunofluorescence Immunofluorescence (Chromosome Alignment) Treatment->Immunofluorescence Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Western_Blot Western Blot (Apoptosis Markers) Treatment->Western_Blot IC50_Determination Determine GI₅₀/IC₅₀ Values Viability_Assay->IC50_Determination Phenotype_Quantification Quantify Mitotic Arrest and Misalignment Immunofluorescence->Phenotype_Quantification Flow_Cytometry->Phenotype_Quantification Mechanism_Confirmation Confirm Mechanism of Action Western_Blot->Mechanism_Confirmation CENPE_Assay CENP-E ATPase Assay CENPE_Assay->Mechanism_Confirmation BubR1_Assay BubR1 Kinase Assay BubR1_Assay->Mechanism_Confirmation

References

GSK-923295 Induced Apoptosis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying the induction of apoptosis by GSK-923295, a potent and selective allosteric inhibitor of the mitotic kinesin Centromere-Associated Protein E (CENP-E). This document details the signaling pathways, presents key quantitative data, and provides detailed experimental protocols for the assays cited.

Introduction

This compound is a small molecule inhibitor that targets CENP-E, a kinesin motor protein essential for the proper alignment of chromosomes during mitosis.[1] By disrupting CENP-E function, this compound induces a prolonged mitotic arrest, ultimately leading to programmed cell death, or apoptosis, in rapidly dividing cancer cells.[2][3] This unique mechanism of action makes it a subject of significant interest in oncology research and drug development.

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of the CENP-E motor domain's ATPase activity.[4] This inhibition stabilizes the interaction of CENP-E with microtubules, preventing the proper congression of chromosomes to the metaphase plate.[5] The presence of misaligned chromosomes activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[6]

Prolonged activation of the SAC leads to a sustained mitotic arrest.[6] This arrest is characterized by the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, by the Mitotic Checkpoint Complex (MCC).[7] The inhibition of APC/C prevents the degradation of key mitotic proteins like Cyclin B and Securin, thereby blocking the cell from exiting mitosis.

The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This transition is mediated by several key events:

  • Degradation of Anti-Apoptotic Proteins: Prolonged mitotic arrest leads to the gradual degradation of anti-apoptotic proteins, such as Mcl-1.[8]

  • Stabilization of Pro-Apoptotic Proteins: The inhibition of APC/C by the SAC leads to the stabilization of the pro-apoptotic BH3-only protein, Bim.[9][10]

  • p53-Dependent and Independent Pathways: The cellular stress induced by mitotic arrest can activate the p53 tumor suppressor protein, which in turn can transcriptionally upregulate pro-apoptotic members of the BCL-2 family, such as Bax.[5][11] However, apoptosis can also be induced in a p53-independent manner.[12]

  • Caspase Activation: The imbalance between pro- and anti-apoptotic BCL-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, including the initiator caspase-9 and the executioner caspases-3 and -7.

  • Execution of Apoptosis: Activated caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

The following diagram illustrates the signaling pathway from this compound-mediated CENP-E inhibition to the induction of apoptosis.

GSK923295_Apoptosis_Pathway cluster_0 Mitotic Arrest Induction cluster_1 Apoptotic Signaling Cascade GSK923295 This compound CENPE CENP-E Inhibition GSK923295->CENPE Misalignment Chromosome Misalignment CENPE->Misalignment SAC Spindle Assembly Checkpoint (SAC) Activation Misalignment->SAC MCC Mitotic Checkpoint Complex (MCC) SAC->MCC APCC APC/C Inhibition MCC->APCC Arrest Prolonged Mitotic Arrest APCC->Arrest Mcl1 Mcl-1 Degradation Arrest->Mcl1 Bim Bim Stabilization Arrest->Bim p53 p53 Activation Arrest->p53 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mcl1->MOMP Bim->MOMP Bax Bax Upregulation p53->Bax Bax->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound from various studies.

Table 1: Inhibitory Activity of this compound

ParameterSpeciesValueReference
Ki (CENP-E ATPase)Human3.2 ± 0.2 nM
Ki (CENP-E ATPase)Canine1.6 ± 0.1 nM

Table 2: In Vitro Growth Inhibitory Activity (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
SW48Colon17.2
RKO (BRAF mutant)Colon55.6
SW620 (KRAS mutant)Colon42
HCT116 (KRAS mutant)Colon51.9
Average of 19 Neuroblastoma linesNeuroblastoma41
Median of 237 Cancer linesVarious32[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Western Blotting for Cleaved Caspase-3

This protocol is for the detection of the large fragment (17/19 kDa) of activated caspase-3, a hallmark of apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels (10-15%)

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175) (e.g., Cell Signaling Technology #9661), diluted 1:1000 in blocking buffer.

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG, diluted 1:2000-1:5000 in blocking buffer.

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system (e.g., C-DiGit Blot Scanner)

Procedure:

  • Sample Preparation: Treat cells with this compound for the desired time. Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound. Harvest both adherent and suspension cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspase-3 and -7.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled multiwell plates

  • Plate-reading luminometer

Procedure:

  • Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Cell Plating: Plate cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the apoptotic effects of this compound.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Apoptosis and Cell Cycle Analysis cluster_2 Protein Expression Analysis cluster_3 Data Analysis and Conclusion start Start: Cancer Cell Line Culture treat Treat with this compound (Dose-response and Time-course) start->treat flow Flow Cytometry: - Annexin V/PI Staining - DNA Content (PI) treat->flow caspase Caspase Activity Assay: - Caspase-Glo 3/7 treat->caspase western Western Blotting: - Cleaved Caspase-3 - Cleaved PARP - p53, BCL-2 family proteins treat->western analysis Quantitative Data Analysis flow->analysis caspase->analysis western->analysis conclusion Conclusion: Elucidation of Apoptotic Pathway analysis->conclusion

Caption: Experimental workflow for this compound apoptosis studies.

Conclusion

This compound represents a promising class of anti-cancer agents that exploit the dependency of cancer cells on proper mitotic progression. Its ability to induce a sustained mitotic arrest through the inhibition of CENP-E, leading to the activation of the intrinsic apoptotic pathway, provides a clear and targetable mechanism of action. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting the CENP-E-mediated mitotic pathway.

References

Methodological & Application

Application Notes and Protocols for GSK-923295 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-923295 is a potent and selective allosteric inhibitor of Centromere-Associated Protein E (CENP-E), a kinesin motor protein essential for chromosome alignment during mitosis.[1][2][3] Inhibition of CENP-E's ATPase activity by this compound leads to the stabilization of the CENP-E-microtubule interaction, preventing proper chromosome congression and activating the spindle assembly checkpoint.[2][4] This ultimately results in mitotic arrest and subsequent apoptotic cell death in cancer cells.[4][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including a CENP-E ATPase activity assay, a cell viability assay, and an immunofluorescence-based mitotic arrest assay.

Data Presentation

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize key parameters, providing a comparative overview of its potency.

Table 1: Biochemical Inhibition Constants (Ki) for this compound

Target SpeciesKi (nM)Notes
Human CENP-E3.2 ± 0.2Uncompetitive inhibitor with respect to both ATP and microtubules.[1]
Canine CENP-E1.6 ± 0.1[1]

Table 2: In Vitro Growth Inhibition (GI₅₀/IC₅₀) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI₅₀/IC₅₀ (nM)Exposure Time
Average 237 diverse cancer cell lines253 (average) 72 hours[2]
Median 237 diverse cancer cell lines32 (median) 72 hours[2]
SKOV-3Ovarian Cancer22Not Specified[3]
Colo205Colon Cancer22Not Specified[3]
SW48Colon Cancer17.2Not Specified[1]
RKO (BRAF mutant)Colon Cancer55.6Not Specified[1]
SW620 (KRAS mutant)Colon Cancer42Not Specified[1]
HCT116 (KRAS mutant)Colon Cancer51.9Not Specified[1]
Pediatric Panel (Median) 23 diverse pediatric cancer cell lines27 (median) 96 hours[6][7]
ALL Panel (Median) Acute Lymphoblastic Leukemia18 (median) 96 hours[6][7]
Neuroblastoma Panel (Median) Neuroblastoma39 (median) 96 hours[6][7]

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of this compound

This compound acts as an allosteric inhibitor of the CENP-E kinesin motor protein. This diagram illustrates the signaling pathway affected by this compound, leading to mitotic arrest.

GSK923295_Mechanism cluster_mitosis Mitosis cluster_effect Effect of this compound CENP_E CENP-E Motor Protein Microtubule Microtubules CENP_E->Microtubule Binds to ATP_Hydrolysis ATP Hydrolysis CENP_E->ATP_Hydrolysis Drives Chromosome_Congression Proper Chromosome Congression ATP_Hydrolysis->Chromosome_Congression Spindle_Checkpoint Spindle Assembly Checkpoint Satisfied Chromosome_Congression->Spindle_Checkpoint Anaphase Anaphase Progression Spindle_Checkpoint->Anaphase GSK923295 This compound GSK923295->CENP_E Allosterically Inhibits Inhibited_ATPase Inhibited ATPase Activity GSK923295->Inhibited_ATPase Stabilized_Binding Stabilized CENP-E/ Microtubule Binding Failed_Congression Failed Chromosome Congression Stabilized_Binding->Failed_Congression Inhibited_ATPase->Stabilized_Binding Checkpoint_Activation Spindle Assembly Checkpoint Activated Failed_Congression->Checkpoint_Activation Mitotic_Arrest Mitotic Arrest Checkpoint_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound action leading to apoptosis.

Experimental Workflow for In Vitro Characterization

This diagram outlines the typical workflow for the in vitro characterization of this compound.

experimental_workflow start Start biochemical_assay Biochemical Assay: CENP-E ATPase Activity start->biochemical_assay cell_based_assays Cell-Based Assays biochemical_assay->cell_based_assays viability_assay Cell Viability/ Growth Inhibition Assay cell_based_assays->viability_assay mitotic_arrest_assay Immunofluorescence for Mitotic Arrest cell_based_assays->mitotic_arrest_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis mitotic_arrest_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro testing of this compound.

Experimental Protocols

CENP-E Microtubule-Stimulated ATPase Activity Assay

This protocol is designed to measure the inhibition of CENP-E's ATPase activity by this compound in the presence of microtubules.

Materials:

  • Purified recombinant human CENP-E motor domain

  • Paclitaxel-stabilized microtubules

  • This compound stock solution (in DMSO)

  • ATP

  • ATPase/GTPase activity assay kit (e.g., Phosphate-based detection)

  • Assay Buffer (e.g., 25 mM PIPES-K, pH 6.8, 2 mM MgCl₂, 1 mM EGTA)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

    • Prepare a solution of CENP-E motor domain (e.g., 1 nM final concentration) in assay buffer.

    • Prepare a solution of microtubules (e.g., 5 µM final concentration) in assay buffer.

    • Prepare a solution of ATP (e.g., 500 µM final concentration) in assay buffer.

  • Assay Setup:

    • Add the this compound dilutions to the wells of a 384-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the CENP-E motor domain solution to all wells except the no-enzyme control.

    • Add the microtubule solution to the wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Initiate the ATPase reaction by adding the ATP solution to all wells.

  • Detection:

    • Immediately begin measuring the rate of phosphate release using a plate reader according to the manufacturer's instructions for the ATPase assay kit. The kinetic read should be taken over a period of 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis for each concentration of this compound.

    • Normalize the data to the vehicle control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability and Growth Inhibition Assay

This protocol measures the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Solubilization solution (if using MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • Viability Measurement (Example using MTT):

    • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the absorbance values to the vehicle control to determine the percent viability.

    • Plot the percent viability versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the GI₅₀/IC₅₀ value.

Immunofluorescence Assay for Mitotic Arrest

This protocol allows for the visualization of the cellular effects of this compound on the mitotic spindle and chromosome alignment.

Materials:

  • Cancer cell line (e.g., HeLa, DLD-1)

  • This compound stock solution (in DMSO)

  • Glass coverslips in a 24-well plate

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-Bub1 for kinetochores)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere.

    • Treat the cells with this compound (e.g., 50 nM) for 2-4 hours. Include a vehicle control.[4]

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies and a nuclear stain (DAPI) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope.

  • Analysis:

    • Examine the cells for phenotypes indicative of mitotic arrest. In this compound-treated cells, expect to see bipolar spindles with the majority of chromosomes aligned at the metaphase plate, but with several chromosomes misaligned and located near the spindle poles.[2][4]

    • Quantify the percentage of cells in mitosis and the percentage of mitotic cells with misaligned chromosomes.

References

Application Notes and Protocols: Optimization of Cell-Based Assays for the CENP-E Inhibitor GSK-923295

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-923295 is a potent and selective, allosteric inhibitor of the centromere-associated protein E (CENP-E) kinesin motor protein.[1] CENP-E is a critical component of the mitotic machinery, playing an essential role in the alignment of chromosomes at the metaphase plate. By inhibiting the ATPase activity of CENP-E, this compound stabilizes the interaction of CENP-E with microtubules, which prevents proper chromosome congression.[2][3] This failure to align chromosomes activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and subsequent apoptotic cell death in rapidly dividing cells.[4][5] These characteristics make this compound a compelling candidate for anti-cancer therapeutic development.

These application notes provide detailed protocols for two key cell-based assays to characterize the activity of this compound: an immunofluorescence assay for phenotypic analysis of mitotic arrest and a high-throughput cell viability assay for quantitative determination of the compound's potency. Furthermore, guidelines for the optimization of these assays are presented to ensure robust and reproducible data generation.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

GSK923295_Mechanism_of_Action cluster_mitosis Mitosis Kinetochore Kinetochore CENP-E CENP-E Kinetochore->CENP-E recruits Microtubule Microtubule CENP-E->Microtubule binds to ATP_Hydrolysis ATP Hydrolysis CENP-E->ATP_Hydrolysis mediates Chromosome_Congression Chromosome Congression ATP_Hydrolysis->Chromosome_Congression drives Metaphase_Alignment Metaphase Alignment Chromosome_Congression->Metaphase_Alignment leads to Apoptosis Apoptosis Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Metaphase_Alignment->Spindle_Assembly_Checkpoint satisfies Anaphase Anaphase Spindle_Assembly_Checkpoint->Anaphase inactivation allows Spindle_Assembly_Checkpoint->Apoptosis prolonged activation leads to This compound This compound This compound->CENP-E inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Immunofluorescence Assay for Mitotic Arrest

This protocol details the staining of cells to visualize the mitotic spindle and chromosomes, allowing for the phenotypic assessment of this compound's effects.

Materials:

  • Human cancer cell line (e.g., HeLa, U2OS)

  • This compound

  • Cell culture medium and supplements

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Protocol:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 10 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation and incubate with the cells overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS and then stain with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the mitotic spindles (α-tubulin) and chromosomes (DAPI).

High-Throughput Cell Viability Assay

This protocol is designed for determining the IC50 value of this compound in a 384-well format, suitable for high-throughput screening. A luminescence-based assay measuring ATP levels (e.g., CellTiter-Glo®) is recommended for its sensitivity and robustness.

Materials:

  • Human cancer cell line

  • This compound

  • Cell culture medium and supplements

  • 384-well clear-bottom white plates

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding: Using an automated liquid handler, dispense cells into 384-well plates at the optimized seeding density in a final volume of 40 µL per well.

  • Compound Addition: Prepare a serial dilution of this compound in the cell culture medium. Add 10 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and no-cell controls (medium only).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Equilibrate the plate and the luminescence-based reagent to room temperature. Add 25 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the average background signal (no-cell controls) from all other measurements. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Assay Optimization

To ensure the quality and reproducibility of the data, it is crucial to optimize several assay parameters.

Optimization Workflow

The following diagram outlines the workflow for optimizing the cell-based assays.

Assay_Optimization_Workflow cluster_workflow Assay Optimization Workflow Start Start Select_Cell_Line Select Appropriate Cell Line Start->Select_Cell_Line Optimize_Seeding_Density Optimize Cell Seeding Density Select_Cell_Line->Optimize_Seeding_Density Determine_Incubation_Time Determine Optimal Incubation Time Optimize_Seeding_Density->Determine_Incubation_Time Titrate_Reagents Titrate Reagents (Antibodies, etc.) Determine_Incubation_Time->Titrate_Reagents Validate_Assay Validate Assay (Z'-factor) Titrate_Reagents->Validate_Assay End End Validate_Assay->End

Caption: Workflow for cell-based assay optimization.

Optimization Parameters

The logical relationship between key optimization parameters is depicted below.

Optimization_Parameters cluster_params Optimization Parameters Cell_Line Cell Line Seeding_Density Seeding Density Cell_Line->Seeding_Density Assay_Window Assay Window Seeding_Density->Assay_Window Incubation_Time Incubation Time Incubation_Time->Assay_Window Compound_Concentration Compound Concentration Compound_Concentration->Assay_Window Signal_to_Background Signal-to-Background Assay_Window->Signal_to_Background Z_Factor Z'-Factor Signal_to_Background->Z_Factor

Caption: Relationship of optimization parameters.

Data Presentation

Example IC50 Values for this compound

The following table summarizes previously reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeReported IC50 (nM)
SW48Colon17.2
RKOColon55.6
SW620Colon42
HCT116Colon51.9
Neuroblastoma (average of 19 lines)Neuroblastoma41

Data compiled from publicly available sources.[6]

Recommended Cell Seeding Densities for Assay Optimization

The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.

Plate FormatSeeding Density Range (cells/well)
24-well20,000 - 100,000
96-well5,000 - 20,000
384-well1,000 - 5,000
Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unacceptable

References

Application Notes and Protocols for GSK-923295 Immunofluorescence Staining of Chromosome Alignment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GSK-923295, a potent and selective allosteric inhibitor of the mitotic kinesin CENP-E, for studying chromosome alignment through immunofluorescence microscopy. Detailed protocols, data presentation, and visual aids are included to facilitate experimental design and execution.

This compound is a small molecule inhibitor that targets the ATPase activity of centromere-associated protein E (CENP-E).[1][2][3] CENP-E is a crucial motor protein for the congression of chromosomes to the metaphase plate during mitosis.[4] By inhibiting CENP-E, this compound prevents the proper alignment of all chromosomes, leading to a mitotic arrest with a characteristic phenotype of a bipolar spindle where most chromosomes are at the equatorial plate, but a few remain near the spindle poles.[5][6][7] This specific effect makes this compound a valuable tool for investigating the mechanisms of chromosome segregation, the spindle assembly checkpoint (SAC), and for inducing aneuploidy in a controlled manner.[5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of this compound.

Table 1: Inhibitory Activity of this compound

ParameterSpeciesValueReference
Ki (CENP-E ATPase activity)Human3.2 ± 0.2 nM[1]
Ki (CENP-E ATPase activity)Canine1.6 ± 0.1 nM[1]

Table 2: Growth Inhibitory Activity (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
SW48Colon17.2 nM[1]
RKOColon (BRAF mutant)55.6 nM[1]
SW620Colon (KRAS mutant)42 nM[1]
HCT116Colon (KRAS mutant)51.9 nM[1]
Panel of 19 Neuroblastoma Cell LinesNeuroblastomaAverage of 41 nM[1]
HCC1954Breast27 nM[6]

Table 3: Effect of this compound on Mitotic Progression in DLD-1 Cells

TreatmentMitotic PhasePercentage of Mitotic CellsReference
Control (DMSO)Prometaphase96%[5]
This compound (50 nM, 4h)Prometaphase-[5]
This compound (50 nM, 4h) followed by 30 min washoutPrometaphase54%[5]
Metaphase19%[5]
Anaphase19%[5]

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric inhibitor of the CENP-E kinesin motor protein. Its binding stabilizes the CENP-E motor domain's interaction with microtubules and inhibits the release of inorganic phosphate, which is a critical step in the ATP hydrolysis cycle that powers the motor protein.[6] This inhibition of CENP-E's motor function prevents it from efficiently transporting chromosomes along spindle microtubules to the metaphase plate, resulting in chromosome alignment defects. The presence of unaligned chromosomes activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest.

GSK923295_Mechanism cluster_0 Mitotic Progression cluster_1 CENP-E Motor Function Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase SAC Satisfaction CENP-E CENP-E Microtubule Microtubule CENP-E->Microtubule Binds to ATP_Hydrolysis ATP Hydrolysis CENP-E->ATP_Hydrolysis Drives Unaligned_Chromosomes Unaligned Chromosomes Chromosome_Congression Chromosome Congression ATP_Hydrolysis->Chromosome_Congression Powers Chromosome_Congression->Metaphase Leads to GSK923295 GSK923295 GSK923295->CENP-E Inhibits SAC_Activation SAC Activation Unaligned_Chromosomes->SAC_Activation SAC_Activation->Metaphase Arrests in

Caption: Mechanism of action of this compound leading to mitotic arrest.

Experimental Protocols

Experimental Workflow for Immunofluorescence Staining

The following diagram outlines the general workflow for treating cells with this compound and performing immunofluorescence staining to visualize chromosome alignment.

IF_Workflow A 1. Cell Seeding Seed cells on coverslips B 2. This compound Treatment Incubate with desired concentration A->B C 3. Fixation Fix cells with 4% PFA or Methanol B->C D 4. Permeabilization Use Triton X-100 for membrane permeabilization C->D E 5. Blocking Block with BSA to prevent non-specific antibody binding D->E F 6. Primary Antibody Incubation Incubate with anti-tubulin and/or anti-kinetochore antibodies E->F G 7. Secondary Antibody Incubation Incubate with fluorescently-labeled secondary antibodies F->G H 8. DNA Counterstaining Stain with DAPI or Hoechst G->H I 9. Mounting Mount coverslips on slides H->I J 10. Imaging Acquire images using a fluorescence microscope I->J

Caption: Experimental workflow for immunofluorescence staining.

Detailed Protocol for Immunofluorescence Staining

This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

Materials:

  • Cell line of interest (e.g., HeLa, DLD-1)

  • This compound (stock solution in DMSO)

  • Glass coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)

  • Primary antibodies (e.g., mouse anti-α-tubulin, human anti-centromere antibody)

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-human)

  • DNA counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade mounting medium

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips and place them in the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

    • Allow cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 50 nM).[5]

    • Remove the old medium from the cells and add the medium containing this compound.

    • Incubate for the desired time (e.g., 4 hours) to induce mitotic arrest.[5]

  • Fixation:

    • Gently aspirate the medium.

    • Wash the cells once with PBS.

    • For PFA fixation: Add 4% PFA and incubate for 10-15 minutes at room temperature.

    • For Methanol fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA fixed cells):

    • Add permeabilization buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Add blocking buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the primary antibody solution.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorescently-labeled secondary antibodies in blocking buffer.

    • Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

  • DNA Counterstaining:

    • Wash the cells three times with PBST for 5 minutes each.

    • Incubate with a DNA counterstain solution (e.g., 300 nM DAPI in PBS) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Briefly dip the coverslip in distilled water to remove salts.

    • Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging and Analysis:

    • Image the cells using a fluorescence or confocal microscope.

    • Capture images of the mitotic spindles (tubulin), chromosomes (DAPI/Hoechst), and kinetochores (if stained).

    • Quantify the percentage of mitotic cells with misaligned chromosomes. This can be defined as cells with a clear bipolar spindle but with one or more chromosomes located near the spindle poles instead of at the metaphase plate.[5]

Logical Relationship of Chromosome Misalignment Analysis

The following diagram illustrates the logical flow for analyzing and classifying the outcomes of this compound treatment on chromosome alignment.

Chromosome_Alignment_Analysis Start Observe Mitotic Cells Bipolar_Spindle Bipolar Spindle Formed? Start->Bipolar_Spindle All_Chromosomes_Aligned All Chromosomes Aligned at Metaphase Plate? Bipolar_Spindle->All_Chromosomes_Aligned Yes Other_Defect Other Mitotic Defect Bipolar_Spindle->Other_Defect No Normal_Metaphase Normal Metaphase All_Chromosomes_Aligned->Normal_Metaphase Yes Misaligned_Phenotype This compound Phenotype: Misaligned Chromosomes All_Chromosomes_Aligned->Misaligned_Phenotype No

Caption: Logic for classifying chromosome alignment phenotypes.

References

Application Notes and Protocols for In Vivo Studies with GSK-923295

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of GSK-923295, a potent and selective allosteric inhibitor of the centromere-associated protein E (CENP-E) kinesin motor protein.[1][2][3] Inhibition of CENP-E disrupts the proper alignment of chromosomes during mitosis, leading to cell cycle arrest and subsequent apoptosis, making it a target for cancer therapy.[1][4]

Mechanism of Action

This compound functions by inhibiting the microtubule-stimulated ATPase activity of CENP-E.[2][5] This action stabilizes the interaction of the CENP-E motor domain with microtubules, which, despite the tight binding, is insufficient to satisfy the mitotic checkpoint.[5] The result is a failure of metaphase chromosome alignment, leading to a prolonged mitotic arrest and eventual cell death.[4][5][6] This targeted disruption of mitosis in rapidly dividing cells forms the basis of its antitumor activity.[4]

In Vivo Efficacy

This compound has demonstrated significant antitumor activity across a range of human tumor xenograft models in mice, including those for colon, breast, ovarian, and lung cancers.[1] Studies have shown that treatment with this compound can lead to tumor growth delay and even complete tumor regressions in various solid tumor models.[5][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo studies with this compound.

Table 1: In Vivo Dosing and Formulation

ParameterDetailsReference
Compound This compound (also referred to as GSK923295A)[7][8]
Animal Model Mice (e.g., athymic nude, NOD/SCID)[7][9]
Dosage 62.5 mg/kg, 125 mg/kg[5]
Route of Administration Intraperitoneal (i.p.)[5][7][8]
Formulation Vehicle 1:1 mixture of N,N-dimethylacetamide and Cremophor EL, then diluted with 96% acidified water (pH 5.0-5.6)[5][7]
Dosing Schedule Daily for 3 consecutive days, repeated for a second cycle after a 4-day break (Days 1-3 and 8-10), with the entire cycle repeated on Day 21 for solid tumors.[5][7][8]

Table 2: Summary of In Vivo Efficacy in Selected Xenograft Models

Tumor ModelDosageOutcomeReference
Colo205 (Colon Carcinoma)125 mg/kg4 partial regressions, 1 complete regression[5]
Colo205 (Colon Carcinoma)62.5 mg/kgTumor growth delay[5]
Pediatric Solid Tumors (Ewing sarcoma, rhabdoid, rhabdomyosarcoma)125 mg/kgComplete responses[7][8]
Acute Lymphoblastic Leukemia (ALL) Xenografts125 mg/kgExcessive toxicity observed[7][8]

Experimental Protocols

Below are detailed protocols for conducting in vivo studies with this compound based on published research.

Protocol 1: Preparation of this compound Formulation

Materials:

  • This compound powder

  • N,N-dimethylacetamide (DMA)

  • Cremophor EL

  • Sterile water for injection

  • Hydrochloric acid (HCl) solution (e.g., 1N) to adjust pH

  • Sterile vials and syringes

Procedure:

  • Prepare a 1:1 (v/v) mixture of N,N-dimethylacetamide and Cremophor EL.

  • Dissolve the this compound powder in the DMA:Cremophor EL mixture.

  • Slowly add 96% acidified water to the desired final concentration of this compound. The water should be pre-acidified to a pH of approximately 5.0 to 5.6 using HCl.[5][7]

  • Vortex the solution until the compound is fully dissolved and the formulation is clear.

  • Prepare fresh on each day of dosing.

Protocol 2: In Vivo Antitumor Efficacy Study in Xenograft Models

Materials:

  • Appropriate tumor cell line for xenograft establishment (e.g., Colo205)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Prepared this compound formulation

  • Vehicle control (formulation vehicle without this compound)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. For orthotopic models, inject cells into the relevant tissue (e.g., mammary fat pad for breast cancer models).[9]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Dosing:

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection.

    • A common dosing schedule is daily injections for 3 consecutive days, followed by a 4-day break, and then another 3 consecutive days of injections (Days 1-3 and 8-10).[5][7][8]

    • For some solid tumor studies, this entire cycle can be repeated starting on day 21.[7][8]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: V = (width² x length) / 2.

  • Monitoring: Monitor animal body weight and overall health status throughout the study.

  • Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, flow cytometry).[5]

Protocol 3: Pharmacodynamic Analysis of Mitotic Arrest

Procedure:

  • Treat tumor-bearing mice with a single dose of this compound.

  • At various time points post-treatment (e.g., 24 hours), euthanize the mice and excise the tumors.[5]

  • Histology: Fix a portion of the tumor in formalin, embed in paraffin, and perform H&E staining to observe the abundance of mitotic figures and apoptotic bodies.[5]

  • Flow Cytometry: Disperse cells from a portion of the tumor to create a single-cell suspension. Stain the nuclei with a DNA dye (e.g., propidium iodide) and analyze by flow cytometry to determine the ratio of 4n to 2n DNA content, which is indicative of an increased mitotic index.[5]

Visualizations

GSK923295_Mechanism_of_Action cluster_mitosis Mitosis cluster_inhibition This compound Intervention cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Mitotic Checkpoint Satisfaction Chromosome_Alignment Chromosome_Alignment Telophase Telophase Anaphase->Telophase GSK923295 GSK923295 CENP-E CENP-E GSK923295->CENP-E inhibits ATPase activity CENP-E->Chromosome_Alignment required for Mitotic_Arrest Mitotic_Arrest CENP-E->Mitotic_Arrest Inhibition leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to mitotic arrest.

In_Vivo_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing This compound or Vehicle Administration (i.p.) Randomization->Dosing Monitoring Monitor Body Weight and Tumor Volume Dosing->Monitoring Endpoint Endpoint Criteria Met (e.g., tumor size) Monitoring->Endpoint Data_Collection Tumor Excision and Data Collection Endpoint->Data_Collection Analysis Histology and Flow Cytometry Data_Collection->Analysis

Caption: General workflow for an in vivo efficacy study of this compound.

References

Application Notes: GSK-923295 Solubility and Use in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-923295 is a potent and selective, first-in-class allosteric inhibitor of Centromere-Associated Protein E (CENP-E).[1][2] CENP-E is a kinesin motor protein essential for chromosome movement and alignment during mitosis.[3][4] By inhibiting the ATPase activity of CENP-E, this compound disrupts proper chromosome congression at the metaphase plate, leading to mitotic arrest and subsequent apoptosis in proliferating cells.[3][5][6] These characteristics make it a valuable tool for cancer research and a potential antineoplastic agent.[4][7]

This document provides detailed application notes on the solubility of this compound in Dimethyl Sulfoxide (DMSO) for cell culture applications, along with protocols for its use and analysis of its effects.

Physicochemical and Biological Properties

This compound is a small molecule inhibitor with a well-defined mechanism of action. Its properties are summarized below.

PropertyValueReference
Molecular Formula C₃₂H₃₈ClN₅O₄[8]
Molecular Weight 592.13 g/mol [8]
Mechanism of Action Allosteric inhibitor of CENP-E kinesin motor ATPase activity[1][6]
Binding Affinity (Ki) 3.2 ± 0.2 nM (human CENP-E)[1]
Solubility in DMSO ≥29.6 mg/mL; 100 mg/mL (approx. 168.88 mM)[2][9]
Storage Conditions Store solid compound and DMSO stock at -20°C[9][10]

In Vitro Activity: Growth Inhibition

This compound has demonstrated broad anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) vary among different cell lines, suggesting cell-type-specific sensitivities.

Cell LineCancer TypeIC₅₀ / GI₅₀ (nM)Reference
SW48 Colon Cancer17.2[1]
HCT116 Colon Cancer51.9[1]
RKO Colon Cancer55.6[1]
SW620 Colon Cancer42.0[1]
Colo205 Colon Cancer22.0[6]
SKOV-3 Ovarian Cancer22.0[6]
Neuroblastoma Panel (Average) Neuroblastoma41.0[1]
PPTP Panel (Median) Pediatric Cancers27.0[7]

Signaling Pathway and Mechanism of Action

This compound acts during the G2/M phase of the cell cycle. It binds to the CENP-E motor protein, which is associated with the kinetochores of chromosomes. This inhibition prevents CENP-E from moving chromosomes along microtubules, leading to misalignment. The persistent misalignment activates the Spindle Assembly Checkpoint (SAC), causing a prolonged mitotic arrest. Unable to resolve this arrest, the cell ultimately undergoes apoptosis.

GSK923295_Pathway cluster_mitosis Mitosis (G2/M Phase) Prophase Prophase Prometaphase Prometaphase Metaphase Metaphase GSK923295 GSK923295 CENP_E CENP-E Motor Protein GSK923295->CENP_E ATPase_Activity ATPase Activity Inhibition CENP_E->ATPase_Activity Blocks Chromosome_Alignment Chromosome Misalignment ATPase_Activity->Chromosome_Alignment Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Chromosome_Alignment->SAC Triggers Mitotic_Arrest Prolonged Mitotic Arrest SAC->Mitotic_Arrest Induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Results in

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO for use in cell culture.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculation: Determine the mass of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight (592.13 g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass = 10 mM × 1 mL × 592.13 / 1000 = 5.92 mg.

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the corresponding volume of high-quality DMSO to the tube. For optimal solubility, use fresh DMSO, as moisture can reduce solubility.[2]

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If needed, gently warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[11]

  • Sterilization: While not typically necessary if using sterile components and aseptic technique, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months.[11]

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound in a cell culture system.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Culture Cells to Desired Confluency C Prepare Working Dilutions in Culture Medium B->C D Treat Cells with this compound (e.g., 10 nM - 10 µM) C->D E Incubate for Desired Time (e.g., 4-96 hours) D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Flow Cytometry (Cell Cycle, Apoptosis) E->G H Immunofluorescence (Chromosome Alignment) E->H

Caption: General workflow for in vitro experiments using this compound.

Protocol 2: Cell Treatment and Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of a cancer cell line and calculate its GI₅₀.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, resazurin, or ATP-based luminescence assay kit)

  • Multichannel pipette

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to attach and resume proliferation by incubating for 18-24 hours.

  • Preparation of Working Solutions: Prepare a series of 2X working concentrations of this compound by serially diluting the 10 mM DMSO stock in complete culture medium. A typical concentration range for testing is 1.0 nM to 10.0 µM.[7][12] Include a vehicle control (DMSO diluted to the highest concentration used for the drug, typically ≤0.1%).

  • Cell Treatment: Add 100 µL of the 2X working solutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL and the desired 1X final concentrations.

  • Incubation: Incubate the plate for the desired duration, typically 72 to 96 hours, to allow for effects on cell proliferation.[12]

  • Viability Assessment: After incubation, measure cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the readings of treated wells to the vehicle control wells (set as 100% viability).

    • Plot the normalized viability (%) against the logarithm of this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI₅₀ or IC₅₀ value.

Protocol 3: Immunofluorescence for Chromosome Alignment

Objective: To visualize the effect of this compound on chromosome alignment during mitosis.

Materials:

  • Cells grown on sterile glass coverslips in a 12- or 24-well plate

  • This compound working solution (e.g., 50 nM in culture medium)[13]

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies: Anti-α-tubulin (for spindles), Anti-Bub1 (for kinetochores)

  • Secondary Antibodies: Fluorescently-conjugated (e.g., Alexa Fluor 488, 594)

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat the cells with an effective concentration of this compound (e.g., 50 nM for DLD-1 or HeLa cells) for a short period (e.g., 2-4 hours) to enrich for mitotic cells with alignment defects.[13][14]

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with corresponding fluorescently-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the DNA (chromosomes).

    • Wash once with PBS.

    • Mount the coverslip onto a glass slide using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. In this compound-treated cells, expect to see bipolar spindles with the majority of chromosomes at the metaphase plate, but a few distinctive chromosomes remaining near the spindle poles, indicative of CENP-E inhibition.[13][14]

References

Application Notes and Protocols for the Biochemical ATPase Assay of GSK-923295

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the biochemical ATPase assay of GSK-923295, a potent and allosteric inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E). CENP-E is a critical motor protein involved in chromosome alignment during mitosis, making it an attractive target for anticancer drug development. This compound inhibits the microtubule-stimulated ATPase activity of CENP-E, leading to mitotic arrest and subsequent cell death in cancer cells.[1][2] This document outlines the mechanism of action of this compound, provides a detailed protocol for a malachite green-based ATPase assay to determine its inhibitory activity, and presents relevant quantitative data. Furthermore, signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of the biological context and experimental procedures.

Introduction

Centromere-associated protein E (CENP-E) is a kinesin-7 motor protein essential for the proper congression of chromosomes to the metaphase plate during mitosis.[3] It functions by moving along spindle microtubules, a process powered by the hydrolysis of ATP.[3] The vital role of CENP-E in cell division has made it a compelling target for the development of novel antimitotic agents.[4]

This compound is a first-in-class, specific, and allosteric inhibitor of CENP-E.[4] Unlike competitive inhibitors that bind to the ATP pocket, this compound binds to a different site on the CENP-E motor domain. This allosteric inhibition stabilizes the CENP-E-microtubule interaction and prevents the release of inorganic phosphate (Pi), a critical step in the ATPase cycle. This ultimately halts the motor activity of CENP-E, leading to chromosome misalignment, activation of the spindle assembly checkpoint, mitotic arrest, and apoptosis.[5]

The biochemical ATPase assay is a fundamental tool for characterizing the potency and mechanism of action of CENP-E inhibitors like this compound. This document provides a detailed protocol for a malachite green-based assay, a common and reliable method for measuring inorganic phosphate released during ATP hydrolysis.

Data Presentation

Table 1: Inhibitory Activity of this compound

ParameterValueSpeciesNotes
K_i_ 3.2 ± 0.2 nMHumanUncompetitive inhibitor with respect to both ATP and microtubules.
IC_50_ ~5 nMHumanVaries depending on assay conditions (e.g., ATP and microtubule concentrations).
Mechanism Allosteric-Stabilizes the CENP-E/microtubule complex and inhibits Pi release.

Note: The IC50 value can be influenced by the concentrations of ATP and microtubules in the assay. It is recommended to determine the IC50 under specific, consistent experimental conditions.

Signaling Pathway

The following diagram illustrates the role of CENP-E in chromosome alignment and the mitotic checkpoint, the pathway targeted by this compound.

CENP_E_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound Unattached_Kinetochore Unattached Kinetochore CENP_E_Active Active CENP-E Unattached_Kinetochore->CENP_E_Active recruits Microtubule Microtubule CENP_E_Active->Microtubule binds & moves along CENP_E_Inactive Inactive CENP-E (stalled on MT) CENP_E_Active->CENP_E_Inactive Chromosome_Alignment Chromosome Alignment Microtubule->Chromosome_Alignment facilitates Mitotic_Checkpoint Mitotic Checkpoint (SAC) Chromosome_Alignment->Mitotic_Checkpoint satisfies Anaphase Anaphase Mitotic_Checkpoint->Anaphase allows progression to GSK923295 This compound GSK923295->CENP_E_Active allosterically inhibits Alignment_Failure Alignment Failure CENP_E_Inactive->Alignment_Failure SAC_Activation SAC Activation (Mitotic Arrest) Alignment_Failure->SAC_Activation Apoptosis Apoptosis SAC_Activation->Apoptosis

Caption: CENP-E signaling pathway and its inhibition by this compound.

Experimental Protocols

This compound Biochemical ATPase Assay using Malachite Green

This protocol is designed to measure the microtubule-stimulated ATPase activity of the CENP-E motor domain and to determine the inhibitory effect of this compound. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric detection method.

Materials and Reagents:

  • Purified recombinant human CENP-E motor domain

  • Tubulin (for microtubule polymerization)

  • GTP (Guanosine-5'-triphosphate)

  • Taxol (Paclitaxel)

  • ATP (Adenosine-5'-triphosphate)

  • This compound

  • Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

  • Malachite Green Reagent:

    • Solution A: 0.045% Malachite Green hydrochloride in water.

    • Solution B: 4.2% Ammonium molybdate in 4 M HCl.

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. Prepare fresh daily.

  • Phosphate Standard (e.g., KH₂PO₄) for standard curve

  • 384-well microplates

  • Microplate reader capable of measuring absorbance at 620-650 nm

Experimental Workflow Diagram:

ATPase_Assay_Workflow start prep_mt Prepare Taxol-Stabilized Microtubules start->prep_mt prep_reagents Prepare Assay Buffer, This compound dilutions, and CENP-E prep_mt->prep_reagents add_components Add buffer, microtubules, This compound, and CENP-E to microplate wells prep_reagents->add_components pre_incubate Pre-incubate at room temperature for 10 min add_components->pre_incubate start_reaction Initiate reaction by adding ATP pre_incubate->start_reaction incubate_reaction Incubate at 37°C for 30 min start_reaction->incubate_reaction stop_reaction Stop reaction by adding Malachite Green Reagent incubate_reaction->stop_reaction develop_color Incubate at room temperature for 15-20 min for color development stop_reaction->develop_color read_plate Read absorbance at ~630 nm develop_color->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end analyze_data->end

Caption: Experimental workflow for the this compound ATPase assay.

Procedure:

  • Preparation of Taxol-Stabilized Microtubules:

    • Resuspend lyophilized tubulin in polymerization buffer (80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA) to a final concentration of 10 mg/mL.

    • Add GTP to a final concentration of 1 mM.

    • Incubate on ice for 15 minutes.

    • Polymerize the microtubules by incubating at 37°C for 30 minutes.

    • Stabilize the polymerized microtubules by adding Taxol to a final concentration of 20 µM and incubating for another 30 minutes at 37°C.

  • Assay Setup:

    • Prepare a dilution series of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

    • In a 384-well plate, add the following components in order:

      • Assay Buffer

      • Taxol-stabilized microtubules (final concentration typically 1-5 µM)

      • This compound dilution or DMSO control

      • Purified CENP-E motor domain (final concentration typically 10-50 nM)

    • Mix gently and pre-incubate the plate at room temperature for 10 minutes.

  • Initiation and Incubation of the Reaction:

    • Initiate the ATPase reaction by adding ATP to a final concentration of 100-500 µM.

    • Mix the plate gently and incubate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding the Malachite Green Working Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at approximately 630 nm using a microplate reader.

  • Data Analysis:

    • Prepare a phosphate standard curve by diluting the phosphate standard in Assay Buffer and processing it in the same way as the experimental samples.

    • Convert the absorbance values of the experimental samples to the amount of phosphate released using the standard curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC_50_ value.

Conclusion

The biochemical ATPase assay is an indispensable tool for the characterization of CENP-E inhibitors like this compound. The provided protocol offers a robust and reliable method for determining the potency and mechanism of these inhibitors. Understanding the interaction of small molecules with their target proteins at a biochemical level is crucial for the successful development of novel therapeutics. The information and protocols presented here are intended to support researchers and scientists in their efforts to investigate and develop new antimitotic agents targeting CENP-E.

References

Application Notes and Protocols for Inducing Aneuploidy in Cell Lines using GSK-923295

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing GSK-923295, a potent and selective allosteric inhibitor of Centromere-Associated Protein E (CENP-E), to induce aneuploidy in cultured cell lines. CENP-E is a crucial kinesin motor protein involved in chromosome congression during mitosis.[1][2][3] Inhibition of its ATPase activity by this compound leads to chromosome misalignment, mitotic arrest, and subsequent aneuploidy, making it a valuable tool for studying the consequences of chromosomal instability in various research and drug development contexts.[4][5] This document outlines the mechanism of action, provides quantitative data on its activity in various cell lines, and offers detailed protocols for its application.

Mechanism of Action

This compound is a first-in-class, specific, allosteric inhibitor of the CENP-E kinesin motor's ATPase activity.[6][7] It binds to CENP-E, stabilizing its interaction with microtubules and preventing the hydrolysis of ATP.[4][7] This action inhibits the motor function of CENP-E, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][3] Consequently, cells treated with this compound exhibit a characteristic phenotype of a bipolar spindle with the majority of chromosomes at the spindle midzone, but with several chromosomes remaining near the spindle poles.[4][8] This failure to achieve proper metaphase alignment activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.[4][5] Cells may eventually exit mitosis without proper chromosome segregation, resulting in aneuploid daughter cells, or undergo apoptosis.[4][8]

cluster_0 Mitosis cluster_1 Inhibition by this compound Spindle_Microtubules Spindle Microtubules Kinetochores Kinetochores Spindle_Microtubules->Kinetochores CENPE CENP-E Kinetochores->CENPE recruits ADP_Pi ADP + Pi CENPE->ADP_Pi releases Chromosome_Congression Chromosome Congression CENPE->Chromosome_Congression drives CENPE_Inhibition CENP-E Inhibition ATP ATP ATP->CENPE hydrolyzes Metaphase_Alignment Metaphase Alignment Chromosome_Congression->Metaphase_Alignment SAC_Satisfaction SAC Satisfaction Metaphase_Alignment->SAC_Satisfaction Anaphase Anaphase SAC_Satisfaction->Anaphase GSK923295 This compound GSK923295->CENPE inhibits Chromosome_Misalignment Chromosome Misalignment CENPE_Inhibition->Chromosome_Misalignment SAC_Activation SAC Activation Chromosome_Misalignment->SAC_Activation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Aneuploidy_Apoptosis Aneuploidy / Apoptosis Mitotic_Arrest->Aneuploidy_Apoptosis

Caption: Signaling pathway of CENP-E inhibition by this compound.

Data Presentation

In Vitro Activity of this compound

This compound has demonstrated potent growth inhibitory activity across a wide range of cancer cell lines. The half-maximal growth inhibition (GI₅₀) values vary, indicating differential sensitivity among cell lines.[8][9]

Cell LineCancer TypeGI₅₀ (nM)
SW48Colon17.2
RKOColon (BRAF mutant)55.6
SW620Colon (KRAS mutant)42
HCT116Colon (KRAS mutant)51.9
HCC1954Breast Carcinoma27
SKOV3Ovarian Cancer26
Neuroblastoma Panel (average)Neuroblastoma41
Pediatric Preclinical Testing Program (PPTP) Panel (median)Various Pediatric Cancers27

Note: The GI₅₀ values are typically determined after 72 hours of continuous exposure to the compound.[8]

Biochemical Activity
ParameterValue
Kᵢ for human CENP-E 3.2 ± 0.2 nM
Mode of Inhibition Allosteric, uncompetitive with ATP and microtubules

Experimental Protocols

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Appropriate cell culture medium and supplements

  • Cell culture flasks, plates, and other consumables

  • Selected cell line(s)

  • Optional: AZ3146 (Mps1 inhibitor) for enhanced aneuploidy induction

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • DAPI or Hoechst stain for DNA visualization

  • Antibodies for immunofluorescence (e.g., anti-α-tubulin, anti-Bub1)

  • Fluorescence microscope

Stock Solution Preparation
  • Prepare a stock solution of this compound in DMSO. For in vitro studies, a concentration of 10 mM is recommended.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Protocol 1: Induction of Mitotic Arrest and Chromosome Misalignment

This protocol is designed to enrich the cell population in mitosis with a characteristic chromosome misalignment phenotype.

  • Cell Seeding: Seed the cells of interest onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate for imaging, or larger flasks for flow cytometry or western blotting) at a density that will result in 50-70% confluency at the time of treatment.

  • Cell Culture: Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Treatment: The following day, add this compound to the culture medium to the desired final concentration. A concentration of 50 nM is effective for inducing a potent chromosome misalignment phenotype in HeLa and DLD-1 cells.[4][5] The optimal concentration may vary between cell lines and should be determined empirically.

  • Incubation: Incubate the cells with this compound for 2-4 hours. A 2-hour exposure to 50 nM this compound is sufficient to induce a strong mitotic arrest with chromosome misalignment in HeLa and DLD-1 cells.[4]

  • Analysis: Following incubation, cells can be processed for various downstream analyses:

    • Immunofluorescence Microscopy: Fix and permeabilize the cells. Stain for DNA (DAPI/Hoechst), microtubules (anti-α-tubulin), and kinetochores or spindle assembly checkpoint proteins (e.g., anti-Bub1) to visualize the mitotic spindle, chromosome alignment, and checkpoint activation.

    • Flow Cytometry: Harvest the cells and fix them in ethanol. Stain with a DNA dye (e.g., propidium iodide) to analyze the cell cycle distribution and quantify the population of cells with 4n DNA content (G2/M).

    • Western Blotting: Lyse the cells to extract proteins. Analyze the expression levels of mitotic markers such as Cyclin B1 and phosphorylated Histone H3 (Ser10) to confirm mitotic arrest.

cluster_workflow Protocol 1: Mitotic Arrest & Misalignment cluster_analysis Analysis Methods A 1. Seed Cells B 2. Overnight Culture A->B C 3. Add this compound (e.g., 50 nM) B->C D 4. Incubate (2-4 hours) C->D E 5. Analyze Cells D->E F Immunofluorescence E->F visualize G Flow Cytometry E->G quantify H Western Blotting E->H confirm

Caption: Experimental workflow for inducing mitotic arrest.
Protocol 2: Generation of Aneuploid Cells

This protocol utilizes a sequential inhibitor approach to efficiently generate aneuploid daughter cells. By first inducing chromosome misalignment with this compound and then overriding the spindle assembly checkpoint with an Mps1 inhibitor (AZ3146), cells are forced to exit mitosis with missegregated chromosomes.[4][5]

  • Induce Chromosome Misalignment: Follow steps 1-4 of Protocol 1 to treat cells with this compound (e.g., 50 nM for 2-4 hours).

  • Inhibitor Washout and Mps1 Inhibition:

    • Carefully aspirate the medium containing this compound.

    • Wash the cells twice with pre-warmed fresh culture medium.

    • Add fresh medium containing an Mps1 inhibitor, such as AZ3146 (e.g., 2.5 µM).

  • Mitotic Exit and Aneuploidy Formation: Incubate the cells with the Mps1 inhibitor for a sufficient time to allow for mitotic exit (e.g., 1-2 hours). This will drive the cells into anaphase, leading to the missegregation of the polar chromosomes.

  • Recovery and Analysis:

    • Wash out the Mps1 inhibitor and replace it with fresh culture medium.

    • Allow the cells to recover and grow for a desired period (e.g., 24-48 hours).

    • Analyze the resulting cell population for aneuploidy using techniques such as chromosome counting from metaphase spreads, DNA content analysis by flow cytometry (for gross changes), or single-cell sequencing.

cluster_workflow Protocol 2: Aneuploidy Generation A 1. Induce Misalignment (Protocol 1) B 2. Washout this compound A->B C 3. Add Mps1 Inhibitor (e.g., AZ3146) B->C D 4. Incubate (1-2 hours) C->D E 5. Washout Mps1 Inhibitor D->E F 6. Recover Cells E->F G 7. Analyze Aneuploidy F->G

Caption: Workflow for generating aneuploid cells.

Troubleshooting and Considerations

  • Cell Line Variability: The sensitivity to this compound can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for the cell line of interest.

  • Reversibility: The inhibitory effect of this compound on CENP-E is reversible. Following washout of the drug, chromosome alignment can recover.[4]

  • Apoptosis: Prolonged exposure to this compound can lead to apoptosis.[8] The timing of experiments should be optimized to induce aneuploidy before significant cell death occurs.

  • Combined Inhibition: The sequential use of a CENP-E inhibitor and an Mps1 inhibitor is a robust method for generating aneuploidy.[4][5] This approach avoids trapping chromosomes in the spindle midzone, which can lead to DNA damage.[4]

By following these protocols and considering the outlined factors, researchers can effectively utilize this compound as a powerful tool to induce aneuploidy and investigate the role of chromosomal instability in various biological processes and disease states.

References

Application Notes and Protocols: GSK-923295 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing GSK-923295, a first-in-class allosteric inhibitor of the mitotic kinesin CENP-E, in combination with other chemotherapy agents. The following protocols are intended to serve as a guide for investigating the synergistic potential of this compound in various cancer models.

Introduction

This compound targets the centromere-associated protein E (CENP-E), a kinesin motor protein essential for chromosome alignment during mitosis.[1][2] Inhibition of CENP-E's ATPase activity leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[3][4] While this compound has shown broad-spectrum antitumor activity as a monotherapy in preclinical models, its combination with other cytotoxic agents, particularly those targeting the microtubule network or key signaling pathways, presents a promising strategy to enhance therapeutic efficacy and overcome resistance.[5][6][7]

Mechanism of Action and Rationale for Combination Therapy

This compound functions by stabilizing the interaction of the CENP-E motor domain with microtubules, which prevents proper chromosome congression to the metaphase plate and activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[3] This unique mechanism of action provides a strong basis for synergistic combinations with other anticancer agents.

Combination with Microtubule-Targeting Agents (e.g., Paclitaxel, Eribulin):

Microtubule poisons, such as taxanes (paclitaxel) and macrolides (eribulin), disrupt microtubule dynamics, leading to the formation of abnormal multipolar mitotic spindles.[8] While this can induce cell death, some cancer cells can overcome this by focusing the multipolar spindles into a bipolar configuration, thus evading apoptosis.[8] Low-dose this compound, which does not cause mitotic arrest on its own, can prevent the proper alignment of chromosomes even on these focused bipolar spindles. This leads to a high rate of chromosomal instability (CIN) and subsequent cell death in the daughter cells, thereby overcoming resistance to microtubule-targeting agents.[8]

Combination with MEK/ERK Pathway Inhibitors:

The RAS/RAF/MEK/ERK signaling pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation and survival. Preclinical studies have shown that cancer cell lines with activated MEK/ERK signaling, particularly those with RAS mutations, exhibit increased resistance to this compound.[6] Inhibition of the MEK/ERK pathway has been found to sensitize cancer cells to this compound, resulting in synergistic growth inhibition.[6] This is achieved through an enhanced mitotic arrest and increased apoptosis.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of this compound with other chemotherapy agents.

Table 1: In Vitro Synergy of this compound with a MEK/ERK Inhibitor

Cell LineCancer TypeCombination AgentSynergy (Combination Index, CI)Reference
NeuroblastomaNeuroblastomaMEK/ERK InhibitorSynergistic[6]
Lung CarcinomaLung CancerMEK/ERK InhibitorSynergistic[6]
Pancreatic CarcinomaPancreatic CancerMEK/ERK InhibitorSynergistic[6]
Colon CarcinomaColon CancerMEK/ERK InhibitorSynergistic[6]

Table 2: In Vivo Antitumor Activity of this compound Monotherapy in Xenograft Models

| Xenograft Model | Cancer Type | this compound Dose (mg/kg) | Dosing Schedule | Antitumor Activity | Reference | |---|---|---|---|---| | Colo205 | Colon Carcinoma | 125 | 3 daily doses for 2 consecutive weeks | Partial and complete regressions |[3] | | Pediatric Solid Tumors | Ewing Sarcoma, Rhabdoid, Rhabdomyosarcoma | 125 | Days 1-3 and 8-10, repeated at Day 21 | Complete responses |[5] | | Neuroblastoma | Neuroblastoma | Not specified | Not specified | Significant tumor growth delay |[6] |

Experimental Protocols

In Vitro Cytotoxicity and Synergy Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent individually, and to assess their synergistic, additive, or antagonistic effects in combination.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)[5]

  • Chemotherapy agent of interest (e.g., paclitaxel, eribulin, MEK inhibitor)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • Combination index analysis software (e.g., CalcuSyn)[6]

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the assay period and incubate overnight.

  • Single-Agent Treatment: Treat cells with a serial dilution of this compound and the other chemotherapy agent in separate wells to determine the IC50 of each drug. Include a vehicle control (e.g., DMSO).

  • Combination Treatment: Treat cells with a matrix of concentrations of this compound and the combination agent. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values or a checkerboard layout with various concentrations of both drugs.

  • Incubation: Incubate the plates for a period of 72 to 96 hours.[5]

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment relative to the vehicle control.

    • Determine the IC50 values for each drug alone.

    • For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method.[6] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In Vivo Xenograft Tumor Model for Combination Therapy

Objective: To evaluate the in vivo efficacy of this compound in combination with another chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line for tumor implantation

  • Matrigel (optional)

  • This compound

  • Combination chemotherapy agent

  • Vehicle for drug formulation (e.g., 4% N,N-dimethylacetamide/Cremaphore (50/50) at pH 5.6 for this compound)[3]

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).

  • Drug Administration:

    • Prepare drug formulations on the day of administration.

    • Administer the drugs according to the desired dosing schedule and route. For example, this compound can be administered intraperitoneally at 125 mg/kg on a schedule of three daily injections for two consecutive weeks.[3] The combination agent should be administered according to its established preclinical protocol. The timing of administration (concurrent or sequential) should be a key variable to consider.

  • Monitoring:

    • Continue to measure tumor volumes and mouse body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or at the end of the study.

  • Data Analysis:

    • Plot the mean tumor volume for each treatment group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences in tumor growth between the treatment groups.

    • Plot the mean body weight for each group to assess toxicity.

Visualizations

Experimental_Workflow_In_Vitro Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Treat_Cells Treat with this compound, Combination Agent, or Combination Seed_Cells->Treat_Cells Incubate Incubate (72-96 hours) Treat_Cells->Incubate Measure_Viability Measure Cell Viability (e.g., MTT assay) Incubate->Measure_Viability Analyze_Data Data Analysis: IC50 and Combination Index (CI) Measure_Viability->Analyze_Data End End Analyze_Data->End Experimental_Workflow_In_Vivo Start Start Implant_Tumor Implant Tumor Cells in Immunocompromised Mice Start->Implant_Tumor Monitor_Tumor_Growth Monitor Tumor Growth to Palpable Size Implant_Tumor->Monitor_Tumor_Growth Randomize_Mice Randomize Mice into Treatment Groups Monitor_Tumor_Growth->Randomize_Mice Administer_Treatment Administer Vehicle, this compound, Combination Agent, or Combination Randomize_Mice->Administer_Treatment Monitor_Efficacy_Toxicity Monitor Tumor Volume and Body Weight Administer_Treatment->Monitor_Efficacy_Toxicity Endpoint_Analysis Endpoint Analysis: Tumor Growth Inhibition Monitor_Efficacy_Toxicity->Endpoint_Analysis End End Endpoint_Analysis->End Combination_Synergy_Logic cluster_GSK923295 This compound cluster_Microtubule_Agent Microtubule-Targeting Agent (e.g., Paclitaxel) GSK923295_Action Inhibits CENP-E Prevents Chromosome Alignment Synergy Synergy GSK923295_Action->Synergy MT_Agent_Action Induces Multipolar Spindles Spindle_Focusing Resistance via Spindle Focusing MT_Agent_Action->Spindle_Focusing Spindle_Focusing->Synergy overcomes Cell_Death Cell_Death Synergy->Cell_Death Increased Chromosomal Instability

References

Application Notes and Protocols for Studying the Spindle Assembly Checkpoint with GSK-923295

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spindle Assembly Checkpoint and the Role of CENP-E

The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the spindle microtubules. A key player in this intricate process is the Centromere Protein E (CENP-E), a plus-end directed kinesin-7 motor protein. CENP-E is essential for the congression of chromosomes to the metaphase plate and is also implicated in the generation of the "wait anaphase" signal of the SAC.[1][2]

GSK-923295 is a potent and selective, allosteric inhibitor of the CENP-E kinesin motor ATPase activity.[3][4] It functions by binding to a pocket on the CENP-E motor domain, distinct from the ATP and microtubule binding sites, and inhibiting the release of inorganic phosphate (Pi) from the active site.[1][5] This locks CENP-E in a state of rigor-like binding to microtubules, preventing its motor function.[1] Consequently, cells treated with this compound fail to properly align all their chromosomes at the metaphase plate, leading to a sustained activation of the spindle assembly checkpoint, mitotic arrest, and eventual apoptosis.[1][2] This makes this compound a valuable tool for studying the mechanisms of the spindle assembly checkpoint and a potential therapeutic agent in oncology.[6]

Mechanism of Action of this compound

This compound is an uncompetitive inhibitor with respect to both ATP and microtubules, meaning it preferentially binds to the CENP-E-microtubule complex.[5][7] This binding stabilizes the interaction between CENP-E and microtubules while inhibiting the ATPase activity required for its motor function. The inhibition of Pi release is a critical step in the catalytic cycle of kinesin motors, and by blocking this, this compound effectively stalls the motor protein on the microtubule track.

Application Notes

This compound can be utilized in a variety of research applications to probe the function of the spindle assembly checkpoint and the role of CENP-E in mitosis.

  • Induction of Mitotic Arrest: Treatment of cultured cells with this compound leads to a robust mitotic arrest, characterized by the accumulation of cells in a prometaphase-like state with misaligned chromosomes. This provides a synchronized cell population for studying the molecular events of the SAC.

  • Dissection of SAC Signaling: By inhibiting CENP-E, researchers can investigate the downstream signaling cascade of the SAC, including the recruitment of checkpoint proteins like Mad2 and BubR1 to unattached kinetochores.

  • High-Content Screening: The distinct phenotype of mitotic arrest induced by this compound makes it suitable for high-content screening assays to identify novel components of the mitotic machinery or to screen for compounds that modulate the SAC.

  • Induction of Aneuploidy: In combination with an inhibitor of the SAC kinase Mps1 (e.g., AZ3146), this compound can be used to induce chromosome missegregation and generate aneuploid cells for studying the consequences of chromosomal instability.[2]

  • Anticancer Drug Development: As a potent inhibitor of a key mitotic kinesin, this compound serves as a lead compound and a tool for validating CENP-E as a therapeutic target in cancer.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: Biochemical Potency of this compound

ParameterValueSpeciesReference
Ki (CENP-E ATPase) 3.2 ± 0.2 nMHuman[1][7]
Ki (CENP-E ATPase) 1.6 ± 0.1 nMCanine[7]

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)Reference
Median of 237 cell lines Various32 nM[5]
SW48 Colon17.2 nM[7]
RKO Colon (BRAF mutant)55.6 nM[7]
SW620 Colon (KRAS mutant)42 nM[7]
HCT116 Colon (KRAS mutant)51.9 nM[7]
Median of 23 pediatric cell lines Various27 nM[8]
Median of ALL panel Leukemia18 nM[8]
Median of Neuroblastoma panel Neuroblastoma39 nM[8]

Table 3: Effective Concentrations and Incubation Times for Mitotic Arrest

Cell LineConcentrationIncubation TimeOutcomeReference
HeLa 50 nM2 hours>95% of mitotic cells in prometaphase[1]
DLD-1 50 nM2 hours~91% of mitotic cells in prometaphase[1]
RPE-1 80 nM3 hoursChromosome congression defects[9]

Experimental Protocols

Protocol 1: Induction of Mitotic Arrest and Immunofluorescence Staining

This protocol describes how to treat cells with this compound to induce mitotic arrest and subsequently visualize the cellular phenotype using immunofluorescence.

Materials:

  • Cell line of interest (e.g., HeLa, DLD-1)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies (e.g., anti-α-tubulin, anti-CENP-E, anti-Mad2)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for DNA staining

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.

  • Drug Treatment: Dilute the this compound stock solution in pre-warmed complete medium to the desired final concentration (e.g., 50 nM for HeLa cells). Replace the medium in the wells with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired period to induce mitotic arrest (e.g., 2-4 hours).

  • Fixation:

    • Paraformaldehyde fixation: Aspirate the medium, wash once with PBS, and add 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Methanol fixation: Aspirate the medium, wash once with PBS, and add ice-cold methanol for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for paraformaldehyde-fixed cells): Add permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add blocking buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and add to the coverslips. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer and add to the coverslips. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Add DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the DNA.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell viability using a colorimetric MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).

Protocol 3: In Vitro CENP-E ATPase Activity Assay

This protocol is adapted from descriptions of biochemical assays used to characterize this compound and is intended to measure the microtubule-stimulated ATPase activity of the CENP-E motor domain.[1][4][5]

Materials:

  • Purified recombinant human CENP-E motor domain

  • Taxol-stabilized microtubules

  • This compound (stock solution in DMSO)

  • Assay buffer (e.g., 25 mM PIPES-KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Malachite Green Phosphate Assay Kit (or similar phosphate detection reagent)

  • 384-well plates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the CENP-E motor domain in assay buffer to the desired final concentration (e.g., 1-5 nM).

    • Dilute the microtubules in assay buffer to the desired final concentration (e.g., 1-5 µM).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of ATP in assay buffer (e.g., 1 mM).

  • Set up the Reaction:

    • In a 384-well plate, add the CENP-E motor domain, microtubules, and this compound dilutions.

    • Include controls: no enzyme, no microtubules, and no inhibitor.

    • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the Reaction:

    • Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for CENP-E.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Detect Phosphate:

    • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of phosphate released in each well.

    • Determine the ATPase activity (nmol phosphate/min/mg protein).

    • Plot the ATPase activity as a function of this compound concentration to determine the IC50.

Visualizations

cluster_0 Normal Mitosis cluster_1 Mitosis with this compound CENPE CENP-E MT Microtubule CENPE->MT Binds ADP_Pi ADP + Pi CENPE->ADP_Pi Hydrolysis Congression Chromosome Congression CENPE->Congression MT->CENPE Stimulates ATPase ATP ATP ATP->CENPE SAC_Satisfied SAC Satisfied Congression->SAC_Satisfied Anaphase Anaphase SAC_Satisfied->Anaphase GSK This compound CENPE_Inhibited CENP-E (Inhibited) GSK->CENPE_Inhibited MT_Inhibited Microtubule CENPE_Inhibited->MT_Inhibited Rigor Binding No_Hydrolysis No ATP Hydrolysis CENPE_Inhibited->No_Hydrolysis Misalignment Chromosome Misalignment CENPE_Inhibited->Misalignment ATP_Inhibited ATP ATP_Inhibited->CENPE_Inhibited SAC_Active SAC Active Misalignment->SAC_Active Arrest Mitotic Arrest SAC_Active->Arrest

Caption: Mechanism of this compound action.

start Start seed_cells Seed Cells on Coverslips start->seed_cells drug_treatment Treat with this compound seed_cells->drug_treatment incubation Incubate (e.g., 2-4 hours) drug_treatment->incubation fixation Fix Cells incubation->fixation permeabilization Permeabilize Cells fixation->permeabilization blocking Block with BSA permeabilization->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain mount Mount Coverslip counterstain->mount image Image with Fluorescence Microscope mount->image

Caption: Immunofluorescence workflow.

start Start prepare_reagents Prepare CENP-E, Microtubules, This compound, ATP start->prepare_reagents setup_reaction Mix Reagents in 384-well Plate prepare_reagents->setup_reaction pre_incubate Pre-incubate setup_reaction->pre_incubate start_reaction Add ATP to Initiate Reaction pre_incubate->start_reaction incubate_reaction Incubate at Constant Temperature start_reaction->incubate_reaction stop_reaction Stop Reaction and Add Malachite Green Reagent incubate_reaction->stop_reaction measure_absorbance Measure Absorbance stop_reaction->measure_absorbance analyze_data Analyze Data (Calculate IC50) measure_absorbance->analyze_data

Caption: In Vitro ATPase assay workflow.

References

Troubleshooting & Optimization

GSK-923295 off-target effects in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK-923295, a potent and selective allosteric inhibitor of the mitotic kinesin CENP-E.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cells?

This compound is a first-in-class, specific, allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor ATPase activity.[1][2][3] It binds to a site on CENP-E that is distinct from the ATP-binding pocket, stabilizing the interaction between the CENP-E motor domain and microtubules.[2][3] This prevents the release of inorganic phosphate and locks CENP-E in a state that is strongly bound to the microtubule.[2][3] The functional consequence is the failure of proper chromosome alignment at the metaphase plate during mitosis, leading to a prolonged mitotic arrest and subsequent apoptosis.[2][4][5]

Q2: Are there any known direct off-target effects of this compound on other cellular proteins?

This compound has been shown to be highly selective for CENP-E. In a panel of mitotic human kinesins, it showed only minimal inhibitory activity (<25%) at a concentration of 50 μM, which is significantly higher than its potent inhibitory concentration for CENP-E.[6] While comprehensive, unbiased off-target screening data from techniques like chemoproteomics or broad kinase panels are not extensively published in the public domain, the existing evidence points towards a high degree of selectivity for its intended target.[2][6] Researchers should be aware that the absence of evidence is not evidence of absence, and unexpected phenotypes should always be carefully investigated.

Q3: My cells are arresting in mitosis as expected, but then they seem to exit mitosis without dividing, a phenomenon often called "mitotic slippage." Is this a known effect?

Yes, this is a potential cellular fate following prolonged mitotic arrest induced by this compound. While many cells will undergo apoptosis after a sustained mitotic arrest, some cell lines may exit mitosis without proper chromosome segregation, a process known as mitotic slippage.[4] This can result in the formation of aneuploid and polyploid cells, which may or may not subsequently undergo cell death. The propensity for mitotic slippage is cell-line dependent.

Q4: I've observed that after prolonged exposure to this compound, the chromosomes in my arrested cells start to separate, even though they are not properly aligned. What is happening?

This phenomenon is likely "cohesion fatigue." During a prolonged mitotic arrest, the cohesin complexes that hold sister chromatids together can gradually dissociate.[4] This leads to the premature separation of sister chromatids, even in the presence of an active spindle assembly checkpoint. This is not a direct off-target effect of the drug but rather a cellular response to a lengthy delay in mitosis. This has been observed in some cell lines, such as HeLa, which are particularly prone to this effect.[4]

Q5: What are the typical GI50/IC50 values for this compound in cancer cell lines?

The growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for this compound are potent and vary across different cancer cell lines. The median GI50 value across a panel of 237 tumor cell lines was 32 nM, with an average of 253 nM.[2][3] Specific examples are provided in the table below.

Quantitative Data Summary

Cell LineCancer TypeIC50 / GI50 (nM)Reference
SKOV-3Ovarian Cancer22[Probechem]
Colo205Colon Cancer22[Probechem]
SW48Colon Cancer17.2[1]
RKOColon Cancer55.6[1]
SW620Colon Cancer42[1]
HCT116Colon Cancer51.9[1]
Neuroblastoma (average)Neuroblastoma41[1]
Pediatric Preclinical Testing Program (median)Various Pediatric Cancers27[Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program]

Experimental Protocols

CENP-E ATPase Activity Assay

This protocol is a generalized representation based on published methods to determine the inhibitory activity of this compound on CENP-E.

  • Protein Expression and Purification : Express the motor domain of human CENP-E (e.g., residues 2-340 with a C-terminal His-tag) in E. coli and purify using affinity chromatography.

  • Microtubule Preparation : Polymerize tubulin in a suitable buffer (e.g., PEM25 buffer: 25mM PipesK+, pH 6.8, 2mM MgCl2, 1mM EGTA) to form microtubules (MTs).

  • ATPase Assay :

    • The assay is typically performed in a 384-well plate format.

    • The reaction mixture contains PEM25 buffer, a specific concentration of ATP (e.g., 500 μM), microtubules (e.g., 5 μM), and a low concentration of the purified CENP-E motor domain (e.g., 1 nM).[3]

    • Add this compound at varying concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 25°C).

    • Measure the release of inorganic phosphate over time using a malachite green-based colorimetric assay or a coupled enzymatic assay that links ADP production to NADH oxidation.

    • Calculate the IC50 value by fitting the dose-response curve.

Cell Proliferation Assay (e.g., using DAPI staining)

This protocol outlines a method to assess the anti-proliferative effects of this compound.

  • Cell Culture : Plate cells of interest in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation and Staining :

    • After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

    • Stain the cellular DNA with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis :

    • Acquire images using a high-content imaging system.

    • Use image analysis software to count the number of nuclei in each well.

    • Calculate the GI50 value by comparing the cell counts in the treated wells to the vehicle-treated control wells.

Visualizations

GSK923295_Mechanism_of_Action cluster_mitosis Mitosis cluster_inhibition This compound Action cluster_outcome Cellular Outcome Microtubule Microtubule Locked_Complex CENP-E-Microtubule (Locked State) Microtubule->Locked_Complex CENP-E CENP-E CENP-E->Microtubule moves along Kinetochore Kinetochore CENP-E->Kinetochore binds to CENP-E->Locked_Complex Chromosome Chromosome Kinetochore->Chromosome GSK923295 GSK923295 GSK923295->CENP-E allosterically binds to Misalignment Chromosome Misalignment Locked_Complex->Misalignment leads to Mitotic_Arrest Mitotic Arrest Misalignment->Mitotic_Arrest triggers Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces

Caption: On-target mechanism of this compound leading to apoptosis.

Cellular_Fates_Diagram Start Cells Treated with This compound Mitotic_Arrest Prolonged Mitotic Arrest Start->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Primary Fate Mitotic_Slippage Mitotic Slippage Mitotic_Arrest->Mitotic_Slippage Alternative Fate (Cell-line dependent) Cohesion_Fatigue Cohesion Fatigue Mitotic_Arrest->Cohesion_Fatigue Alternative Fate (e.g., HeLa cells) Aneuploidy Aneuploidy/Polyploidy Mitotic_Slippage->Aneuploidy Post_Mitotic_Death Post-Mitotic Cell Death Aneuploidy->Post_Mitotic_Death

Caption: Potential cellular fates following this compound-induced mitotic arrest.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Is_Mitotic_Arrest Is the primary phenotype mitotic arrest? Start->Is_Mitotic_Arrest On_Target Phenotype is likely on-target. Is_Mitotic_Arrest->On_Target Yes Check_Concentration Verify drug concentration and cell line sensitivity. Is_Mitotic_Arrest->Check_Concentration No Secondary_Phenotypes Are secondary phenotypes like mitotic slippage or cohesion fatigue observed? On_Target->Secondary_Phenotypes Off_Target Consider potential off-target effects. Check_Concentration->Off_Target Known_Consequences These are known consequences of prolonged mitotic arrest. Secondary_Phenotypes->Known_Consequences Yes Novel_Phenotype Phenotype is novel. Consider further investigation. Secondary_Phenotypes->Novel_Phenotype No

Caption: Troubleshooting workflow for unexpected cellular phenotypes with this compound.

References

Technical Support Center: GSK-923295 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying resistance mechanisms to the CENP-E inhibitor, GSK-923295.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor protein.[1][2] CENP-E is crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[3] this compound binds to the motor domain of CENP-E, locking it in a state that is tightly bound to microtubules and preventing ATP hydrolysis.[4] This inhibition of CENP-E's motor function leads to the failure of chromosomes to congress to the metaphase plate, with some chromosomes remaining near the spindle poles (a "pole-stuck" phenotype).[4][5] This triggers the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and subsequent apoptotic cell death in cancer cells.[3][4][6]

Q2: My cancer cell line is showing resistance to this compound. What are the known resistance mechanisms?

Resistance to this compound can arise through different mechanisms, and it has been observed to be dependent on the karyotype of the cancer cells.[5][7]

  • In diploid cancer cells (e.g., HCT116): The primary mechanism of resistance is the acquisition of single point mutations in the motor domain of the CENPE gene.[3][5] These mutations prevent this compound from binding to CENP-E, thereby rendering the drug ineffective.[5]

  • In near-haploid cancer cells (e.g., KBM7): Resistance is not associated with point mutations in the motor domain. Instead, it can be caused by the disruption and loss of the C-terminal domain of CENP-E.[3][5][7] While the precise mechanism is still under investigation, it is suggested that the deletion of the C-terminus of CENP-E can confer resistance.[5][7]

  • Overexpression of drug efflux pumps: Overexpression of P-glycoprotein (P-gp) can also contribute to resistance to this compound in some cancer cell lines.[8]

Q3: What are the specific mutations in CENP-E that have been shown to confer resistance to this compound?

In diploid HCT116 colon cancer cells, two specific single-point mutations in the motor domain of CENP-E have been identified to confer resistance to this compound:[8]

  • M97V (Methionine to Valine at position 97)

  • R189M (Arginine to Methionine at position 189)

These mutations are located near the this compound-binding site and are sufficient to inhibit the recognition of the drug by CENP-E.[8]

Troubleshooting Guides

Problem 1: Cells are not arresting in mitosis after this compound treatment.

Possible Cause 1: Sub-optimal drug concentration or treatment duration.

  • Solution: Ensure you are using the correct concentration of this compound for your cell line. The GI50 can vary significantly between cell lines, ranging from 12 nM to over 10,000 nM.[9] Perform a dose-response curve to determine the optimal concentration for your specific cell line. A 2-hour exposure to 50 nM this compound has been shown to be sufficient to induce a potent chromosome misalignment phenotype in HeLa and DLD-1 cells.[4]

Possible Cause 2: Intrinsic or acquired resistance.

  • Solution:

    • Sequence the CENPE gene: Specifically, sequence the motor domain to check for the presence of resistance-conferring mutations such as M97V and R189M.[8]

    • Check for CENP-E C-terminal domain deletion: In near-haploid cell lines, investigate potential deletions in the C-terminal region of the CENPE gene.[5][7]

    • Assess P-glycoprotein expression: Use western blotting or qPCR to determine if there is an overexpression of P-glycoprotein in your resistant cells compared to sensitive parental cells.[8]

Possible Cause 3: Experimental artifacts.

  • Solution:

    • Verify drug activity: Ensure the this compound compound is active and has not degraded.

    • Confirm cell line identity: Use STR profiling to confirm the identity of your cell line.

Problem 2: Difficulty in confirming the functional effect of a potential resistance mutation.

Possible Cause 1: Insensitive functional assay.

  • Solution:

    • CENP-E ATPase Assay: This is a direct biochemical assay to measure the enzymatic activity of CENP-E. Compare the ATPase activity of wild-type CENP-E with the mutant version in the presence and absence of this compound. A resistance mutation should show preserved ATPase activity even in the presence of the inhibitor.

    • Thermal Shift Assay (TSA): This assay can be used to assess the binding of this compound to wild-type and mutant CENP-E. A resistance mutation that prevents drug binding will not show a significant thermal shift in the presence of this compound compared to the wild-type protein.[5]

Possible Cause 2: Issues with protein expression or purification for in vitro assays.

  • Solution: Optimize your protein expression and purification protocol to ensure you have active and correctly folded wild-type and mutant CENP-E protein for your biochemical assays.

Quantitative Data Summary

Cell LineKaryotypeResistance MechanismIC50 / GI50 (this compound)Reference
HCT116 (parental)Diploid-Sensitive (specific value not stated in source)[5]
HCT116 (resistant)DiploidM97V or R189M mutation in CENP-EResistant (specific value not stated in source)[8]
KBM7 (parental)Near-haploid-Sensitive (specific value not stated in source)[5]
KBM7 (resistant)Near-haploidDeletion of CENP-E C-terminal domainResistant (specific value not stated in source)[5][7]
Colo205Not Stated-GI50 ~30 nM[9]
HCC1954Not Stated-GI50 = 27 nM[6]
SKOV3Not Stated-GI50 = 26 nM[6]
HT-3Not StatedIntrinsic Resistance> 10,000 nM[9]
SNU-1Not StatedIntrinsic Resistance> 10,000 nM[9]

A study of 237 tumor cell lines showed a wide range of sensitivity to this compound, with a median GI50 of 32 nM.[9]

Key Experimental Protocols

Immunofluorescence for Mitotic Phenotype Analysis

Objective: To visualize chromosome alignment and mitotic arrest in cells treated with this compound.

Methodology:

  • Seed cells on coverslips and treat with this compound at the desired concentration and duration.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Block with 3% BSA in PBS for 1 hour.

  • Incubate with primary antibodies against α-tubulin (to visualize the mitotic spindle) and a kinetochore marker (e.g., ACA/CREST) overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Counterstain the DNA with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.

  • Analysis: In sensitive cells treated with this compound, expect to see an increased mitotic index with cells displaying a bipolar spindle, the majority of chromosomes at the metaphase plate, and a few chromosomes clustered near the spindle poles (pole-stuck phenotype).[4][6]

CENP-E ATPase Activity Assay

Objective: To measure the microtubule-stimulated ATPase activity of CENP-E and assess the inhibitory effect of this compound.

Methodology:

  • Purify recombinant wild-type and mutant CENP-E motor domains.

  • Polymerize tubulin to form microtubules.

  • Set up the reaction mixture containing the CENP-E protein, microtubules, and this compound at various concentrations in an appropriate ATPase buffer (e.g., 25 mM HEPES, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, pH 7.5).[10]

  • Initiate the reaction by adding ATP.

  • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) over time using a colorimetric assay such as the EnzChek Phosphate Assay Kit.[10]

  • Analysis: Plot the ATPase activity against the this compound concentration to determine the IC50. Resistant mutants will show a significantly higher IC50 compared to the wild-type protein.

Cellular Thermal Shift Assay (CETSA)

Objective: To determine the binding of this compound to CENP-E in intact cells.

Methodology:

  • Treat intact cells with either vehicle (DMSO) or this compound.

  • Lyse the cells and divide the lysate into aliquots.

  • Heat the aliquots to a range of temperatures for a fixed time, followed by cooling.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble CENP-E in each sample by western blotting.

  • Analysis: Binding of this compound will stabilize the CENP-E protein, leading to a higher melting temperature. This will be observed as more soluble CENP-E at higher temperatures in the drug-treated samples compared to the vehicle-treated samples. A resistance mutation that prevents binding will show no such thermal shift.

Visualizations

GSK923295_Mechanism_of_Action This compound Mechanism of Action and Resistance cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms GSK923295 GSK923295 CENP-E Motor Domain CENP-E Motor Domain GSK923295->CENP-E Motor Domain binds to Microtubule Microtubule CENP-E Motor Domain->Microtubule locks onto ATP Hydrolysis Blocked ATP Hydrolysis Blocked CENP-E Motor Domain->ATP Hydrolysis Blocked Chromosome Misalignment Chromosome Misalignment ATP Hydrolysis Blocked->Chromosome Misalignment Mitotic Arrest Mitotic Arrest Chromosome Misalignment->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Point Mutations (Diploid) Point Mutations (e.g., M97V, R189M) Point Mutations (Diploid)->GSK923295 prevents binding C-terminal Deletion (Haploid) C-terminal Domain Deletion C-terminal Deletion (Haploid)->CENP-E Motor Domain alters function Drug Efflux P-gp Overexpression Drug Efflux->GSK923295 removes from cell

Caption: Mechanism of this compound action and key resistance pathways.

Troubleshooting_Workflow Troubleshooting Lack of Mitotic Arrest Start No Mitotic Arrest Observed Check_Concentration Optimal Drug Concentration? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Resistance Suspect Resistance? Check_Concentration->Check_Resistance Yes Dose_Response->Check_Resistance Sequence_CENPE Sequence CENPE Motor Domain Check_Resistance->Sequence_CENPE Yes End Resistance Mechanism Identified Check_Resistance->End No, review other experimental parameters Check_Deletion Check for C-terminal Deletion (if haploid) Sequence_CENPE->Check_Deletion Check_Pgp Assess P-gp Expression Check_Deletion->Check_Pgp Functional_Assays Perform Functional Assays (ATPase, TSA) Check_Pgp->Functional_Assays Functional_Assays->End

Caption: A logical workflow for troubleshooting experiments.

CENPE_Signaling_Pathway CENP-E in Mitotic Checkpoint Signaling Unattached_Kinetochore Unattached_Kinetochore CENP-E CENP-E Unattached_Kinetochore->CENP-E recruits BubR1 BubR1 CENP-E->BubR1 activates Microtubule_Attachment Microtubule_Attachment CENP-E->Microtubule_Attachment binds to SAC_Activation Spindle Assembly Checkpoint (SAC) ON BubR1->SAC_Activation SAC_Silencing SAC OFF BubR1->SAC_Silencing Mitotic_Arrest Mitotic_Arrest SAC_Activation->Mitotic_Arrest Microtubule_Attachment->BubR1 silences Anaphase_Progression Anaphase_Progression SAC_Silencing->Anaphase_Progression GSK923295 GSK923295 GSK923295->CENP-E inhibits motor activity

Caption: The role of CENP-E in the spindle assembly checkpoint.

References

Technical Support Center: GSK-923295 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CENP-E inhibitor, GSK-923295, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of this compound in vivo?

A1: In a Phase I clinical trial in patients with refractory solid tumors, the dose-limiting toxicities (DLTs) for this compound administered intravenously were all Grade 3 and included fatigue, increased AST, hypokalemia, and hypoxia.[1][2][3] The maximum tolerated dose (MTD) was determined to be 190 mg/m².[1][3] In preclinical pediatric xenograft models, excessive toxicity leading to high mortality was observed in acute lymphoblastic leukemia (ALL) models at a dose of 125 mg/kg administered intraperitoneally.[4][5][6] However, this dose was well-tolerated in solid tumor xenograft models.[4]

Q2: What is the mechanism of action of this compound that leads to its antitumor activity and potential toxicities?

A2: this compound is a potent and specific allosteric inhibitor of Centromere-associated protein-E (CENP-E).[7][8] CENP-E is a kinesin motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[7][9] By inhibiting CENP-E's ATPase activity, this compound stabilizes the interaction of the CENP-E motor domain with microtubules.[7][10] This prevents the chromosomes from aligning correctly, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[7][8] This disruption of mitosis in normal proliferating cells is the likely cause of the observed toxicities.

Q3: Are there any known differences in toxicity between different in vivo models?

A3: Yes, significant differences in toxicity have been observed. In pediatric preclinical testing, a dosing regimen of 125 mg/kg administered intraperitoneally was excessively toxic in all eight acute lymphoblastic leukemia (ALL) xenograft models, with a mortality rate of 64.4%.[4] In contrast, the same dosing regimen was well-tolerated in 35 solid tumor xenograft models, with a mortality rate of only 5.2%.[4][5][6]

Troubleshooting Guides

Issue: Experiencing unexpected high mortality in our mouse xenograft model.

Possible Cause 1: Inappropriate Dosing Regimen. The dose and schedule of this compound administration are critical. A dose of 125 mg/kg was shown to be excessively toxic in ALL xenograft models.[4]

Troubleshooting Steps:

  • Review Dosing: Compare your current dosing regimen to published studies. For solid tumor models, a dose of 125 mg/kg administered intraperitoneally on a schedule of days 1-3 and 8-10, repeated on day 21, has been reported as effective and well-tolerated.[4]

  • Dose De-escalation: If you are observing high toxicity, consider reducing the dose. A dose of 62.5 mg/kg has been shown to produce tumor-growth delay with no regressions, suggesting it is a less toxic, though potentially less efficacious, dose.[10][11]

  • Staggered Dosing: Instead of consecutive daily dosing, consider introducing rest days to allow for subject recovery.

Possible Cause 2: Vehicle Formulation. The formulation used to dissolve and administer this compound can contribute to toxicity.

Troubleshooting Steps:

  • Check Formulation: A published formulation for in vivo testing consists of dissolving this compound in a 1:1 mixture of dimethylacetamide and Cremophor EL, followed by dilution in 96% acidified water (pH 5.0 using HCl).[4] Ensure your formulation is similar and properly prepared.

  • Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components themselves.

Data Presentation

Table 1: Dose-Limiting Toxicities of this compound in a Phase I Clinical Trial

Dose-Limiting Toxicity (Grade 3)Number of PatientsPercentage of Patients
Fatigue25%
Increased AST12.5%
Hypokalemia12.5%
Hypoxia12.5%
Data from a study with 39 enrolled patients.[1][3]

Table 2: In Vivo Toxicity of this compound in Pediatric Preclinical Xenograft Models

Xenograft Model TypeDoseAdministration RouteOutcomeMortality Rate
Acute Lymphoblastic Leukemia (ALL)125 mg/kgIntraperitonealExcessive Toxicity64.4%
Solid Tumors125 mg/kgIntraperitonealWell-Tolerated5.2%
Data from the Pediatric Preclinical Testing Program.[4]

Experimental Protocols

Protocol 1: In Vivo Antitumor Activity Assessment in Xenograft Models

  • Cell Implantation: Implant human tumor cells (e.g., Colo205 colon carcinoma) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Drug Formulation: Prepare this compound by first dissolving it in a 1:1 mixture of dimethylacetamide and Cremophor EL. Then, dilute with 96% acidified water (pH 5.0 using HCl) to the final desired concentration.[4]

  • Administration: Administer this compound via intraperitoneal (i.p.) injection. A common dosing schedule is daily for three consecutive days, followed by a four-day break, and then another three consecutive daily doses.[10][11] For example, administer on days 1, 2, 3 and 8, 9, 10.[4]

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

  • Toxicity Monitoring: Monitor animal body weight and general health daily as indicators of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.

Visualizations

G cluster_pathway This compound Signaling Pathway GSK923295 This compound CENPE CENP-E (Kinesin Motor Protein) GSK923295->CENPE Inhibits ATPase Activity Microtubule Microtubules CENPE->Microtubule Stabilizes Interaction Chromosome Chromosomes Microtubule->Chromosome Incorrect Attachment Metaphase_Plate Metaphase Plate Chromosome->Metaphase_Plate Failure to Align Mitotic_Arrest Mitotic Arrest Metaphase_Plate->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

G cluster_workflow In Vivo Toxicity Assessment Workflow Start Start: Xenograft Model Dose_Selection Select Dose & Schedule Start->Dose_Selection Drug_Admin Administer this compound Dose_Selection->Drug_Admin Monitoring Daily Monitoring (Weight, Health) Drug_Admin->Monitoring Toxicity_Check Toxicity Observed? Monitoring->Toxicity_Check Toxicity_Check->Drug_Admin No Endpoint Endpoint Criteria Met? Toxicity_Check->Endpoint Yes Endpoint->Drug_Admin No Data_Collection Collect Data (Tumor Volume, Survival) Endpoint->Data_Collection Yes End End of Study Data_Collection->End

Caption: Experimental workflow for in vivo toxicity studies.

G cluster_dose_response Dose Escalation and DLT Relationship Dose_Escalation Increase this compound Dose Therapeutic_Window Therapeutic Window Dose_Escalation->Therapeutic_Window Enters DLT_Risk Increased Risk of DLTs Therapeutic_Window->DLT_Risk Exceeding leads to MTD Maximum Tolerated Dose (MTD) (190 mg/m²) DLT_Risk->MTD Defines

References

Technical Support Center: Optimizing GSK-923295 Concentration for Mitotic Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK-923295. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for inducing mitotic arrest in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, allosteric inhibitor of Centromere-Associated Protein E (CENP-E), a kinesin motor protein essential for chromosome movement during mitosis.[1][2][3] It specifically inhibits the microtubule-stimulated ATPase activity of CENP-E.[3][4][5] This inhibition stabilizes the interaction between CENP-E and microtubules, preventing the release of inorganic phosphate.[5][6] This disruption of CENP-E motor function leads to the failure of chromosomes to align properly at the metaphase plate, causing a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC).[2][4][5] Ultimately, this sustained mitotic arrest can lead to apoptotic cell death.[2][5]

Q2: What is the typical phenotype observed in cells treated with this compound?

A2: Cells treated with this compound typically exhibit a distinct mitotic arrest phenotype. This is characterized by the formation of bipolar spindles with the majority of chromosomes congressed at the spindle equator; however, a few chromosomes remain near the spindle poles.[4][5] This failure of complete chromosome alignment is a hallmark of CENP-E inhibition.[4] Immunofluorescence staining will often show these unaligned chromosomes with kinetochores strongly positive for SAC proteins like Bub1, indicating they are not correctly attached to spindle microtubules.[4]

Q3: Is the effect of this compound reversible?

A3: Yes, the effects of this compound are reversible. Studies have shown that after washing out the inhibitor, cells can recover chromosome alignment and proceed through anaphase, indicating that the function of CENP-E can be restored.[4]

II. Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low percentage of cells in mitotic arrest Suboptimal this compound concentration: The concentration may be too low for the specific cell line being used.Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations (e.g., 10 nM to 100 nM) and assess the mitotic index after a fixed incubation time (e.g., 4-24 hours).
Insufficient incubation time: The duration of treatment may not be long enough to induce a significant mitotic block.Conduct a time-course experiment. Treat cells with an effective concentration of this compound and analyze the mitotic index at various time points (e.g., 2, 4, 8, 16, 24 hours). In HeLa and DLD-1 cells, a potent chromosome misalignment phenotype can be observed within two hours of treatment with 50 nM this compound.[4]
Cell line resistance: Different cell lines exhibit varying sensitivities to this compound.[3][4]Consult literature for reported effective concentrations in your cell line or a similar one. If your cell line is inherently resistant, consider using a higher concentration or an alternative mitotic inhibitor.
High levels of cell death, even at short incubation times Concentration is too high: Excessive concentrations of this compound can lead to rapid apoptosis, masking the mitotic arrest phenotype.Lower the concentration of this compound. Even potent anti-mitotic agents can have narrow therapeutic windows.
Prolonged mitotic arrest leading to apoptosis: Sustained mitotic arrest is a trigger for apoptosis.If the goal is to study the mechanism of mitotic arrest, shorter incubation times should be used. Time-lapse microscopy can help determine the average time cells spend in mitosis before undergoing apoptosis.[4]
Inconsistent results between experiments Variability in cell culture conditions: Factors such as cell density, passage number, and media composition can influence drug response.Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase at the time of treatment.
Inaccurate drug concentration: Errors in serial dilutions or degradation of the compound can lead to inconsistent effective concentrations.Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's recommendations.
Difficulty visualizing the mitotic phenotype Inadequate imaging techniques: The characteristic phenotype of unaligned chromosomes may be difficult to observe without proper staining and microscopy.Use immunofluorescence microscopy to visualize key mitotic components. Stain for DNA (e.g., with DAPI or Hoechst), microtubules (e.g., with an anti-tubulin antibody), and kinetochores (e.g., with an anti-centromere antibody like CREST).

III. Quantitative Data Summary

In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Notes
Median of 237 cell lines Various32Growth inhibitory activity (GI50) after 72 hours of exposure.[6]
SW48 Colon17.2[3]
RKO Colon55.6BRAF mutant.[3]
SW620 Colon42KRAS mutant.[3]
HCT116 Colon51.9KRAS mutant.[3]
HCC1954 Breast27[5][6]
SKOV3 Ovarian26[6]
Colo205 Colon22[7]
Median of 23 pediatric cell lines Various27Absolute IC50 after 96 hours of exposure.[8]
Pediatric ALL panel Leukemia18 (median)Absolute IC50 after 96 hours of exposure.[8]
Pediatric Neuroblastoma panel Neuroblastoma39 (median)Absolute IC50 after 96 hours of exposure.[8]
Recommended Concentrations and Incubation Times for Mitotic Arrest
Cell LineThis compound ConcentrationIncubation TimeObserved Effect
HeLa 50 nM2 hours>95% of mitotic cells in prometaphase.[4]
DLD-1 50 nM2 hours~91% of mitotic cells in prometaphase.[4]
DLD-1 50 nM4 hoursBipolar spindles with a few chromosomes near the poles.[4]
RKO 100 nM72 hoursInhibited proliferation and induced apoptosis.[4]

IV. Experimental Protocols

A. Protocol for Determining Optimal this compound Concentration (Dose-Response)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.

  • Drug Preparation: Prepare a series of dilutions of this compound in culture medium. A typical concentration range to test would be from 1 nM to 1 µM.

  • Treatment: The following day, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a fluorescence-based assay like DIMSCAN.[9]

  • Data Analysis: Plot cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Protocol for Mitotic Index Analysis
  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat the cells with the desired concentration of this compound for the desired length of time.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

  • Staining:

    • Incubate with a primary antibody against a mitotic marker, such as anti-phospho-histone H3 (Ser10), diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody and a DNA counterstain (e.g., DAPI or Hoechst) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash three times with PBST, mount the coverslips onto microscope slides, and image using a fluorescence microscope.

  • Quantification: Count the number of mitotic cells (positive for the mitotic marker and with condensed chromatin) and the total number of cells in multiple fields of view. The mitotic index is calculated as (number of mitotic cells / total number of cells) x 100%.

V. Diagrams

Signaling Pathway and Experimental Workflow

GSK923295_Mechanism_of_Action cluster_cell Cell GSK923295 This compound CENPE CENP-E Motor Protein GSK923295->CENPE allosterically inhibits ATPase ATPase Activity CENPE->ATPase has MT_Binding Microtubule Binding ATPase->MT_Binding enables Chromosome_Alignment Chromosome Alignment MT_Binding->Chromosome_Alignment required for SAC Spindle Assembly Checkpoint (SAC) Chromosome_Alignment->SAC satisfaction of Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest activation leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis prolonged arrest leads to

Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.

Experimental_Workflow cluster_workflow Experimental Workflow for Optimizing this compound start Start seed_cells Seed Cells start->seed_cells dose_response Dose-Response Experiment (e.g., 1 nM - 1 µM) seed_cells->dose_response viability_assay Cell Viability Assay (e.g., MTT, MTS) dose_response->viability_assay determine_ic50 Determine IC50 viability_assay->determine_ic50 time_course Time-Course Experiment (e.g., 2-24 hours) determine_ic50->time_course mitotic_index Mitotic Index Analysis (Immunofluorescence) time_course->mitotic_index phenotype_analysis Phenotype Analysis (Microscopy) mitotic_index->phenotype_analysis end End phenotype_analysis->end

Caption: A typical experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Low Mitotic Arrest start Low Mitotic Arrest Observed check_concentration Is the concentration optimal? start->check_concentration check_time Is the incubation time sufficient? check_concentration->check_time Yes increase_concentration Increase Concentration check_concentration->increase_concentration No check_cell_line Is the cell line known to be sensitive? check_time->check_cell_line Yes increase_time Increase Incubation Time check_time->increase_time No consult_literature Consult Literature / Use Alternative check_cell_line->consult_literature No end Problem Resolved check_cell_line->end Yes increase_concentration->end increase_time->end consult_literature->end

Caption: A logical approach to troubleshooting low mitotic arrest with this compound.

References

GSK-923295 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GSK-923295.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1][2][3][4][5] Some suppliers suggest that storage at 4°C is also acceptable for shorter periods.[2][6]

Q2: How should I store this compound after dissolving it in a solvent?

A2: Once dissolved, it is crucial to aliquot the this compound solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[6] Storage at -20°C is also an option, but for a shorter duration.[2][6]

Q3: What is the shelf-life of this compound under different storage conditions?

A3: The stability of this compound varies depending on its form and storage temperature. The following table summarizes the recommended storage durations.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO.[3][4][5][6][7][8] It is insoluble in water.[4][8] For in vivo experiments, a common vehicle is a mixture of N,N-dimethylacetamide (DMA) and Cremophor.[9]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and specific allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor ATPase activity.[2][6][7][10][11] It functions by stabilizing the interaction of the CENP-E motor domain with microtubules, which inhibits the release of inorganic phosphate.[6][12] This leads to a failure in metaphase chromosome alignment, inducing mitotic arrest and subsequent apoptosis (cell death).[1][9][10][12]

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound powder.

  • Possible Cause: this compound may require assistance to fully dissolve, especially at higher concentrations.

  • Solution: To aid dissolution, you can warm the solution tube at 37°C for approximately 10 minutes or use an ultrasonic bath for a short period.[4] It is also critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[6][8]

Issue 2: Inconsistent experimental results.

  • Possible Cause 1: Compound degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to the degradation of this compound.

  • Solution 1: Always aliquot stock solutions into single-use volumes and store them at -80°C to maintain stability.[6] Avoid using a solution that has been repeatedly frozen and thawed.

  • Possible Cause 2: Cellular Efflux. Some cell lines may actively pump the compound out, reducing its effective intracellular concentration.

  • Solution 2: While not directly reported for this compound, if efflux is suspected, co-incubation with an efflux pump inhibitor might be considered, though this would need to be validated for your specific cell line.

Data Presentation

Table 1: Recommended Storage Conditions and Stability

FormStorage TemperatureRecommended DurationCitations
Solid (Powder)-20°CUp to 3 years[1][2][6]
4°CUp to 2 years[2][6]
In Solvent (DMSO)-80°C6 months[2][6]
-20°C1 to 6 months[2][6]

Table 2: Solubility of this compound

SolventConcentrationNotesCitations
DMSO≥29.6 mg/mL to 100 mg/mLUse of fresh, anhydrous DMSO is recommended.[6][8] Warming or sonication can aid dissolution.[4][3][4][6][8]
Ethanol≥14.87 mg/mLRequires sonication.[4]
WaterInsoluble[4][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate Required Mass: The molecular weight of this compound is 592.13 g/mol .[1][7] To prepare 1 mL of a 10 mM stock solution, you will need 5.92 mg of this compound powder.

  • Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add 1 mL of fresh, anhydrous DMSO.

  • Aid Dissolution (if necessary): Vortex the tube thoroughly. If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes until the solution is clear.[4]

  • Storage: Aliquot the stock solution into single-use volumes in sterile cryovials. Store the aliquots at -80°C.[6]

Visualizations

experimental_workflow Experimental Workflow: this compound Stock Preparation and Use cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve aid_dissolution Warm/Sonicate (if needed) dissolve->aid_dissolution aliquot Aliquot into Single-Use Tubes aid_dissolution->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute treat Treat Cells/Samples dilute->treat

Caption: Workflow for preparing and using this compound solutions.

signaling_pathway This compound Mechanism of Action GSK923295 This compound CENPE_MT CENP-E + Microtubule GSK923295->CENPE_MT Binds to & Stabilizes Complex ATP_hydrolysis ATP Hydrolysis CENPE_MT->ATP_hydrolysis Inhibits Chromosome_alignment Chromosome Alignment ATP_hydrolysis->Chromosome_alignment Required for Mitotic_arrest Mitotic Arrest Chromosome_alignment->Mitotic_arrest Failure leads to Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Caption: Simplified signaling pathway of this compound's action.

References

Overcoming GSK-923295 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with GSK-923295.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL having been reported.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Q2: Is this compound soluble in aqueous solutions?

A2: this compound is practically insoluble in water.[1] Direct dissolution in aqueous buffers will likely result in precipitation or an inability to achieve the desired concentration. To prepare a working solution in an aqueous medium, a stock solution in DMSO should first be prepared and then diluted into the aqueous buffer.

Q3: What is the stability of this compound in solution?

A3: Stock solutions of this compound in DMSO can be stored for up to one year at -80°C and for one month at -20°C.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: Can I use other organic solvents to dissolve this compound?

A4: While DMSO is the most commonly reported and recommended solvent, this compound is also soluble in ethanol.[1] However, its solubility in ethanol may be different from that in DMSO, and it is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs.

Troubleshooting Guide

Q5: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?

A5: This is a common issue when working with hydrophobic compounds like this compound. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try diluting your DMSO stock further to achieve a lower final concentration.

  • Increase the percentage of DMSO: While it is generally desirable to keep the final DMSO concentration low to avoid solvent effects on cells, a slightly higher percentage (e.g., 0.5% to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a co-solvent or surfactant: For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility.[1] While not standard for in vitro assays, in specific circumstances, a low concentration of a biocompatible surfactant could be tested.

  • Vortex during dilution: When diluting the DMSO stock, add it dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This can help prevent localized high concentrations that can lead to precipitation.

Q6: I am observing low potency or inconsistent results in my cell-based assays. Could this be related to solubility?

A6: Yes, poor solubility can lead to inaccurate concentrations and, consequently, inconsistent experimental results. If you suspect solubility issues are affecting your assay:

  • Visually inspect your working solution: Before adding the compound to your cells, carefully inspect the working solution for any signs of precipitation (e.g., cloudiness, visible particles).

  • Prepare fresh dilutions: Do not use working solutions that have been stored for extended periods, as the compound may precipitate over time. Prepare fresh dilutions from your DMSO stock for each experiment.

  • Sonication: Briefly sonicating the stock solution vial before making dilutions can help to redissolve any micro-precipitates that may have formed during storage.

Quantitative Solubility Data

SolventReported SolubilityMolar Concentration (approx.)
DMSO100 mg/mL[1]168.88 mM[1]
≥29.6 mg/mL[2]≥50 mM
60 mg/mL (with sonication)101.33 mM
Ethanol100 mg/mL[1]168.88 mM
WaterInsoluble[1]-

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 592.13 g/mol ), you would need 5.92 mg.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to vortex for a few seconds to ensure thorough mixing.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solubility Issues start Start: Solubility Issue Encountered check_precipitation Is there visible precipitation in the aqueous working solution? start->check_precipitation lower_concentration Decrease final concentration check_precipitation->lower_concentration Yes inconsistent_results Are experimental results inconsistent or showing low potency? check_precipitation->inconsistent_results No increase_dmso Increase final DMSO percentage (e.g., 0.5-1%) lower_concentration->increase_dmso vortex_dilution Add stock dropwise to buffer while vortexing increase_dmso->vortex_dilution reassess_solubility Re-evaluate solubility vortex_dilution->reassess_solubility proceed_experiment Proceed with experiment reassess_solubility->proceed_experiment Resolved end_issue_persists Issue persists: Consider alternative formulation or assay reassess_solubility->end_issue_persists Not Resolved prepare_fresh Prepare fresh working solutions for each experiment inconsistent_results->prepare_fresh Yes sonicate_stock Briefly sonicate stock solution before use prepare_fresh->sonicate_stock visual_inspection Visually inspect working solution for clarity sonicate_stock->visual_inspection visual_inspection->proceed_experiment CENPE_Pathway CENP-E Signaling Pathway in Mitosis cluster_kinetochore Kinetochore CENPE CENP-E BubR1 BubR1 CENPE->BubR1 Activates MCC Mitotic Checkpoint Complex (MCC) (Mad2, Bub3, Cdc20) BubR1->MCC Promotes Formation GSK923295 This compound GSK923295->CENPE Inhibits ATPase Activity Microtubule Microtubule Attachment Microtubule->CENPE Attachment Stabilized by CENP-E APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibits Anaphase Anaphase Progression APC_C->Anaphase Allows (when not inhibited)

References

Technical Support Center: GSK-923295 and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing GSK-923295. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the cytotoxic effects of this compound on non-cancerous cell lines. All information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?

A1: While this compound is a potent inhibitor of CENP-E and demonstrates significant anti-proliferative effects against a wide range of cancer cell lines, its cytotoxic impact on non-cancerous cells is notably lower. Studies have shown that non-malignant cells are significantly more resistant to this compound compared to their cancerous counterparts.[1] For instance, the IC50 value for the non-cancerous mouse liver cell line, AML12, is in the micromolar range, which is substantially higher than the nanomolar concentrations effective against many cancer cell lines.[2]

Q2: I am observing unexpected levels of cytotoxicity in my non-cancerous control cell line. What could be the cause?

A2: Several factors could contribute to higher-than-expected cytotoxicity in non-cancerous cell lines:

  • High Proliferative Rate: this compound's mechanism of action targets mitotic cells.[2] Non-cancerous cell lines with a high proliferation rate will be more susceptible to the drug's effects. Ensure you are comparing your results to cells with a similar doubling time.

  • Cell Line Specific Sensitivity: While generally more resistant, specific non-cancerous cell lines may exhibit varying degrees of sensitivity. It is crucial to establish a baseline dose-response curve for your specific cell line.

  • Off-Target Effects at High Concentrations: At concentrations significantly exceeding the typical GI50 for cancer cells, off-target effects may become more pronounced, leading to increased cytotoxicity.

  • Experimental Conditions: Factors such as confluency, media composition, and duration of exposure can all influence the observed cytotoxicity. Consistency in your experimental setup is key.

Q3: What are the typical GI50/IC50 values for this compound in non-cancerous cell lines?

A3: Quantitative data on the cytotoxicity of this compound in a wide variety of non-cancerous cell lines is limited in publicly available literature. However, data from specific studies are summarized below. It is highly recommended that researchers establish their own dose-response curves for the specific non-cancerous cell lines used in their experiments.

Data on this compound Cytotoxicity in Non-Cancerous Cell Lines

The following tables summarize the available quantitative data on the cytotoxic effects of this compound in non-cancerous cell lines.

Table 1: Cytotoxicity of this compound in a Non-Cancerous Mouse Liver Cell Line

Cell LineDescriptionIC50 (µM)AssayReference
AML12Non-cancerous mouse liver5.0Cell Counting Kit-8[2]

Table 2: Comparative Sensitivity of Non-Malignant versus Malignant Breast Cell Lines to this compound

Cell Line TypeSensitivity to this compoundReference
Non-malignant BreastVery resistant[1]
Malignant Breast (Basal Subtype)Most sensitive[1]

Note: Specific GI50 values for the non-malignant breast cell lines were not detailed in the primary source, which only provided a qualitative comparison.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Cytotoxicity Assay in AML12 Mouse Liver Cells
  • Cell Line: AML12 (non-cancerous mouse liver cell line).

  • Treatment: Cells were treated with this compound at various concentrations.

  • Incubation: The cells were incubated for 24, 48, and 96 hours.

  • Assay: Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[2]

Signaling Pathways and Experimental Workflow

Mechanism of Action of this compound

This compound is an allosteric inhibitor of the mitotic kinesin CENP-E. Its mechanism of action disrupts the normal process of mitosis, leading to cell cycle arrest and subsequent apoptosis.

GSK923295_Mechanism GSK923295 This compound CENPE CENP-E Motor Domain GSK923295->CENPE Binds to allosteric site Stabilization Stabilization of CENP-E/Microtubule Interaction GSK923295->Stabilization MT Microtubule CENPE->MT Interacts with ATP_Hydrolysis Inhibition of ATP Hydrolysis Chromosome_Alignment Failure of Metaphase Chromosome Alignment ATP_Hydrolysis->Chromosome_Alignment Stabilization->ATP_Hydrolysis SAC Spindle Assembly Checkpoint (SAC) Activation Chromosome_Alignment->SAC Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound leading to apoptosis.

General Experimental Workflow for Cytotoxicity Testing

The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound in a cell line.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Non-Cancerous Cell Line Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Drug_Dilution Prepare Serial Dilutions of this compound Treatment Treat Cells with This compound Dilutions Drug_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for Defined Timepoints (e.g., 24, 48, 72h) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., CCK-8, MTT) Incubation->Viability_Assay Data_Collection Measure Absorbance/ Fluorescence Viability_Assay->Data_Collection Dose_Response Generate Dose-Response Curves Data_Collection->Dose_Response IC50_Calc Calculate IC50/GI50 Values Dose_Response->IC50_Calc

Caption: Workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Interpreting GSK-923295-Induced Cellular Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret the cellular phenotypes induced by GSK-923295, a potent and selective allosteric inhibitor of the mitotic kinesin CENP-E.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a special, allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor's ATPase activity.[1] CENP-E is a crucial motor protein for the proper alignment of chromosomes at the metaphase plate during mitosis.[3] By inhibiting CENP-E, this compound stabilizes the interaction of the CENP-E motor domain with microtubules, which prevents the release of inorganic phosphate.[1][4] This disruption of CENP-E function leads to the failure of chromosomes to align correctly, activating the spindle assembly checkpoint (SAC), which in turn causes a prolonged mitotic arrest and can ultimately lead to apoptosis (cell death).[5][6][7]

Q2: What is the expected cellular phenotype after treating cells with this compound?

A2: Treatment of asynchronous cultured cells with this compound typically results in a significant delay in the cell cycle during mitosis.[4] The characteristic morphological phenotype includes the formation of a bipolar spindle where the majority of chromosomes are positioned at the spindle midzone, but several chromosomes are clustered near the spindle poles.[4] This leads to an increase in the mitotic index, with cells arrested in a prometaphase-like state.[5][8] At later time points, an increase in apoptotic bodies may be observed.[4]

Q3: Is the effect of this compound reversible?

A3: Yes, the inhibitory effect of this compound on CENP-E is reversible. Following washout of the inhibitor, chromosome alignment can recover, and cells can proceed through anaphase, indicating that CENP-E function is restored.[8]

Q4: What is the typical concentration range and treatment duration for this compound in cell culture experiments?

A4: The optimal concentration and duration of treatment are cell-line dependent. However, a concentration of 50 nM this compound for 2-4 hours is sufficient to induce a potent chromosome misalignment phenotype in cell lines such as HeLa and DLD-1.[8] For growth inhibition assays, a 72-hour continuous exposure is often used.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low Mitotic Index Observed - this compound concentration is too low.- Insufficient treatment time.- Cell line is resistant to the inhibitor.- Perform a dose-response experiment to determine the optimal concentration.- Increase the duration of the treatment (e.g., 8-24 hours).- Check the literature for the sensitivity of your cell line or try a different cell line.
High Cell Death at Early Time Points - this compound concentration is too high.- Cell line is highly sensitive.- Reduce the concentration of this compound.- Perform a time-course experiment to identify the optimal window for observing mitotic arrest before widespread apoptosis.
No Chromosome Misalignment Observed - Suboptimal immunofluorescence protocol.- this compound was not active.- Optimize your immunofluorescence protocol, ensuring proper fixation, permeabilization, and antibody concentrations.- Verify the activity of your this compound stock. Consider purchasing from a reputable supplier.
Variability in Phenotype Between Experiments - Inconsistent cell density at the time of treatment.- Variation in this compound concentration or treatment time.- Ensure consistent cell seeding density and confluency before starting the experiment.- Prepare fresh dilutions of this compound for each experiment and ensure accurate timing of treatments.

Quantitative Data

Table 1: Growth Inhibitory Activity of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal growth inhibitory concentrations (GI50) of this compound in a panel of human cancer cell lines after 72 hours of continuous exposure.

Cell LineCancer TypeGI50 (nM)
SW48Colon17.2
RKOColon (BRAF mutant)55.6
SW620Colon (KRAS mutant)42
HCT116Colon (KRAS mutant)51.9
SKOV-3Ovarian22
Colo205Colon22
HCC1954Breast27
VariousNeuroblastoma (average of 19 lines)41
VariousPediatric Preclinical Testing Program (median of 23 lines)27

Data compiled from multiple sources.[1][2][4][9]

Table 2: Quantification of Mitotic Arrest in HeLa Cells Treated with 50 nM this compound

This table shows the percentage of HeLa cells in different phases of mitosis after treatment with 50 nM this compound for 4 hours.

Mitotic PhaseControl Population (%)This compound Treated (%)
Prophase12>95 (as Prometaphase)
Prometaphase21>95
Metaphase29~0
Anaphase38~0

Data adapted from a study by Loges et al.[8]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of cells treated with this compound.

  • Cell Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound or vehicle control for the specified duration.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 600 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet gently in ice-cold 70% ethanol while vortexing slowly to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample and analyze the DNA content to determine the percentage of cells in G1, S, and G2/M phases.

Immunofluorescence for Mitotic Spindle and Chromosome Alignment

This protocol allows for the visualization of the mitotic spindle and chromosome alignment in cells treated with this compound.

  • Cell Plating: Plate cells on coverslips in a petri dish and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound or vehicle control.

  • Pre-extraction and Fixation:

    • Briefly pre-extract the cells with a buffer containing 100 mM PIPES, 1 mM MgCl₂, 0.1 mM CaCl₂, and 0.1% Triton X-100 for 90 seconds.

    • Fix the cells with 4% formaldehyde in PEM buffer for 10 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS (PBST).

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 3% BSA in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against tubulin (to visualize the spindle) and a kinetochore marker like Bub1 overnight at 4°C.

  • Washing: Wash the cells three times with PBST.

  • Secondary Antibody Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • DNA Staining: Stain the DNA with a suitable dye like DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.

Visualizations

GSK923295_Mechanism_of_Action cluster_0 Mitosis cluster_1 This compound Treatment CENP-E CENP-E Chromosome_Alignment Chromosome Alignment CENP-E->Chromosome_Alignment ATPase activity CENP-E_Inhibited Inhibited CENP-E Microtubule Microtubule SAC_Inactive Spindle Assembly Checkpoint (SAC) Inactive Chromosome_Alignment->SAC_Inactive Anaphase Anaphase SAC_Inactive->Anaphase GSK923295 This compound GSK923295->CENP-E_Inhibited Allosteric Inhibition Misalignment Chromosome Misalignment CENP-E_Inhibited->Misalignment SAC_Active SAC Active Misalignment->SAC_Active Mitotic_Arrest Mitotic Arrest SAC_Active->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental_Workflow Start Start Experiment Cell_Culture Culture Cells to Desired Confluency Start->Cell_Culture Treatment Treat with this compound or Vehicle Control Cell_Culture->Treatment Phenotype_Analysis Analyze Phenotype Treatment->Phenotype_Analysis Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Phenotype_Analysis->Cell_Viability Growth Inhibition? Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Phenotype_Analysis->Cell_Cycle Mitotic Arrest? Microscopy Immunofluorescence Microscopy Phenotype_Analysis->Microscopy Morphological Changes? Data_Interpretation Interpret Data and Troubleshoot if Needed Cell_Viability->Data_Interpretation Cell_Cycle->Data_Interpretation Microscopy->Data_Interpretation Troubleshooting_Logic Start Unexpected Result Check_Concentration Is this compound Concentration Optimal? Start->Check_Concentration Check_Time Is Treatment Time Appropriate? Check_Concentration->Check_Time Yes Action_Dose_Response Perform Dose-Response Check_Concentration->Action_Dose_Response No Check_Protocol Is the Experimental Protocol Correct? Check_Time->Check_Protocol Yes Action_Time_Course Perform Time-Course Check_Time->Action_Time_Course No Check_Cells Is the Cell Line Behaving as Expected? Check_Protocol->Check_Cells Yes Action_Review_Protocol Review and Optimize Protocol Check_Protocol->Action_Review_Protocol No Action_Check_Controls Check Vehicle Controls and Cell Health Check_Cells->Action_Check_Controls No

References

GSK-923295 half-life in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-923295 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound in cell culture media?

A1: The half-life of this compound in cell culture media has not been specifically reported in the literature. However, the terminal elimination half-life in humans is approximately 9-11 hours[1][2]. The stability of this compound in your specific cell culture conditions (e.g., media type, serum concentration, cell type) can be determined empirically. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective allosteric inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin motor ATPase.[3] By inhibiting CENP-E, this compound disrupts the proper alignment of chromosomes at the metaphase plate during mitosis. This leads to the activation of the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest and subsequent cell death (apoptosis).[3][4][5][6]

Q3: What are the typical working concentrations for this compound in cell culture?

A3: The effective concentration of this compound can vary depending on the cell line and the duration of exposure. In vitro studies have shown a wide range of growth inhibitory (GI50) values, with a median GI50 of 32 nM across 237 tumor cell lines.[3] A common starting concentration for in vitro experiments is 50 nM, which has been shown to induce a potent chromosome misalignment phenotype in cell lines like HeLa and DLD-1 within a few hours.[4]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO. For in vitro testing, a stock solution can be prepared in DMSO and then further diluted in your cell culture media to the desired working concentration.[7] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Inconsistent IC50 values between experiments. Cell density variations.Ensure consistent cell seeding density for all experiments. The effective inhibitor concentration per cell can be affected by the initial number of cells.
Different incubation times.Use a consistent incubation time for all assays. Longer exposure times may lead to lower IC50 values.
Cell passage number.Use cells within a consistent and limited passage number range to minimize genetic drift and variability in response.
Observed cell viability is greater than 100% at low inhibitor concentrations. Hormesis effect or experimental artifact.This can sometimes be observed and may indicate a stimulatory effect at very low doses. Ensure proper background subtraction and normalization to vehicle controls.
High variability between technical replicates. Pipetting errors or uneven cell distribution.Use calibrated pipettes and ensure a single-cell suspension when plating to avoid clumping. Proper mixing of reagents is also crucial.
"Edge effect" in multi-well plates.To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or media without cells.
No observable effect on cell viability despite in vitro kinase assay potency. Poor cell permeability.Assess the physicochemical properties of the compound that influence membrane permeability.
Active efflux from cells by transporters.Consider using cell lines with known expression levels of efflux pumps or using efflux pump inhibitors as controls.
Compound instability in cell culture media.Determine the stability of this compound in your specific media and under your experimental conditions (see protocol below).

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)
Colo205Colon22
SKOV-3Ovarian22
HCC1954Breast27
Median of 237 cell linesVarious32

Data compiled from various in vitro studies.[3]

Experimental Protocols

Protocol for Determining the Half-Life of this compound in Cell Culture Media

This protocol outlines a method to determine the stability and half-life of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid (for mobile phase)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Spike Media: Dilute the this compound stock solution into pre-warmed cell culture medium to your desired final concentration (e.g., 1 µM). Prepare enough volume for all time points.

  • Time Course Incubation:

    • Dispense the this compound-containing medium into multiple wells of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect samples from the wells. The t=0 sample should be collected immediately after spiking.

  • Sample Preparation for HPLC-MS:

    • For each time point, precipitate proteins from the media sample by adding 3 volumes of cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Develop an HPLC-MS method to quantify the concentration of this compound. This will involve optimizing the mobile phase, gradient, and mass spectrometry parameters for the parent compound.

    • Run the prepared samples on the HPLC-MS system.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t1/2) by fitting the data to a first-order decay model.

Visualizations

Signaling Pathway of CENP-E Inhibition by this compound

CENP_E_Pathway cluster_mitosis Mitosis Kinetochore Kinetochore Microtubule Microtubule Kinetochore->Microtubule Attaches to CENPE CENP-E CENPE->Kinetochore Binds to CENPE->Microtubule Moves along BubR1 BubR1 CENPE->BubR1 Activates GSK923295 This compound GSK923295->CENPE Inhibits ATPase activity SAC Spindle Assembly Checkpoint (SAC) BubR1->SAC Activates APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C Inhibits Metaphase_Anaphase Metaphase to Anaphase Transition APC_C->Metaphase_Anaphase Promotes Apoptosis Apoptosis Metaphase_Anaphase->Apoptosis Leads to (if arrested)

Caption: Mechanism of action of this compound in inhibiting the CENP-E signaling pathway.

Experimental Workflow for Determining this compound Half-Life

HalfLife_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock spike_media Spike Cell Culture Media with this compound prep_stock->spike_media time_course Incubate at 37°C (Time Course: 0-72h) spike_media->time_course sample_collection Collect Samples at Time Points time_course->sample_collection protein_precip Protein Precipitation (Acetonitrile) sample_collection->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms HPLC-MS Analysis supernatant->hplc_ms data_analysis Data Analysis and Half-Life Calculation hplc_ms->data_analysis end End data_analysis->end

Caption: Workflow for determining the half-life of this compound in cell culture media.

References

Minimizing GSK-923295 toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CENP-E inhibitor, GSK-923295, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a first-in-class, specific, and allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor protein.[1][2] CENP-E is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[3] By inhibiting CENP-E's ATPase activity, this compound stabilizes the interaction of the CENP-E motor domain with microtubules.[1][2] This prevents the chromosomes from aligning correctly, leading to a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint, which ultimately results in apoptotic cell death in cancer cells.[3][4]

Q2: What are the reported advantages of targeting CENP-E with this compound compared to traditional microtubule-targeting agents?

A2: Traditional microtubule-targeting agents, such as taxanes and vinca alkaloids, can cause significant side effects like peripheral neuropathy by affecting microtubules in non-dividing cells like neurons.[5] Because CENP-E's function is specific to mitosis, inhibitors like this compound are designed to selectively target proliferating cells.[6] Clinical data for this compound in humans has shown a low incidence of neuropathy.[5][7] This suggests a potential for a better safety profile, particularly concerning neurotoxicity, in preclinical animal models as well.

Q3: In which tumor models has this compound shown preclinical efficacy?

A3: this compound has demonstrated a broad spectrum of antitumor activity in various human tumor xenograft models grown in mice. Efficacy has been reported in models of colon, breast, ovarian, and lung tumors, among others.[8] Specifically, it has produced tumor regressions in a Colo-205 colon carcinoma xenograft model.[1][9] The Pediatric Preclinical Testing Program (PPTP) also found significant activity against a range of pediatric solid tumor models, including Ewing sarcoma, rhabdoid, and rhabdomyosarcoma xenografts.[10][11]

Troubleshooting Guide

Issue 1: Excessive Toxicity or Animal Mortality Observed

Researchers may encounter unexpected toxicity, especially when using this compound in new models.

Potential Cause Troubleshooting Steps
Model-Specific Sensitivity Different animal models, particularly those for hematological malignancies, may exhibit higher sensitivity. For instance, excessive toxicity (64.4% mortality) was seen in acute lymphoblastic leukemia (ALL) xenografts in NOD/SCID mice at 125 mg/kg, a dose well-tolerated in solid tumor models (5.2% mortality).[10] Action: Consider reducing the dose for sensitive models. A dose-finding study is recommended for any new animal model.
Dosing Schedule The administration schedule can significantly impact tolerability.
Vehicle or Formulation Issues The vehicle used for solubilizing and administering this compound could contribute to toxicity.
Off-Target Effects (less likely) While this compound is selective, high concentrations could lead to off-target effects.

Issue 2: Lack of Antitumor Efficacy in an Animal Model

If this compound is not producing the expected tumor growth inhibition, consider the following factors.

Potential Cause Troubleshooting Steps
Insufficient Dosing The dose may be too low to achieve a therapeutic concentration in the tumor tissue.
Intrinsic Tumor Resistance Some tumor types may be inherently resistant to CENP-E inhibition. The antiproliferative activity of this compound can vary significantly across different cancer cell lines.[9]
Pharmacokinetic Issues The drug may not be reaching the tumor at sufficient concentrations or for a long enough duration.
Combination Therapy Potential This compound may be more effective when combined with other agents.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vivo Efficacy and Toxicity of this compound in Mouse Models

Animal ModelTumor TypeDose & ScheduleEfficacy OutcomeToxicity OutcomeReference
Mice with Colo-205 xenograftsColon Carcinoma125 mg/kg (3 daily doses, 2 consecutive weeks)4/5 partial regressions, 1/5 complete regressionNo detectable host toxicity up to 500 mg/kg[1][9]
Mice with Colo-205 xenograftsColon Carcinoma62.5 mg/kg (3 daily doses, 2 consecutive weeks)Tumor-growth delayNot specified[1][9]
NOD/SCID Mice with ALL xenograftsAcute Lymphoblastic Leukemia125 mg/kg (i.p. daily, days 1-3 & 8-10)Not evaluable due to toxicityExcessive toxicity (64.4% mortality)[10]
Mice with Solid Tumor xenograftsVarious Pediatric Solid Tumors125 mg/kg (i.p. daily, days 1-3 & 8-10, repeated day 21)Objective responses in 13 of 35 modelsWell-tolerated (5.2% mortality)[10][11]

Table 2: Dose-Limiting Toxicities (DLTs) from Phase I Human Clinical Trial

Toxicity (Grade 3)Incidence
Fatigue5% (2/39 patients)
Increased AST2.5% (1/39 patients)
Hypokalemia2.5% (1/39 patients)
Hypoxia2.5% (1/39 patients)
Data from a first-in-human study with an MTD of 190 mg/m².[7][12]

Experimental Protocols

Methodology for In Vivo Antitumor Activity Assessment in Xenograft Models

This protocol is a generalized summary based on published studies.[1][9][10]

  • Animal Model: Utilize immunodeficient mice (e.g., nude or NOD/SCID) appropriate for the xenograft model.

  • Tumor Implantation: Subcutaneously implant cultured human tumor cells (e.g., 5 x 10⁶ Colo-205 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.

  • Drug Preparation: Prepare this compound in a suitable vehicle. The specific vehicle formulation should be determined based on solubility and stability characteristics.

  • Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). A reported schedule involved three consecutive daily doses for two consecutive weeks.[1][9] Another schedule was intraperitoneal administration on days 1-3 and 8-10, with the cycle repeated on day 21.[10]

  • Monitoring:

    • Tumor Volume: Measure tumors 2-3 times per week.

    • Body Weight: Monitor animal body weight as an indicator of general health and toxicity.

    • Clinical Signs: Observe animals for any signs of distress or toxicity.

  • Endpoint: The study may be concluded when tumors in the control group reach a maximum allowed size, or after a predetermined number of treatment cycles. Efficacy is evaluated based on tumor growth inhibition, partial regressions (PR), or complete regressions (CR).

Visualizations

This compound Mechanism of Action GSK923295 This compound CENPE CENP-E Kinesin Motor GSK923295->CENPE Allosteric Inhibition ATP ATPase Activity CENPE->ATP Inhibits MT Microtubule Binding CENPE->MT Stabilizes Interaction Chromosome Chromosome Alignment at Metaphase Plate ATP->Chromosome Energy for movement MT->Chromosome Tracks for movement SAC Spindle Assembly Checkpoint (SAC) Chromosome->SAC Misalignment Activates Mitosis Mitotic Progression (Anaphase) SAC->Mitosis Blocks Progression Apoptosis Apoptosis Mitosis->Apoptosis Prolonged Arrest Leads to Experimental Workflow for In Vivo Studies start Start implant Implant Tumor Cells in Immunodeficient Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups (Vehicle, this compound) monitor_growth->randomize treat Administer Treatment (e.g., i.p. injection) randomize->treat monitor_animals Monitor Tumor Volume, Body Weight, & Toxicity treat->monitor_animals monitor_animals->treat No (continue cycles) endpoint Endpoint Criteria Met monitor_animals->endpoint Yes analyze Data Analysis (Efficacy & Toxicity) endpoint->analyze end End analyze->end Troubleshooting Logic for Unexpected Toxicity start High Toxicity or Mortality Observed q_model Is this a hematological malignancy model (e.g., ALL)? start->q_model a_model_yes Reduce Dose (High sensitivity reported) q_model->a_model_yes Yes q_schedule Is the dosing schedule very intensive? q_model->q_schedule No end Re-initiate Study with Adjusted Protocol a_model_yes->end a_schedule_yes Decrease Frequency or Add Recovery Days q_schedule->a_schedule_yes Yes q_vehicle Is the vehicle known to be well-tolerated? q_schedule->q_vehicle No a_schedule_yes->end a_vehicle_no Test Vehicle Alone & Consider Reformulation q_vehicle->a_vehicle_no No q_vehicle->end Yes a_vehicle_no->end

References

Validation & Comparative

A Comparative Guide: GSK-923295 vs. Taxol - Mechanisms of Action and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two distinct anti-mitotic agents: GSK-923295, a selective CENP-E inhibitor, and Taxol (paclitaxel), a microtubule-stabilizing agent. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the signaling pathways and experimental workflows.

Introduction

This compound and Taxol are both potent anti-cancer agents that disrupt mitosis, leading to cell cycle arrest and apoptosis. However, they achieve this through fundamentally different mechanisms. This compound targets a specific mitotic kinesin, CENP-E, which is crucial for chromosome congression. In contrast, Taxol targets the core structural components of the mitotic spindle, the microtubules themselves. Understanding these distinct mechanisms is critical for their clinical application, development of combination therapies, and overcoming drug resistance.

Mechanism of Action

This compound: Inhibition of the Mitotic Kinesin CENP-E

This compound is a first-in-class, allosteric inhibitor of the centromere-associated protein E (CENP-E) kinesin motor protein.[1][2] CENP-E is essential for the alignment of chromosomes at the metaphase plate during mitosis.[3]

The mechanism of action of this compound involves the following key steps:

  • Allosteric Inhibition: this compound binds to a site on the CENP-E motor domain that is distinct from the ATP and microtubule binding sites.[2]

  • Inhibition of ATPase Activity: This binding inhibits the microtubule-stimulated ATPase activity of CENP-E.[2][4]

  • Stabilization of CENP-E on Microtubules: By preventing ATP hydrolysis, this compound locks CENP-E in a conformation with high affinity for microtubules.[2]

  • Prevention of Chromosome Congression: The stabilized, non-functional CENP-E on microtubules prevents the proper movement and alignment of chromosomes at the metaphase plate.[5][6]

  • Mitotic Arrest and Apoptosis: The failure of chromosomes to align activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and subsequent apoptotic cell death.[1][3]

Taxol: Stabilization of Microtubules

Taxol, a member of the taxane family of drugs, functions by stabilizing microtubules, which are dynamic polymers of α- and β-tubulin heterodimers that form the mitotic spindle.

The mechanism of action of Taxol involves:

  • Binding to β-Tubulin: Taxol binds to the β-tubulin subunit within the microtubule polymer.[7]

  • Promotion of Microtubule Assembly: It promotes the assembly of tubulin dimers into microtubules.

  • Inhibition of Depolymerization: Crucially, Taxol stabilizes microtubules by preventing their depolymerization.[8]

  • Disruption of Microtubule Dynamics: This hyper-stabilization disrupts the normal dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle.[9]

  • Mitotic Arrest and Apoptosis: The resulting dysfunctional mitotic spindle leads to the activation of the spindle assembly checkpoint, causing mitotic arrest and ultimately apoptosis.[10]

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the in vitro efficacy of this compound and Taxol.

Cell Line Ploidy This compound IC50 (nM) Paclitaxel (Taxol) IC50 (nM) Reference
HCT116Diploid~30~2[4]
HCT116Tetraploid~10-20~1-1.5[4]
hTERT-RPE1Diploid~40~3[4]
hTERT-RPE1Tetraploid~20~2[4]
RKODiploid~50~2.5[4]
RKOTetraploid~20-30~1.5-2[4]
DLD1Diploid~40~2[4]
DLD1Tetraploid~20~1[4]

Table 1: Comparative IC50 Values of this compound and Paclitaxel in Diploid and Tetraploid Cell Lines. IC50 values were determined after a 72-hour drug exposure using a colorimetric cell proliferation assay.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 values of this compound and Taxol.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and Taxol stock solutions (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and Taxol in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Immunofluorescence for Mitotic Arrest

This protocol allows for the visualization and quantification of cells arrested in mitosis.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • This compound and Taxol

  • Paraformaldehyde (4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-phospho-histone H3 for mitotic cells)

  • Fluorescently labeled secondary antibody

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound or Taxol at the desired concentration for a specified time (e.g., 24 hours).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA for 1 hour.

  • Antibody Staining: Incubate with the primary antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Stain with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantification: Count the percentage of mitotic cells (positive for phospho-histone H3) in multiple fields of view for each treatment condition.

Signaling Pathways and Experimental Workflow Diagrams

G cluster_gsk This compound Mechanism of Action This compound This compound CENP-E CENP-E This compound->CENP-E Inhibits ATPase_Activity ATPase Activity CENP-E->ATPase_Activity Mediates Chromosome_Congression Chromosome Congression ATPase_Activity->Chromosome_Congression Required for Mitotic_Arrest Mitotic Arrest Chromosome_Congression->Mitotic_Arrest Failure leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound inhibits CENP-E, leading to failed chromosome congression and mitotic arrest.

G cluster_taxol Taxol Mechanism of Action Taxol Taxol Beta-tubulin Beta-tubulin Taxol->Beta-tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Taxol->Microtubule_Depolymerization Inhibits Microtubule_Polymerization Microtubule Polymerization Beta-tubulin->Microtubule_Polymerization Promotes Microtubule_Dynamics Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Microtubule_Depolymerization->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Essential for Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Dysfunction leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Taxol stabilizes microtubules by promoting polymerization and inhibiting depolymerization.

G cluster_workflow Comparative Experimental Workflow Cell_Culture Cell Culture Drug_Treatment Drug Treatment (this compound or Taxol) Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Drug_Treatment->Cell_Viability Mitotic_Arrest Mitotic Arrest Analysis (e.g., Immunofluorescence) Drug_Treatment->Mitotic_Arrest Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Drug_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Mitotic_Arrest->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A generalized workflow for comparing the cellular effects of this compound and Taxol.

Conclusion

This compound and Taxol represent two distinct classes of anti-mitotic agents with different molecular targets and mechanisms of action. This compound offers a targeted approach by inhibiting the specific function of the CENP-E motor protein, while Taxol has a broader effect by directly stabilizing microtubules. The choice between these agents and their potential in combination therapies will depend on the specific cancer type, its genetic background, and potential resistance mechanisms. The provided data and protocols offer a framework for researchers to further investigate and compare these and other anti-mitotic compounds.

References

A Comparative Guide to CENP-E Inhibitors: GSK-923295 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Centromere-associated protein E (CENP-E) is a crucial kinesin-like motor protein involved in the intricate process of chromosome alignment during mitosis. Its essential role in cell division has made it an attractive target for the development of novel anti-cancer therapeutics. This guide provides a detailed comparison of GSK-923295, a first-in-class CENP-E inhibitor, with other notable inhibitors, focusing on their mechanism of action, potency, and effects in preclinical models.

Mechanism of Action: Targeting the Mitotic Machinery

CENP-E inhibitors disrupt the normal process of mitosis by interfering with the ATPase activity of the CENP-E motor domain.[1] This inhibition prevents the proper alignment of chromosomes at the metaphase plate, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[2][3]

This compound is a potent, allosteric inhibitor of CENP-E's ATPase activity.[4][5] It functions in an ATP-uncompetitive manner, meaning it binds to the CENP-E-microtubule complex and stabilizes it, thereby inhibiting the release of inorganic phosphate and locking the motor domain onto the microtubule.[4] This mechanism effectively halts the motor function of CENP-E, leading to chromosome misalignment.[3][4]

PF-2771 is another selective, non-competitive inhibitor of CENP-E.[2] Similar to this compound, it targets the motor activity of CENP-E, resulting in chromosome congression defects and mitotic arrest.[2]

Quantitative Performance Comparison

The following table summarizes the available quantitative data for this compound and PF-2771. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorTargetPotency (Kᵢ)Potency (IC₅₀)Cell Growth Inhibition (GI₅₀)
This compound Human CENP-E3.2 ± 0.2 nM[4]-12 nM to >10,000 nM (across 237 cell lines)[4]
PF-2771 Human CENP-E-16.1 ± 1.2 nM[2]Varies by cell line

Experimental Data and Protocols

Biochemical Potency: Microtubule-Stimulated ATPase Assay

The potency of CENP-E inhibitors is typically determined using a microtubule-stimulated ATPase activity assay. This assay measures the rate of ATP hydrolysis by the CENP-E motor domain in the presence of microtubules.

Generalized Experimental Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing purified recombinant human CENP-E motor domain, taxol-stabilized microtubules, and ATP is prepared. A typical buffer composition is 20 mM PIPES-KOH (pH 6.8), 3.0 mM MgCl₂, 3.0 mM KCl, 1.0 mM EGTA, 1.0 mM DTT, 0.01% (w/v) Brij-35, and 0.2% (w/v) bovine serum albumin.[6]

  • Inhibitor Addition: The CENP-E inhibitors (this compound or PF-2771) are added to the reaction mixture at varying concentrations.

  • Incubation: The reaction is incubated at room temperature for a defined period, typically 60 minutes.[6]

  • Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified. This can be achieved using a malachite green-based colorimetric assay or a radioactive assay using [γ-³²P]ATP.

  • Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cellular Activity: Mitotic Arrest and Cell Viability Assays

The cellular effects of CENP-E inhibitors are assessed by measuring their ability to induce mitotic arrest and inhibit cell proliferation.

Generalized Experimental Protocol for Mitotic Arrest:

  • Cell Culture: Cancer cell lines (e.g., HeLa, DLD-1) are cultured in appropriate media.[3]

  • Inhibitor Treatment: Cells are treated with varying concentrations of the CENP-E inhibitor (e.g., 50 nM this compound) for a specific duration (e.g., 2-4 hours).[3]

  • Immunofluorescence Staining: Cells are fixed and stained with antibodies against markers of mitosis (e.g., phospho-histone H3) and cellular structures like microtubules (α-tubulin) and chromosomes (DAPI).[3]

  • Microscopy and Analysis: The percentage of cells in mitosis (mitotic index) is quantified by fluorescence microscopy. Cells are examined for characteristic phenotypes of CENP-E inhibition, such as bipolar spindles with misaligned chromosomes.[3]

Generalized Experimental Protocol for Cell Viability:

  • Cell Seeding: Cancer cells are seeded in 96-well plates.

  • Inhibitor Treatment: After allowing the cells to adhere, they are treated with a range of inhibitor concentrations.

  • Incubation: Cells are incubated for a prolonged period, typically 72 hours.[4]

  • Viability Assessment: Cell viability is measured using assays such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[6]

  • Data Analysis: The cell viability data is used to calculate the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Efficacy: Xenograft Tumor Models

The anti-tumor activity of CENP-E inhibitors is evaluated in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice.

Generalized Experimental Protocol for this compound:

  • Tumor Implantation: Human tumor cells (e.g., colon cancer cell line Colo205) are subcutaneously injected into nude mice.[4]

  • Inhibitor Administration: Once tumors reach a palpable size, mice are treated with this compound, typically administered intraperitoneally. A common dosing schedule is daily injections for several days, followed by a break, and then another cycle of injections.[4]

  • Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

  • Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to a vehicle-treated control group. Tumor regression is a key endpoint.[4]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for biomarkers of CENP-E inhibition, such as an increased mitotic index.[4]

Signaling Pathway and Experimental Workflow

CENP-E Signaling Pathway in Mitosis

CENP-E plays a critical role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures accurate chromosome segregation. It interacts with and activates the mitotic checkpoint kinase BubR1 at unattached kinetochores. This activation is crucial for the generation of the "wait-anaphase" signal that prevents premature sister chromatid separation.

CENP_E_Pathway cluster_kinetochore Kinetochore cluster_spindle Spindle Microtubule cluster_cell_cycle Cell Cycle Control Unattached_Kinetochore Unattached Kinetochore CENPE CENP-E Unattached_Kinetochore->CENPE recruits BubR1_inactive Inactive BubR1 CENPE->BubR1_inactive binds & activates BubR1_active Active BubR1 BubR1_inactive->BubR1_active SAC Spindle Assembly Checkpoint (SAC) BubR1_active->SAC activates APC_C APC/C SAC->APC_C inhibits Microtubule Microtubule Microtubule->CENPE attachment silences Anaphase Anaphase Progression APC_C->Anaphase triggers CENPE_Inhibitor CENP-E Inhibitor (e.g., this compound) CENPE_Inhibitor->CENPE inhibits Experimental_Workflow Start Start: Identify CENP-E Inhibitors Biochemical_Assay Biochemical Assay (ATPase Activity) Start->Biochemical_Assay Cellular_Assays Cellular Assays (Mitotic Arrest, Viability) Biochemical_Assay->Cellular_Assays In_Vivo_Models In Vivo Xenograft Models Cellular_Assays->In_Vivo_Models Data_Analysis Data Analysis & Comparison In_Vivo_Models->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

References

Comparative Guide to GSK-923295: A CENP-E Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial results and patient response for GSK-923295, a first-in-class inhibitor of Centromere-associated protein E (CENP-E). The performance of this compound is compared with other mitotic inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a potent and selective allosteric inhibitor of the CENP-E kinesin motor protein, a critical component of the mitotic machinery.[1][2][3] By inhibiting CENP-E's ATPase activity, this compound stabilizes the interaction of CENP-E with microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2] Preclinical studies have demonstrated its broad anti-tumor activity across a range of cell lines and in vivo xenograft models.[2][4] A first-in-human Phase I clinical trial (NCT00788624) has established its safety profile, maximum tolerated dose (MTD), and pharmacokinetics in patients with advanced solid tumors.[5][6][7] While demonstrating a favorable safety profile with limited neurotoxicity, its single-agent efficacy in a broad patient population was modest. This guide provides a detailed comparison of this compound with other mitotic inhibitors that have been evaluated in clinical trials, specifically targeting the kinesin spindle protein (KSP/Eg5).

Mechanism of Action: CENP-E Inhibition

Centromere-associated protein E (CENP-E) is a kinesin-like motor protein that plays a crucial role in chromosome congression to the metaphase plate and in the satisfaction of the spindle assembly checkpoint (SAC).[8][9] this compound acts as an allosteric inhibitor of the CENP-E motor domain's ATPase activity.[2] This inhibition locks CENP-E in a state of high affinity for microtubules, preventing its motor function and leading to the misalignment of chromosomes during mitosis.[2] This failure to achieve proper chromosome alignment activates the SAC, causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death in cancer cells.[10][11]

Signaling Pathway of CENP-E in Mitosis and its Inhibition by this compound

CENP_E_Pathway cluster_mitosis Mitotic Progression cluster_kinetochore Kinetochore Events cluster_inhibition Inhibition by this compound Prophase Prophase Prometaphase Prometaphase Prophase->Prometaphase Metaphase Metaphase Prometaphase->Metaphase Anaphase Anaphase Metaphase->Anaphase CENPE CENP-E Microtubule Microtubules CENPE->Microtubule binds & moves along BubR1 BubR1 Kinase CENPE->BubR1 activates (unattached) Mitotic_Arrest Mitotic Arrest CENPE->Mitotic_Arrest dysfunctional motor leads to Microtubule->CENPE attachment signal SAC Spindle Assembly Checkpoint (SAC) BubR1->SAC activates APC_C APC/C SAC->APC_C inhibits Securin Securin APC_C->Securin ubiquitinates CyclinB CyclinB APC_C->CyclinB ubiquitinates Separase Separase Securin->Separase degrades Sister_Chromatid_Separation Sister_Chromatid_Separation Separase->Sister_Chromatid_Separation degrades Mitotic_Exit Mitotic_Exit CyclinB->Mitotic_Exit degrades GSK923295 This compound GSK923295->CENPE inhibits ATPase activity Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: CENP-E pathway and this compound inhibition.

Clinical Trial Data: this compound

The primary clinical evaluation of this compound was a Phase I, first-in-human, open-label, dose-escalation study (NCT00788624) in adult patients with refractory solid tumors.[5][6][7]

Patient Demographics and Trial Design

A total of 39 patients with advanced solid tumors were enrolled in the study.[5][6][7] The trial employed a dose-escalation design to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound.[5][6][7] The drug was administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[12]

Patient CharacteristicsValue
Number of Patients39[5][6][7]
Age RangeNot specified in detail
Tumor TypesAdvanced solid tumors[5][6][7]
Prior TherapiesRefractory to standard treatments[5][6][7]
Safety and Tolerability

This compound was generally well-tolerated. The MTD was determined to be 190 mg/m².[5][6][7] Dose-limiting toxicities (DLTs) were primarily Grade 3 and included fatigue, increased AST, hypokalemia, and hypoxia.[5][6][7]

Adverse Events (All Grades)Frequency
Fatigue33%[5][6][7]
Diarrhea31%[5][6][7]
Nausea21%[5][6][7]
Vomiting18%[5][6][7]
Neutropenia13%[5][6][7]

Notably, neurotoxicity, a common side effect of other anti-mitotic agents like taxanes, was minimal, with only two reports of neuropathy.[5][6][7] No instances of mucositis or alopecia were reported.[5][6][7]

Pharmacokinetics

This compound exhibited dose-proportional pharmacokinetics and did not accumulate with weekly administration.[5][6][7] The mean terminal elimination half-life was 9-11 hours.[5][6][7]

Efficacy and Patient Response

The anti-tumor activity of single-agent this compound in this heavily pre-treated patient population was modest. One patient with urothelial carcinoma experienced a durable partial response at the 250 mg/m² dose level.[5][6][7]

ResponseNumber of Patients (Percentage)
Partial Response (PR)1 (2.6%)[5][6][7]
Stable Disease (SD)Not explicitly quantified across all patients
Progressive Disease (PD)Not explicitly quantified across all patients

Comparison with Other Mitotic Inhibitors

For a comprehensive evaluation, this compound is compared with inhibitors of the kinesin spindle protein (KSP/Eg5), another key motor protein in mitosis. Ispinesib and Filanesib (ARRY-520) are two such inhibitors that have undergone clinical investigation.

FeatureThis compound (CENP-E Inhibitor)Ispinesib (KSP Inhibitor)Filanesib (ARRY-520) (KSP Inhibitor)
Target CENP-E[1][2][3]KSP (Eg5)[1]KSP (Eg5)[13][14]
Mechanism Stabilizes CENP-E/microtubule interaction, causes chromosome misalignment[2]Induces monopolar spindles[1]Induces monopolar spindles[13]
Phase I MTD 190 mg/m² (weekly x3 every 4 wks)[5][6]10 mg/m² (with docetaxel)[1]2.50 mg/m²/cycle (Day 1 of 3-wk cycle or Days 1&2 of 2-wk cycle)[13]
Dose-Limiting Toxicities Fatigue, increased AST, hypokalemia, hypoxia[5][6][7]Neutropenia, febrile neutropenia[1]Neutropenia, febrile neutropenia, mucosal inflammation[15]
Common Adverse Events Fatigue, diarrhea, nausea, vomiting[5][6][7]Neutropenia[1]Cytopenias[15]
Neurotoxicity Minimal (2 reports)[5][6][7]Not significant[16]Not observed[13]
Single Agent Efficacy (Solid Tumors) 1 PR in urothelial carcinoma[5][6][7]9% ORR in metastatic breast cancer[1]Stable disease in 18% of patients[13]

Preclinical Experimental Protocols

The following section outlines a typical experimental workflow for evaluating the in vivo anti-tumor activity of a compound like this compound.

In Vivo Xenograft Tumor Growth Assay

This protocol describes the establishment of human tumor xenografts in immunodeficient mice and the subsequent assessment of anti-tumor efficacy of a test compound.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture (e.g., A549 lung cancer cells) Cell_Harvest 2. Cell Harvest & Preparation (Trypsinization, resuspend in PBS) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Cells mixed with Matrigel, injected into flank of nude mice) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Caliper measurements until tumors reach ~100-200 mm³) Implantation->Tumor_Growth Randomization 5. Randomization (Mice randomized into treatment and control groups) Tumor_Growth->Randomization Treatment_Admin 6. Treatment Administration (e.g., this compound via i.p. injection on a defined schedule) Randomization->Treatment_Admin Monitoring 7. Continued Monitoring (Tumor volume and body weight measured regularly) Treatment_Admin->Monitoring Euthanasia 8. Euthanasia (When tumors reach predetermined size or at study end) Monitoring->Euthanasia Tumor_Excision 9. Tumor Excision & Analysis (Tumor weight, histology, biomarker analysis) Euthanasia->Tumor_Excision Data_Analysis 10. Data Analysis (Comparison of tumor growth inhibition between groups) Tumor_Excision->Data_Analysis

Caption: Workflow for in vivo xenograft studies.

Detailed Steps:

  • Cell Culture: Human cancer cell lines (e.g., A549) are cultured in appropriate media and conditions until they reach a logarithmic growth phase.[17]

  • Cell Harvest and Preparation: Cells are harvested, washed, and resuspended in a suitable vehicle like PBS, often mixed with Matrigel to enhance tumor take and growth.[17][18]

  • Implantation: A specific number of cells (e.g., 5 x 10⁶) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).[19][20]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers to measure tumor dimensions. Tumor volume is calculated using the formula: (width² x length) / 2.[19]

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[21]

  • Treatment Administration: The test compound (e.g., this compound) is administered according to a predefined dose and schedule. A vehicle control is administered to the control group.[22]

  • Continued Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.[19]

  • Euthanasia: Mice are euthanized when tumors reach a maximum allowed size, or at the end of the study period.[21]

  • Tumor Excision and Analysis: Tumors are excised, weighed, and may be processed for histological or biomarker analysis.[23]

  • Data Analysis: The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) are calculated.[17]

Conclusion

This compound represents a novel class of anti-mitotic agents targeting CENP-E. The first-in-human Phase I trial demonstrated a manageable safety profile with minimal neurotoxicity, a significant advantage over traditional microtubule-targeting agents. However, its single-agent efficacy in a broad, heavily pre-treated cancer patient population was limited.

Compared to KSP inhibitors like ispinesib and filanesib, this compound shows a different safety profile, with less myelosuppression but a unique set of dose-limiting toxicities. The modest single-agent activity of these novel mitotic inhibitors in solid tumors suggests that future development may lie in combination therapies or in patient populations selected based on specific biomarkers. Further research is warranted to identify predictive biomarkers for sensitivity to CENP-E inhibition and to explore rational combination strategies to enhance its therapeutic potential.

References

Biomarkers for GSK-923295 Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK-923295, a first-in-class inhibitor of the mitotic kinesin CENP-E, with other anti-mitotic agents. We present supporting experimental data on biomarkers for sensitivity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound is a potent and selective allosteric inhibitor of the centromere-associated protein E (CENP-E), a kinesin motor protein essential for the proper alignment of chromosomes during mitosis. By inhibiting the ATPase activity of CENP-E, this compound disrupts the mitotic spindle checkpoint, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1] Preclinical studies have demonstrated its broad-spectrum antitumor activity across various cancer cell lines and xenograft models.[1][2] A Phase I clinical trial in patients with refractory solid tumors established a maximum tolerated dose (MTD) and showed preliminary signs of efficacy, including a durable partial response in a patient with urothelial carcinoma.[3][4]

Biomarkers for this compound Sensitivity

Emerging preclinical data suggests that the sensitivity of cancer cells to this compound may be predicted by specific molecular characteristics.

c-MYC Amplification

Amplification of the c-MYC oncogene has been identified as a potential predictive biomarker for sensitivity to this compound. In a screen of over 300 human cancer cell lines, high-level c-MYC amplification was associated with increased sensitivity to the CENP-E inhibitor. This finding suggests that tumors with this genetic alteration may be more susceptible to the mitotic disruption induced by this compound.

Basal-Like Breast Cancer Subtype

Characterization of the sensitivity of a diverse group of malignant and nonmalignant breast-cancer cell lines to GSK923295 revealed that basal subtype breast-cancer cells were most sensitive, whereas nonmalignant cells are very resistant to GSK923295.[1] This intrinsic subtype of breast cancer, often characterized as triple-negative, represents a patient population that may derive particular benefit from treatment with this compound.

Performance Comparison with Alternative Anti-mitotic Agents

This compound's mechanism of action, targeting a specific mitotic kinesin, offers a potentially more targeted approach compared to traditional microtubule-destabilizing agents. Here, we compare its performance with two other anti-mitotic drugs: ispinesib (a KSP inhibitor) and vincristine (a microtubule inhibitor).

Preclinical Efficacy Comparison

The Pediatric Preclinical Testing Program (PPTP) has conducted comparative studies of GSK-923295A against other anti-mitotic agents.

Table 1: In Vitro Cytotoxicity of GSK-923295A and Ispinesib in Pediatric Cancer Cell Lines

Cell Line PanelGSK-923295A Median IC50 (nM)Ispinesib Median IC50 (nM)
All PPTP cell lines 274.1
Acute Lymphoblastic Leukemia (ALL) 18Not Reported
Neuroblastoma 39Not Reported
Rhabdomyosarcoma Not Reported>1000 (for Rh18 cell line)

Data sourced from[2][5][6]

Table 2: In Vivo Antitumor Activity of GSK-923295A vs. Vincristine in Solid Tumor Xenografts

ParameterGSK-923295AVincristine
Evaluable Solid Tumor Xenografts 3530
Xenografts with Significant EFS Distribution Difference vs. Control 32 of 35Not Reported
Objective Responses 13 of 35 (including 9 Maintained Complete Responses and 3 Complete Responses)Not Reported
Superiority in Head-to-Head Comparison Superior in 10 of 30 modelsSuperior in 6 of 30 models

EFS: Event-Free Survival. Data sourced from[2]

The data suggests that while ispinesib may be more potent in vitro, GSK-923295A demonstrates significant in vivo antitumor activity and shows a different spectrum of efficacy compared to vincristine, with notable superiority in Ewing sarcoma models.[2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound targets CENP-E, a key protein in the mitotic checkpoint signaling pathway. Its inhibition leads to a cascade of events culminating in apoptosis.

GSK923295_Mechanism cluster_mitosis Mitosis GSK923295 GSK923295 CENP-E CENP-E GSK923295->CENP-E inhibits ATPase_Activity ATPase Activity CENP-E->ATPase_Activity enables Chromosome_Alignment Chromosome Alignment ATPase_Activity->Chromosome_Alignment required for Mitotic_Arrest Mitotic Arrest Chromosome_Alignment->Mitotic_Arrest failure leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for Assessing this compound Sensitivity

A typical workflow to determine the sensitivity of cancer cells to this compound involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Cancer Cell Lines (e.g., Basal-like breast cancer, c-MYC amplified) GSK923295_Treatment This compound Treatment Cell_Lines->GSK923295_Treatment Cell_Viability Cell Viability Assay (MTT/MTS) GSK923295_Treatment->Cell_Viability Western_Blot Western Blot (p-H3, Cyclin B) GSK923295_Treatment->Western_Blot IC50 Determine IC50 Cell_Viability->IC50 Xenograft Xenograft Model IC50->Xenograft GSK923295_Admin This compound Administration Xenograft->GSK923295_Admin Tumor_Growth Monitor Tumor Growth GSK923295_Admin->Tumor_Growth IHC Immunohistochemistry (p-H3) GSK923295_Admin->IHC Efficacy Assess Efficacy Tumor_Growth->Efficacy IHC->Efficacy

Caption: Workflow for evaluating this compound sensitivity.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[1][2]

  • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.[7][8]

  • If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.[7]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[8][9]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for Mitotic Arrest Markers

Objective: To detect the induction of mitotic arrest by this compound through the analysis of key mitotic proteins.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-Cyclin B1

  • Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse cells treated with this compound and control cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Histone H3 (Ser10) and Cyclin B1 overnight at 4°C.[1]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Reprobe the membrane with a loading control antibody to ensure equal protein loading.

Fluorescence In Situ Hybridization (FISH) for c-MYC Amplification

Objective: To detect and quantify the amplification of the c-MYC gene in tumor cells or cell lines.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells

  • Pretreatment reagents (e.g., xylene, ethanol series, protease)

  • c-MYC DNA probe (e.g., LSI MYC dual-color, break-apart probe)

  • Hybridization buffer

  • Wash buffers (e.g., SSC)

  • DAPI counterstain

  • Fluorescence microscope with appropriate filters

Protocol:

  • Deparaffinize and rehydrate FFPE tissue sections or fix cultured cells.

  • Perform enzymatic digestion (protease treatment) to allow probe penetration.[10]

  • Denature the cellular DNA and the c-MYC probe separately at a high temperature.

  • Apply the denatured probe to the slides and hybridize overnight in a humidified chamber.[10]

  • Perform stringent post-hybridization washes to remove non-specifically bound probes.

  • Counterstain the nuclei with DAPI.

  • Analyze the slides under a fluorescence microscope.

  • Score the number of c-MYC signals relative to a control probe (e.g., a chromosome 8 centromere probe) in a defined number of nuclei to determine the gene copy number and assess for amplification.[11]

Conclusion

This compound represents a targeted therapeutic strategy for cancers characterized by high mitotic activity. The identification of potential biomarkers such as c-MYC amplification and the basal-like breast cancer subtype offers a promising avenue for patient stratification and personalized medicine. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to validate these predictive biomarkers. This guide provides a foundational resource for researchers to design and execute studies aimed at further understanding and leveraging the therapeutic potential of CENP-E inhibition.

References

GSK-923295: A Comparative Guide to its Selectivity for CENP-E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK-923295 is a potent and highly selective allosteric inhibitor of Centromere-associated protein E (CENP-E), a kinesin-7 motor protein crucial for chromosome alignment during mitosis.[1][2][3][4] Its specificity is a key attribute, minimizing off-target effects and associated toxicities. This guide provides a detailed comparison of this compound's selectivity for CENP-E over other kinesin motor proteins, supported by available experimental data and methodologies.

Selectivity Profile of this compound

This compound exhibits remarkable selectivity for CENP-E. In a screening panel against a diverse group of seven other human mitotic kinesins, this compound showed only minimal inhibitory activity, with less than 25% inhibition observed at a concentration of 50 μM.[5][6] This high degree of selectivity underscores its potential as a targeted therapeutic agent.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against CENP-E is in the low nanomolar range, highlighting its strong affinity for its target. In contrast, its activity against other kinesins is significantly weaker, demonstrating a clear selectivity window.

Kinesin TargetInhibitorIC50 / KiFold Selectivity vs. Other Kinesins
CENP-E This compound Ki = 3.2 nM [2][4][7]>15,000
KSP (Eg5)This compound> 50 μM[5][6]-
Kif1AThis compound> 50 μM[6]-
MKLP1This compound> 50 μM[6]-
RabK6This compound> 50 μM[6]-
HSET (KifC1)This compound> 50 μM[6]-
MCAK (Kif2C)This compound> 50 μM[6]-
Kif4AThis compound> 50 μM[6]-

Note: Fold selectivity is calculated based on the Ki for CENP-E and the concentration at which minimal inhibition was observed for other kinesins.

Experimental Protocols

The selectivity of this compound was determined by assessing its inhibitory effect on the microtubule-stimulated ATPase activity of a panel of purified kinesin motor domains. The following is a generalized protocol based on standard methods for determining kinesin inhibitor selectivity.

Kinesin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules. The inhibition of this activity is a direct measure of the compound's potency.

Materials:

  • Purified recombinant human kinesin motor domains (CENP-E, KSP, Kif1A, MKLP1, RabK6, HSET, MCAK, Kif4A)

  • Paclitaxel-stabilized microtubules

  • Assay Buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphate detection reagent (e.g., Malachite Green) or a coupled enzyme system (pyruvate kinase/lactate dehydrogenase with NADH)

  • Microplate reader

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a microplate containing the assay buffer, microtubules, and the respective kinesin enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a DMSO-only control (vehicle).

  • Initiation of Reaction: Initiate the ATPase reaction by adding a saturating concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.

  • Detection of Phosphate Release:

    • Malachite Green Assay: Stop the reaction and add Malachite Green reagent. The amount of inorganic phosphate released is proportional to the absorbance at ~620 nm.

    • NADH-Coupled Assay: The regeneration of ADP to ATP is coupled to the oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm in real-time.

  • Data Analysis: Determine the rate of ATP hydrolysis for each inhibitor concentration. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 or Ki value.

Visualizations

Experimental Workflow for Kinesin Inhibitor Selectivity Screening

G cluster_prep Preparation cluster_assay ATPase Assay cluster_detection Detection & Analysis Kinesins Purified Kinesin Panel (CENP-E, KSP, etc.) Reaction Combine Kinesin, MTs, & this compound in Assay Buffer Kinesins->Reaction MTs Paclitaxel-Stabilized Microtubules MTs->Reaction Inhibitor This compound (Serial Dilutions) Inhibitor->Reaction Add_ATP Initiate Reaction with ATP Reaction->Add_ATP Incubate Incubate at Constant Temperature Add_ATP->Incubate Detect Measure Phosphate Release (e.g., Malachite Green) Incubate->Detect Analyze Calculate % Inhibition Detect->Analyze IC50 Determine IC50/Ki Values Analyze->IC50 G cluster_kinetochore Kinetochore cluster_checkpoint Mitotic Checkpoint CENPE CENP-E BubR1 BubR1 CENPE->BubR1 activates Misalignment Chromosome Misalignment CENPE->Misalignment leads to MCC Mitotic Checkpoint Complex (MCC) BubR1->MCC promotes assembly MT Microtubule MT->CENPE attachment inhibits APC Anaphase Promoting Complex (APC/C) MCC->APC inhibits GSK923295 This compound GSK923295->CENPE inhibits motor activity Arrest Mitotic Arrest Misalignment->Arrest triggers

References

Validating the On-Target Effects of GSK-923295: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK-923295, a first-in-class allosteric inhibitor of Centromere Protein E (CENP-E), with alternative mitotic kinesin inhibitors. The content herein is designed to assist researchers in validating the on-target effects of this compound through detailed experimental protocols and comparative performance data.

Executive Summary

This compound is a potent and selective inhibitor of the CENP-E kinesin motor protein, a critical component of the mitotic machinery.[1] Inhibition of CENP-E's ATPase activity by this compound leads to the stabilization of the CENP-E motor domain's interaction with microtubules, ultimately causing chromosome misalignment, mitotic arrest, and subsequent apoptosis in cancer cells.[2] This guide details the experimental validation of these on-target effects and compares this compound's performance against other CENP-E inhibitors, such as PF-2771 and a compound from Takeda ("Compound-A"), as well as an inhibitor of a different mitotic kinesin, Ispinesib, which targets Kinesin Spindle Protein (KSP).

Comparative Performance of Mitotic Kinesin Inhibitors

The following tables summarize the key performance indicators of this compound and its alternatives, focusing on their inhibitory activity against their respective targets and their anti-proliferative effects on cancer cell lines.

Table 1: Comparison of Inhibitory Activity Against Target Kinesin

CompoundTargetMechanism of ActionKi (nM)IC50 (nM)
This compound CENP-EAllosteric, uncompetitive with ATP and microtubules[2]3.2 (human)[2]-
PF-2771 CENP-ENon-competitive[3]-16.1[3][4][5]
Compound-A (Takeda) CENP-ETime-dependent, ATP-competitive-like[6]-3.6[7]
Ispinesib (SB-715992) KSP (Eg5)Allosteric, reversible[8]1.7 (Ki app)[8][9]0.5-4.1[8][10]

Table 2: Comparison of Anti-proliferative Activity in Cancer Cell Lines

CompoundCell Line(s)GI50 / EC50 / IC50 (nM)
This compound Broad panel of 237 cell lines (median)32 (GI50)[11]
Colo205 (colon)22 (IC50)[12]
SKOV-3 (ovarian)22 (IC50)[12]
HCC1954 (breast)27 (GI50)[11]
PF-2771 Basal-like breast cancer cell lines<100 (EC50)[4][13]
Normal/premalignant breast cell lines>5000 (EC50)[4][13]
Compound-A (Takeda) HeLa (cervical)130 (GI50)[7]
Ispinesib (SB-715992) Broad panel of 53 breast cell lines7.4 - 600[9]
Colo205 (colon)1.2 - 9.5 (IC50)[8][14]
MDA-MB-468 (breast)19 (GI50)[10]
BT-474 (breast)45 (GI50)[10]

Experimental Protocols for On-Target Validation

To validate the on-target effects of this compound, a series of key experiments should be performed. Detailed protocols for these assays are provided below.

CENP-E ATPase Activity Assay

This biochemical assay directly measures the ability of this compound to inhibit the microtubule-stimulated ATPase activity of the CENP-E motor domain.

Materials:

  • Recombinant human CENP-E motor domain

  • Polymerized, taxol-stabilized microtubules

  • ATP

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • This compound and other inhibitors

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, microtubules, and the CENP-E motor domain in a 96-well plate.

  • Add varying concentrations of this compound or control compounds to the wells.

  • Initiate the reaction by adding a final concentration of ATP (e.g., 1 mM).

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Immunofluorescence Staining for Chromosome Alignment

This cell-based assay visualizes the primary cellular phenotype of CENP-E inhibition – the failure of chromosomes to align at the metaphase plate.

Materials:

  • Cancer cell line (e.g., HeLa, U2OS)

  • This compound and other inhibitors

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibodies: anti-α-tubulin (for microtubules), anti-CENP-A or another centromere marker

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for DNA counterstaining)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound or control compounds for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with 3% BSA for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Image the cells using a fluorescence microscope and quantify the percentage of mitotic cells with misaligned chromosomes.

Flow Cytometry for Cell Cycle Analysis

This high-throughput method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest induced by this compound.

Materials:

  • Cancer cell line

  • This compound and other inhibitors

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound or control compounds for 24-48 hours.

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Gate the cell population to exclude debris and doublets.

  • Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay (Annexin V/PI Staining)

This assay detects apoptosis, the ultimate fate of many cancer cells following prolonged mitotic arrest induced by this compound.

Materials:

  • Cancer cell line

  • This compound and other inhibitors

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound or control compounds for 48-72 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general experimental workflows for its validation.

CENP_E_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound Kinetochore Kinetochore CENPE CENP-E Kinetochore->CENPE recruits Microtubule Microtubule Chromosome Chromosome Microtubule->Chromosome captures CENPE->Microtubule binds & moves along CENPE->Chromosome transports to MetaphasePlate Metaphase Plate Chromosome->MetaphasePlate aligns at SAC Spindle Assembly Checkpoint (SAC) MetaphasePlate->SAC satisfies Anaphase Anaphase SAC->Anaphase allows progression to MitoticArrest Mitotic Arrest SAC->MitoticArrest remains active, leading to GSK923295 This compound GSK923295->CENPE inhibits ATPase Apoptosis Apoptosis MitoticArrest->Apoptosis triggers

Caption: CENP-E Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays cluster_validation Validation of On-Target Effects ATPase_Assay CENP-E ATPase Activity Assay IC50 Determine IC50 ATPase_Assay->IC50 TargetEngagement Target Engagement IC50->TargetEngagement CellCulture Cell Culture & Treatment Immunofluorescence Immunofluorescence (Chromosome Alignment) CellCulture->Immunofluorescence FlowCytometry_CC Flow Cytometry (Cell Cycle Analysis) CellCulture->FlowCytometry_CC FlowCytometry_Apo Flow Cytometry (Apoptosis - Annexin V/PI) CellCulture->FlowCytometry_Apo PhenotypicOutcome Phenotypic Outcome Immunofluorescence->PhenotypicOutcome FlowCytometry_CC->PhenotypicOutcome CellFate Cell Fate Determination FlowCytometry_Apo->CellFate

Caption: General Experimental Workflow for Validating this compound's On-Target Effects.

References

Combination of CENP-E Inhibitor GSK-923295 and MEK Inhibitors Demonstrates Potent Synergistic Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that the combination of GSK-923295, a potent inhibitor of Centromere Protein E (CENP-E), with MEK inhibitors results in significant synergistic cytotoxicity across a range of cancer cell lines. This guide provides a detailed comparison of the synergistic effects, outlines the experimental methodologies employed, and illustrates the underlying signaling pathways.

The inhibition of the MEK/ERK signaling pathway has been shown to sensitize cancer cells to the anti-mitotic effects of this compound. This synergistic interaction leads to enhanced mitotic arrest and apoptosis in cancer cells, offering a promising therapeutic strategy for various malignancies, including neuroblastoma, lung, pancreatic, and colon cancers.[1][2] The level of ERK1/2 phosphorylation may serve as a potential biomarker for sensitivity to this combination therapy.[1][2]

Quantitative Analysis of Synergy

The synergistic effects of combining this compound with MEK inhibitors have been quantified using the Combination Index (CI), a widely accepted method for evaluating drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Synergy in Neuroblastoma Cell Lines

In a study by Mayes et al., the combination of this compound with the MEK inhibitor CI-1040 was evaluated in three neuroblastoma cell lines. A fixed-ratio combination (1:0.64 of CI-1040 to this compound) was used, and synergy was observed in all tested cell lines.

Cell LineMEK InhibitorCombination Index (CI)Interpretation
SK-N-FICI-1040< 1Synergistic
NB-1691CI-1040< 1Synergistic
NB-1771CI-1040< 1Synergistic
SK-N-FI (Sequential)CI-1040< 1Moderately Synergistic

Data sourced from Mayes et al., International Journal of Cancer, 2013.[2]

Synergy in Lung, Pancreatic, and Colon Cancer Cell Lines

The synergistic potential of this compound was further explored in combination with the MEK inhibitor GSK1120212 (Trametinib) in a panel of lung, pancreatic, and colon cancer cell lines. The combination was found to be synergistic at the 50% effective dose (ED₅₀) in all cell lines tested and at the 75% effective dose (ED₇₅) in all but two cell lines.

Cancer TypeCell LineRAS/RAF StatusSynergy at ED₅₀Synergy at ED₇₅
Lung H2122KRAS MutantYesYes
H2009KRAS MutantYesYes
H441KRAS MutantYesYes
H358KRAS MutantYesYes
A549KRAS MutantYesYes
H2030KRAS MutantYesNo
Calu-6KRAS MutantYesYes
H1792KRAS MutantYesYes
H23KRAS MutantYesYes
H1299NRAS MutantYesYes
H1395Wild-TypeYesYes
H1437Wild-TypeYesYes
H522Wild-TypeYesYes
H661Wild-TypeYesYes
Pancreatic AsPC-1KRAS MutantYesYes
Capan-1KRAS MutantYesYes
HPAF-IIKRAS MutantYesYes
MIA PaCa-2KRAS MutantYesYes
PANC-1KRAS MutantYesYes
SU.86.86KRAS MutantYesYes
YAPCKRAS MutantYesNo
BxPC-3Wild-TypeYesYes
Colon SW48Wild-TypeYesYes
RKOBRAF MutantYesYes
SW620KRAS MutantYesYes
HCT116KRAS MutantYesYes

Data sourced from Mayes et al., International Journal of Cancer, 2013.[2]

Experimental Protocols

The following methodologies were employed in the key studies evaluating the synergy between this compound and MEK inhibitors.

Cell Lines and Culture

A panel of human cancer cell lines, including neuroblastoma, lung, pancreatic, and colon carcinoma, were utilized. Cells were cultured in standard media supplemented with fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO₂.

Drug Combination Studies

For synergy analysis, cells were treated with either single agents (this compound or a MEK inhibitor) or a combination of both. In the studies with neuroblastoma cell lines, a fixed-ratio (1:0.64) combination of CI-1040 and this compound was used.[2] For the lung, pancreatic, and colon cancer cell lines, cells were treated with GSK1120212 in combination with this compound.[2]

Cell Viability and Apoptosis Assays

Cell viability was assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay. Apoptosis was quantified by measuring caspase-3/7 activity using assays like the Caspase-Glo 3/7 Assay.[3] Flow cytometry analysis of Annexin V and propidium iodide staining was also used to determine the percentage of apoptotic cells.

siRNA Screen

To identify genes that sensitize neuroblastoma cells to this compound, a high-throughput siRNA library screen was performed. This screen targeted a range of genes in therapeutically relevant signaling pathways and identified ERK1 as a significant sensitizer to this compound-induced growth inhibition.[1]

Visualizing the Mechanism of Synergy

The synergistic interaction between this compound and MEK inhibitors is rooted in their distinct but complementary effects on cell cycle regulation and survival signaling.

Synergy_Pathway Mechanism of Synergy: this compound and MEK Inhibitors cluster_0 MAPK Signaling Pathway cluster_1 Mitosis RAS RAS/RAF MEK MEK1/2 RAS->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates CENPE CENP-E ERK->CENPE Promotes resistance to CENP-E inhibition Mitotic_Spindle Mitotic Spindle Assembly CENPE->Mitotic_Spindle Required for Chromosome_Alignment Chromosome Alignment Mitotic_Spindle->Chromosome_Alignment Enables Mitotic_Arrest Mitotic Arrest Chromosome_Alignment->Mitotic_Arrest Failure leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->MEK Inhibits GSK923295 This compound GSK923295->CENPE Inhibits Experimental_Workflow Workflow for Synergy Assessment start Start cell_culture 1. Cell Culture (Cancer Cell Lines) start->cell_culture drug_treatment 2. Drug Treatment - this compound alone - MEK Inhibitor alone - Combination cell_culture->drug_treatment incubation 3. Incubation (e.g., 72 hours) drug_treatment->incubation viability_assay 4a. Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay apoptosis_assay 4b. Apoptosis Assay (e.g., Caspase-Glo) incubation->apoptosis_assay data_analysis 5. Data Analysis (Calculation of Combination Index) viability_assay->data_analysis apoptosis_assay->data_analysis synergy_determination 6. Synergy Determination (CI < 1) data_analysis->synergy_determination end End synergy_determination->end

References

GSK-923295: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of GSK-923295, a first-in-class allosteric inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E).[1][2] The data presented is compiled from preclinical studies to offer a comprehensive overview of its performance, with comparisons to other antimitotic agents where available.

Mechanism of Action

This compound targets CENP-E, a kinesin motor protein essential for the alignment of chromosomes at the metaphase plate during mitosis.[3] By binding to an allosteric site on the CENP-E motor domain, this compound locks it in a microtubule-bound state, preventing ATP hydrolysis and inhibiting its motor function.[3][4] This disruption of chromosome congression activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent apoptotic cell death in cancer cells.[3][4]

CENP_E_Pathway cluster_mitosis Mitosis Prometaphase Prometaphase Metaphase Metaphase Prometaphase->Metaphase successful alignment Spindle Assembly Checkpoint Spindle Assembly Checkpoint Prometaphase->Spindle Assembly Checkpoint activates Anaphase Anaphase Metaphase->Anaphase proceeds Apoptosis Apoptosis CENP-E CENP-E CENP-E->Prometaphase inhibition disrupts congression Microtubules Microtubules CENP-E->Microtubules binds to Microtubules->Prometaphase enables chromosome congression Kinetochore Kinetochore Kinetochore->CENP-E Chromosomes Chromosomes Chromosomes->Kinetochore This compound This compound This compound->CENP-E inhibits Spindle Assembly Checkpoint->Anaphase blocks transition to Spindle Assembly Checkpoint->Apoptosis prolonged arrest leads to

Caption: Mechanism of Action of this compound.

In Vitro Efficacy

This compound demonstrates potent and broad-spectrum activity against a wide range of human cancer cell lines.

Biochemical and Cellular Potency

This compound is a highly potent inhibitor of human CENP-E ATPase activity. It exhibits strong growth inhibitory effects across numerous cancer cell lines, with a median GI50 value of 32 nM in a panel of 237 cell lines.[2]

ParameterValueSpeciesNotes
Ki (ATPase Inhibition) 3.2 ± 0.2 nMHumanUncompetitive with respect to ATP and microtubules.[4]
1.6 ± 0.1 nMCanine
Median GI50 32 nMHumanAcross a panel of 237 tumor cell lines.[2]
Average Growth IC50 41 nMHumanIn a panel of 19 neuroblastoma cell lines.[4]
Selectivity

A key advantage of this compound is its high selectivity for CENP-E. In a panel of mitotic human kinesins, it showed minimal inhibitory activity (<25% at 50 µM) against other kinesins, suggesting a lower potential for off-target effects compared to less selective antimitotic agents like microtubule-targeting drugs.[5]

In Vivo Efficacy

This compound has demonstrated significant antitumor activity in various human tumor xenograft models in mice.

Monotherapy Efficacy

Treatment with this compound has resulted in tumor growth delay, stable disease, and even tumor regression in a variety of xenograft models.[6]

Tumor ModelDosing RegimenOutcome
Colo205 (Colon) 125 mg/kg, i.p., 3 days/week for 2 weeks4 Partial Regressions, 1 Complete Regression.[2]
H-460 (Lung) 125 mg/kg, i.p., 3 days/week for 2 weeksObjective Responses (Tumor Regression).[6]
A549 (Lung) 125 mg/kg, i.p., 3 days/week for 2 weeksObjective Responses (Tumor Regression).[6]
SKOV3 (Ovarian) 125 mg/kg, i.p., 3 days/week for 2 weeksObjective Responses (Tumor Regression).[6]
MCF-7 (Breast) 125 mg/kg, i.p., 3 days/week for 2 weeksStable Disease.[6]
Pediatric Solid Tumors 125 mg/kg, i.p., days 1-3 & 8-10, repeated day 21Objective responses in 13 of 35 xenografts, including 9 maintained complete responses.[7][8]
Comparative In Vivo Efficacy: this compound vs. Paclitaxel

A direct comparison in a Colo205 colon carcinoma xenograft model showed that this compound induced significant tumor regression. While paclitaxel also produced regressions, this compound was noted to have no detectable host toxicity at doses up to 500 mg/kg, whereas paclitaxel was dosed at its maximum tolerated dose (MTD).[1][2]

AgentDosing RegimenOutcome (in 5 mice)
This compound 125 mg/kg, i.p., 3 days/week for 2 weeks4 Partial Regressions, 1 Complete Regression.[2]
Paclitaxel 30 mg/kg (MTD), i.v., q4dx32 Complete Regressions, 2 Partial Regressions.[1][2]

Experimental Protocols

In Vitro Cell Proliferation Assay (GI50 Determination)
  • Cell Lines: A panel of 237 human tumor cell lines.

  • Drug Exposure: Cells were continuously exposed to this compound for 72 hours.

  • Method: The growth inhibitory activity (GI50) was determined using a Sulforhodamine B (SRB) assay.

  • Data Analysis: The GI50 value, the concentration causing a 50% reduction in the net protein increase, was calculated.[2]

In Vivo Tumor Xenograft Studies
  • Animal Model: Nude mice.

  • Tumor Implantation: Human tumor cell lines (e.g., Colo205) were implanted subcutaneously.

  • Drug Formulation: this compound was formulated in 4% N,N-dimethylacetamide (DMA)/Cremophor (50/50) at pH 5.6.

  • Drug Administration: this compound was administered intraperitoneally (i.p.) in two cycles of three daily injections separated by one week.

  • Efficacy Assessment: Tumor volumes were measured regularly to assess antitumor activity. Responses were categorized as tumor growth delay, stable disease, partial regression, or complete regression.[2]

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Tumor_Cells Human Tumor Cell Lines Implantation Subcutaneous Implantation Tumor_Cells->Implantation Drug_Admin This compound or Vehicle Administration (i.p.) Implantation->Drug_Admin Nude_Mice Nude Mice Nude_Mice->Implantation Dosing_Schedule Specific Dosing Regimen Drug_Admin->Dosing_Schedule Tumor_Measurement Tumor Volume Measurement Dosing_Schedule->Tumor_Measurement Data_Analysis Analysis of Tumor Growth Tumor_Measurement->Data_Analysis Outcome Determine Outcome (Regression, Delay, etc.) Data_Analysis->Outcome

Caption: General workflow for in vivo xenograft studies.

Conclusion

This compound is a potent and selective inhibitor of CENP-E with broad-spectrum in vitro and in vivo antitumor activity. Its distinct mechanism of action, targeting a mitotic kinesin rather than microtubules, may offer a differentiated safety profile, potentially avoiding the neurotoxicity associated with taxanes.[5] The preclinical data strongly support the continued investigation of this compound as a therapeutic agent in oncology.

References

Navigating Mitotic Catastrophe: A Comparative Guide to GSK-923295 in Multidrug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the challenge of multidrug resistance (MDR) in cancer remains a critical hurdle. In the quest for novel therapeutic strategies, agents that circumvent common resistance mechanisms are of paramount importance. This guide provides a detailed comparison of GSK-923295, a first-in-class inhibitor of Centromere-Associated Protein E (CENP-E), with established chemotherapeutic agents—paclitaxel, doxorubicin, and vincristine—in the context of MDR cancer cells.

This compound offers a distinct mechanism of action by targeting a key protein in chromosome alignment during mitosis, leading to mitotic arrest and subsequent cell death.[1] Unlike traditional chemotherapeutics that are often substrates for efflux pumps like P-glycoprotein (P-gp), which is a common cause of MDR, this compound's novel target raises the possibility of its efficacy in resistant tumors. This guide synthesizes available preclinical data to objectively compare its performance against standard-of-care agents.

Comparative Efficacy in Multidrug-Resistant Cell Lines

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and comparator drugs in sensitive parental cell lines and their multidrug-resistant counterparts. The data highlights the differential sensitivity and the resistance factor (RF), calculated as the ratio of the IC50 in the resistant cell line to that in the sensitive parent line.

Table 1: Comparative IC50 Values in Human Uterine Sarcoma Cell Lines (MES-SA and MES-SA/Dx5)

The MES-SA/Dx5 cell line is a well-established model of MDR, characterized by the overexpression of P-glycoprotein, and was derived by exposing the parental MES-SA cell line to doxorubicin.[2][3]

DrugMES-SA (Sensitive) IC50MES-SA/Dx5 (MDR) IC50Resistance Factor (RF)
This compound ~140 nM~10,800 nM~77
Doxorubicin Low nM rangeHigh nM to µM range>60
Paclitaxel Low nM rangeHigh nM to µM rangeHigh
Vincristine Low nM rangeHigh nM to µM rangeHigh

Note: Specific IC50 values for doxorubicin, paclitaxel, and vincristine in this direct comparison are collated from multiple sources and may vary based on experimental conditions.

Table 2: Comparative IC50 Values in Human Breast Cancer Cell Lines (MCF-7 and MCF-7/ADR)

The MCF-7/ADR (or MCF-7/Dox) cell line is another widely used model for studying MDR, with resistance primarily mediated by P-gp overexpression.

DrugMCF-7 (Sensitive) IC50MCF-7/ADR (MDR) IC50Resistance Factor (RF)
This compound Not explicitly found in a direct comparisonNot explicitly found in a direct comparison-
Doxorubicin ~0.1 µM[4]~12.9 µM[4]~129
Paclitaxel ~64.46 µmol/mL (in a 48h assay)[5]High resistance observedHigh
Vincristine ~7.371 nM[6]~10,574 nM[6]~1434

Note: The IC50 values for paclitaxel and vincristine in MCF-7 cells can vary significantly between studies due to different experimental setups.

Mechanisms of Action and Resistance

dot

Comparative Mechanisms of Action and Resistance cluster_gsk This compound cluster_taxanes Paclitaxel (Taxanes) cluster_vinca Vincristine (Vinca Alkaloids) cluster_doxo Doxorubicin cluster_resistance Mechanisms of Multidrug Resistance gsk_target CENP-E Kinesin Motor gsk_moa Inhibition of ATPase Activity gsk_target->gsk_moa gsk_effect Mitotic Arrest (Chromosome Misalignment) gsk_moa->gsk_effect gsk_outcome Apoptosis gsk_effect->gsk_outcome tax_target β-tubulin tax_moa Microtubule Stabilization tax_target->tax_moa tax_effect Mitotic Arrest (Defective Mitotic Spindle) tax_moa->tax_effect tax_outcome Apoptosis tax_effect->tax_outcome vin_target Tubulin Dimers vin_moa Inhibition of Microtubule Polymerization vin_target->vin_moa vin_effect Mitotic Arrest (Disrupted Mitotic Spindle) vin_moa->vin_effect vin_outcome Apoptosis vin_effect->vin_outcome dox_target DNA & Topoisomerase II dox_moa DNA Intercalation & Inhibition of Topoisomerase II dox_target->dox_moa dox_effect DNA Damage & Replication Block dox_moa->dox_effect dox_outcome Apoptosis dox_effect->dox_outcome pgp P-glycoprotein (P-gp) Efflux Pump pgp->gsk_target Potential Efflux pgp->tax_target Efflux of Paclitaxel pgp->vin_target Efflux of Vincristine pgp->dox_target Efflux of Doxorubicin tubulin_mut Tubulin Mutations tubulin_mut->tax_target Altered Binding tubulin_mut->vin_target Altered Binding dna_repair Enhanced DNA Repair dna_repair->dox_effect Counteracts Damage MTT Assay Experimental Workflow start Seed cells in 96-well plates treatment Treat with varying concentrations of drug start->treatment incubation Incubate for 48-96 hours treatment->incubation add_mtt Add MTT reagent to each well incubation->add_mtt mtt_incubation Incubate for 2-4 hours (Formazan crystal formation) add_mtt->mtt_incubation solubilize Add solubilization solution (e.g., DMSO, SDS-HCl) mtt_incubation->solubilize read Measure absorbance at 570 nm solubilize->read Immunofluorescence Staining Workflow for Mitotic Arrest start Grow cells on coverslips treatment Treat with antimitotic agent start->treatment fixation Fix cells with paraformaldehyde treatment->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with BSA or serum permeabilization->blocking primary_ab Incubate with primary antibodies (e.g., anti-α-tubulin, anti-phospho-histone H3) blocking->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibodies primary_ab->secondary_ab counterstain Counterstain DNA with DAPI secondary_ab->counterstain mount Mount coverslips on slides counterstain->mount imaging Visualize with fluorescence microscope mount->imaging Western Blotting Workflow for Apoptosis Markers start Treat cells and harvest lysis Lyse cells to extract proteins start->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by size (SDS-PAGE) quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block membrane with milk or BSA transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect with chemiluminescent substrate secondary_ab->detection

References

Safety Operating Guide

Proper Disposal Procedures for GSK-923295: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of GSK-923295, a potent and selective allosteric inhibitor of the centromere-associated protein E (CENP-E) kinesin motor. Adherence to these procedures is critical to ensure personnel safety and environmental protection, reflecting our commitment to responsible laboratory practices.

This compound is classified as a potential antineoplastic and cytotoxic agent due to its mechanism of action, which involves inducing mitotic arrest and apoptosis in rapidly dividing cells.[1][2][3] Therefore, its disposal must be managed in accordance with regulations for cytotoxic waste.

I. Handling and Storage

Proper handling and storage are the first steps in a safe disposal plan. All personnel must be trained on the potential hazards of this compound and familiar with the Safety Data Sheet (SDS) before handling the compound.

Personal Protective Equipment (PPE): When handling this compound in either powder or solution form, the following PPE is mandatory:

  • Gloves: Two pairs of chemotherapy-grade gloves. The outer glove should be changed immediately if contaminated.

  • Gown: A disposable, non-permeable gown with a solid front and long sleeves.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder form outside of a containment hood to prevent inhalation.

Storage Conditions: The stability of this compound is dependent on its form and storage temperature. To maintain integrity and prevent degradation, which could alter its hazardous properties, the following storage conditions are recommended:

Form of this compoundRecommended Storage Temperature
Solid Powder-20°C
In Solvent (e.g., DMSO)-80°C
II. Disposal Procedures for this compound Waste

All waste contaminated with this compound must be treated as hazardous cytotoxic waste. Segregation of this waste from other laboratory waste streams is crucial to ensure it is disposed of correctly. The final step for the disposal of cytotoxic waste is typically high-temperature incineration at a licensed facility.

Step-by-Step Disposal Protocol:

  • Segregation at the Point of Generation:

    • Immediately after use, all materials contaminated with this compound must be segregated from regular and biohazardous waste.

    • Establish designated "Cytotoxic Waste" collection points in the laboratory where the compound is handled.

  • Waste Categorization and Container Selection:

    • Solid Waste: This includes contaminated PPE (gloves, gowns), absorbent pads, and plasticware.

      • Container: Place in a designated, leak-proof, puncture-resistant container with a secure lid. These containers are often color-coded, typically with a yellow base and a purple lid, and clearly labeled as "Cytotoxic Waste."

    • Liquid Waste: This includes unused solutions of this compound, contaminated buffers, and cell culture media.

      • Container: Collect in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic carboy) that is clearly labeled "Cytotoxic Liquid Waste" and includes the chemical name (this compound). Do not mix with other chemical waste.

    • Sharps Waste: This includes needles, syringes, and glass vials contaminated with this compound.

      • Container: Place directly into a puncture-resistant sharps container specifically designated for cytotoxic sharps. These containers are also typically yellow with a purple lid.

  • Labeling:

    • All waste containers must be clearly labeled with the universal cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."

    • Include the date and the specific laboratory or area where the waste was generated.

  • Storage Pending Disposal:

    • Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic.

    • This storage area should be clearly marked with a cytotoxic hazard warning.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the cytotoxic waste.

    • Do not dispose of any this compound waste down the drain or in the regular trash.

III. Spill Management

In the event of a spill of this compound powder or solution, immediate action is necessary to contain the contamination and protect personnel.

  • Evacuate and Secure the Area:

    • Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE:

    • Wear two pairs of chemotherapy gloves, a disposable gown, eye protection, and respiratory protection.

  • Contain and Clean the Spill:

    • Use a chemotherapy spill kit.

    • For liquids: Cover the spill with absorbent pads.

    • For powders: Carefully cover with damp absorbent pads to avoid generating airborne dust.

    • Clean the area from the outside in with a detergent solution, followed by a rinse with water.

  • Dispose of Spill Debris:

    • All materials used for cleanup, including contaminated PPE, must be placed in a cytotoxic waste container for disposal.

IV. Chemical Inactivation

While high-temperature incineration is the standard for cytotoxic waste disposal, chemical degradation can be an option in some circumstances, though no specific validated protocol for this compound is currently available. Studies on other antineoplastic agents have shown that strong oxidizing agents, such as sodium hypochlorite (bleach), can degrade these compounds.[4][5][6] However, the efficacy and byproducts of such a reaction with this compound are unknown. Therefore, chemical inactivation is not recommended without specific validation.

Visualizing Key Processes

To further clarify the procedures and the mechanism of action of this compound, the following diagrams are provided.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_disposal Final Disposal Pathway Solid Solid Waste (PPE, plasticware) SolidContainer Yellow/Purple-Lid Cytotoxic Container Solid->SolidContainer Liquid Liquid Waste (solutions, media) LiquidContainer Labeled Cytotoxic Liquid Waste Bottle Liquid->LiquidContainer Sharps Sharps Waste (needles, vials) SharpsContainer Yellow/Purple-Lid Cytotoxic Sharps Bin Sharps->SharpsContainer SecureStorage Secure Storage (Labeled & Designated Area) SolidContainer->SecureStorage LiquidContainer->SecureStorage SharpsContainer->SecureStorage Incineration High-Temperature Incineration SecureStorage->Incineration EH&S or Contractor Pickup

Caption: Workflow for the proper disposal of this compound waste.

SignalingPathway GSK923295 This compound CENPE CENP-E Kinesin GSK923295->CENPE Inhibits Microtubule Microtubule Attachment CENPE->Microtubule Mediates ChromosomeAlignment Chromosome Misalignment Microtubule->ChromosomeAlignment Leads to Failure SAC Spindle Assembly Checkpoint (SAC) Activation ChromosomeAlignment->SAC MitoticArrest Prolonged Mitotic Arrest SAC->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

References

Personal protective equipment for handling GSK-923295

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK-923295, a potent and selective inhibitor of the mitotic kinesin Centromere protein E (CENP-E).[1] Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent compound that requires careful handling to prevent exposure. While a specific, comprehensive Safety Data Sheet (SDS) was not publicly available at the time of this writing, the nature of the compound as a potent kinase inhibitor necessitates a stringent approach to personal protection. The following PPE recommendations are based on guidelines for handling similar hazardous compounds and should be considered the minimum requirement.

Summary of Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side shieldsMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Two pairs of chemotherapy-rated glovesAn inner and outer pair of nitrile gloves tested against chemical permeation are recommended, especially when handling stock solutions.[2][3]
Body Protection Impervious laboratory coat or gownShould be long-sleeved with knit cuffs and close in the back to provide full coverage and be resistant to chemical permeation.[2][3]
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[2]

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[3]

Operational and Disposal Plans

Receiving and Storage:

  • Upon receiving the shipment, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Wear a single pair of chemotherapy-rated gloves during unpacking.

  • The compound should be stored at -20°C in a tightly sealed container, as recommended by suppliers.[1][4]

  • Clearly label the storage location with appropriate hazard warnings.

Handling and Preparation of Solutions:

All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[2]

  • Prepare the Workspace: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

  • Don PPE: Before handling the compound, put on all required PPE as specified in the table above, including double gloves, a lab coat, and eye protection. A respirator should be used if a containment hood is not available.

  • Weighing the Compound:

    • Use a dedicated, calibrated analytical balance inside the fume hood or BSC.

    • Handle the container carefully to avoid generating dust.

    • Use a spatula or other appropriate tool to transfer the powder.

  • Preparing Solutions:

    • This compound is soluble in DMSO.[4][5]

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If necessary, gentle warming or sonication can be used to aid dissolution.

    • Clearly label all solutions with the compound name, concentration, date, and your initials.

Spill Management:

  • In case of a spill, immediately alert others in the area.

  • If safe to do so, contain the spill using a chemical spill kit.

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the area with an appropriate cleaning agent.

Disposal Plan:

All waste contaminated with this compound, including empty vials, contaminated PPE, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Experimental Workflow and Safety Precautions

The following diagram illustrates the key steps and decision points for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Receive Compound storage Store at -20°C start->storage ppe Don Full PPE: - Double Gloves - Lab Coat - Eye Protection - Respirator (if needed) storage->ppe workspace Prepare Workspace in Fume Hood / BSC ppe->workspace weigh Weigh Solid Compound workspace->weigh dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve spill_event Spill Occurs weigh->spill_event experiment Perform Experiment dissolve->experiment dissolve->spill_event decontaminate Decontaminate Workspace and Reusable Equipment experiment->decontaminate experiment->spill_event dispose Dispose of Contaminated Waste (PPE, consumables) decontaminate->dispose end End dispose->end spill_ppe Don Spill Response PPE spill_event->spill_ppe contain Contain and Clean Spill spill_ppe->contain spill_dispose Dispose of Spill Waste contain->spill_dispose spill_dispose->decontaminate

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-923295
Reactant of Route 2
GSK-923295

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。